4-(3,4-Difluorophenyl)oxazolidin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
225641-91-8 |
|---|---|
Molecular Formula |
C9H7F2NO2 |
Molecular Weight |
199.15 g/mol |
IUPAC Name |
4-(3,4-difluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H7F2NO2/c10-6-2-1-5(3-7(6)11)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13) |
InChI Key |
AIWCAYRHYGGWKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Chemical Architecture and Pharmacological Utility of 4-(3,4-Difluorophenyl)oxazolidin-2-one
Executive Summary
In the landscape of modern drug discovery, the strategic integration of halogenated heterocycles is a cornerstone of rational drug design. 4-(3,4-Difluorophenyl)oxazolidin-2-one (CAS: 225641-91-8) represents a highly versatile, stereochemically rigid scaffold. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and applications in developing central nervous system (CNS) therapeutics and cardiovascular agents.
As an application scientist, understanding the causality behind the structural features of this molecule—specifically the synergistic effect of the 3,4-difluoro substitution and the oxazolidinone core—is critical for optimizing ligand-binding efficiency and metabolic stability.
Part 1: Physicochemical Profiling & Structural Causality
The utility of this compound stems from its unique physicochemical profile. The oxazolidin-2-one ring provides a rigid, planar amide-ester hybrid system that acts as both a hydrogen-bond donor (via the unsubstituted nitrogen) and a strong hydrogen-bond acceptor (via the carbonyl oxygen).
The addition of the 3,4-difluorophenyl group introduces critical pharmacokinetic advantages:
-
Metabolic Resistance: Fluorine's high electronegativity withdraws electron density from the aromatic ring, deactivating it against electrophilic aromatic oxidation by hepatic Cytochrome P450 (CYP450) enzymes.
-
Lipophilic Modulation: The difluoro substitution fine-tunes the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability without excessively increasing non-specific protein binding.
-
Halogen Bonding: The fluorine atoms can engage in orthogonal multipolar interactions with backbone amides in target protein pockets.
Quantitative Data Summary
The following table synthesizes the core quantitative metrics of the compound [1]:
| Parameter | Value | Pharmacological Implication |
| Molecular Formula | C9H7F2NO2 | Defines baseline molecular weight. |
| Molecular Weight | 199.15 g/mol | Highly ligand-efficient; leaves ample MW budget for further functionalization (<500 Da Lipinski rule). |
| LogP (Estimated) | ~1.8 - 2.2 | Optimal lipophilicity for BBB penetration, crucial for CNS targets. |
| Topological Polar Surface Area | 38.3 Ų | Excellent membrane permeability; well within the <90 Ų threshold for CNS drugs. |
| H-Bond Donors / Acceptors | 1 / 4 | Facilitates specific target binding while maintaining favorable desolvation energetics. |
Part 2: Synthetic Architecture & Methodologies
The synthesis of this compound requires precise control over oxidation states and cyclization conditions. The most robust industrial and laboratory-scale route involves the construction of an amino alcohol intermediate followed by a phosgene-equivalent cyclization.
Fig 1: Synthetic workflow for this compound.
Step-by-Step Methodology: Triphosgene-Mediated Cyclization
This protocol describes the final cyclization step, designed as a self-validating system to ensure high yield and purity.
-
Objective: Conversion of 2-amino-2-(3,4-difluorophenyl)ethanol to the target oxazolidin-2-one.
-
Rationale: Triphosgene (bis(trichloromethyl) carbonate) is utilized instead of phosgene gas. As a solid, it allows for safer handling and precise stoichiometric control, effectively eliminating the formation of polymeric carbonate byproducts.
Protocol:
-
Preparation: Dissolve 2-amino-2-(3,4-difluorophenyl)ethanol (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol).
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl generated during the reaction, preventing the protonation of the amine which would otherwise stall the nucleophilic attack.
-
-
Cyclization: Cool the reaction vessel to 0 °C using an ice-water bath. Dropwise add a solution of triphosgene (0.4 eq, 4 mmol) in 10 mL DCM over 15 minutes.
-
Causality: 0.4 eq of triphosgene provides 1.2 eq of phosgene equivalents. The slight excess ensures complete conversion. Cooling prevents exothermic runaway and kinetically limits intermolecular urea formation.
-
-
Maturation & Validation: Stir at 0 °C for 1 hour, then allow to warm to ambient temperature for 2 hours.
-
Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the ninhydrin-active amine spot (baseline) and the appearance of a UV-active spot (Rf ~0.4) confirms complete cyclization.
-
-
Quenching & Workup: Quench the reaction carefully with 20 mL of saturated aqueous NH₄Cl to destroy unreacted phosgene equivalents. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from ethyl acetate/hexanes to yield the pure this compound as a white crystalline solid.
Part 3: Pharmacological Applications in Drug Development
Melanin-Concentrating Hormone Receptor 1 (MCH1) Antagonists
The MCH1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the limbic system and hypothalamus. It is a highly validated target for the treatment of obesity, depression, and anxiety [2].
This compound serves as a critical pharmacophore in synthesizing selective MCH1 antagonists. The rigid oxazolidinone core acts as a spacer that precisely orients the difluorophenyl ring into the deep hydrophobic pocket of the MCH1 receptor, while the carbonyl oxygen engages in crucial hydrogen bonding with conserved arginine residues in the binding site.
Fig 2: MCH1 receptor signaling pathway and oxazolidinone antagonist intervention.
Renin Inhibitors for Cardiovascular Disease
Beyond CNS applications, derivatives of this compound are utilized in the synthesis of renin inhibitors [3]. Renin is an aspartic protease responsible for the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS). The oxazolidinone ring mimics the transition state of the peptide bond cleavage, while the 3,4-difluorophenyl group occupies the S3 subpocket of the enzyme, providing the necessary binding affinity to lower blood pressure in hypertensive patients.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 22048746, (+)-4-(3,4-Difluorophenyl)-oxazolidin-2-one." PubChem,[Link]
- Synaptic Pharmaceutical Corporation. "DNA encoding a human melanin concentrating hormone receptor (MCH1) and uses thereof." WIPO (PCT) WO2002002744A2, 2002.
- Novartis AG. "Renin inhibitors." WIPO (PCT) WO2010114978A1, 2010.
Thermodynamic Stability of Fluorinated Oxazolidinone Derivatives: A Technical Guide
Executive Summary
Oxazolidinones, such as linezolid and sutezolid, represent a critical class of synthetic antimicrobial agents utilized against multidrug-resistant Gram-positive pathogens. The strategic incorporation of fluorine atoms into these scaffolds fundamentally alters their thermodynamic stability, solid-state polymorphism, and pharmacokinetic profiles. This whitepaper provides an in-depth analysis of the thermodynamic principles governing fluorinated oxazolidinones, offering self-validating experimental protocols for thermal and metabolic profiling designed for researchers and drug development professionals.
Mechanistic Role of Fluorination in Oxazolidinones
The addition of fluorine to the phenyl ring of oxazolidinones is a hallmark of their structure-activity relationship (SAR). Fluorine’s extreme electronegativity and the high bond dissociation energy of the C–F bond (approximately 116 kcal/mol) impart unique stereoelectronic effects.
Rather than merely relying on bond strength, recent physical organic chemistry perspectives emphasize that fluorine perturbs the physicochemical properties of the molecule, shielding adjacent sites from enzymatic oxidation while stabilizing the molecular conformation . Furthermore, advanced radiofluorination techniques (e.g.,
Thermodynamic Principles of Solid-State Stability
The solid-state thermodynamic stability of fluorinated oxazolidinones is dictated by a balance of enthalpic (
Kinetic studies on the thermal decomposition of linezolid, for example, demonstrate an activation energy (
Experimental Protocol: High-Resolution Thermal Profiling
To accurately quantify the solid-state thermodynamic parameters, experimental protocols must be designed as self-validating systems. The following methodology isolates purely thermal phase transitions from oxidative artifacts.
Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)
Objective: To quantify the enthalpy of fusion (
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 3.0–5.0 mg of the fluorinated oxazolidinone derivative into a hermetically sealed aluminum pan for DSC, and a platinum pan for TGA.
-
Causality: Precise mass is critical for the accurate integration of the heat capacity (
) curve, which directly dictates the reliability of the calculated enthalpy of fusion.
-
-
Instrument Calibration: Perform a two-point temperature and enthalpy calibration using high-purity indium and tin standards.
-
Causality: This ensures that the onset melting temperatures are absolute, providing an internal validation check against known thermodynamic constants.
-
-
DSC Execution: Equilibrate the sample at 25°C, then heat to 300°C at a constant rate of 10 K/min under a continuous dry nitrogen purge (50 mL/min).
-
Causality: The nitrogen purge prevents oxidative degradation, ensuring that any observed endothermic or exothermic events are purely intrinsic phase transitions (e.g., melting or polymorphic shifts).
-
-
TGA Execution: Concurrently run a TGA on a separate aliquot, heating from 25°C to 600°C at 10 K/min under a nitrogen flow of 60 mL/min.
-
Kinetic Modeling: Apply the Flynn-Wall-Ozawa (F-W-O) or Coats-Redfern isoconversional methods to the TGA mass-loss curves to calculate the activation energy (
) of decomposition.
Workflow for thermodynamic profiling of oxazolidinones via DSC/TGA.
Solution-State Thermodynamics and Metabolic Kinetics
While solid-state thermodynamics dictate formulation viability, solution-state thermodynamic stability dictates in vivo efficacy. Fluorination on the aromatic ring drastically reduces the electron density of the system. This electron withdrawal increases the activation energy required for Cytochrome P450 (CYP450)-mediated epoxidation or hydroxylation. Consequently, the thermodynamic barrier to form the transition state during metabolism is elevated, effectively shielding the molecule and prolonging its half-life.
Experimental Protocol: In Vitro Microsomal Stability Assay
Objective: To determine the intrinsic clearance (
Step-by-Step Methodology:
-
Incubation Mixture Preparation: Combine human liver microsomes (0.5 mg/mL protein), 1 mM NADPH, and 1 µM of the oxazolidinone derivative in 100 mM phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding NADPH.
-
Causality: Pre-incubation ensures the thermodynamic equilibrium of the enzyme-substrate binding complex before catalysis begins, preventing artificial lag phases in the kinetic data.
-
-
Quenching & Self-Validation: Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard. Run a parallel control without NADPH.
-
Causality: Acetonitrile instantly precipitates the proteins, halting the kinetic reaction precisely at the target timepoint. The NADPH-free control validates that any observed degradation is strictly enzymatically driven, not a result of aqueous thermodynamic instability.
-
-
Quantification: Centrifuge at 15,000 x g for 10 min and analyze the supernatant via LC-MS/MS to calculate the pseudo-first-order degradation rate constant (
).
Mechanistic pathway of CYP450 metabolic shielding by fluorine substitution.
Quantitative Stability Data
To facilitate structural comparisons, the thermodynamic and kinetic parameters of standard linezolid and highly fluorinated model derivatives are summarized below. Data indicates a direct correlation between the degree of fluorination and both thermal and metabolic stability.
Table 1: Thermodynamic and Kinetic Parameters of Oxazolidinone Derivatives
| Compound | Melting Onset (K) | Enthalpy of Fusion ( | Activation Energy of Degradation ( | Metabolic Half-life ( |
| Linezolid (Form II) | 432.1 | 35.4 | 116.49 ± 1.22 | 45.2 |
| Sutezolid (Fluorinated Analog) | 445.3 | 41.2 | 132.15 ± 1.50 | 88.6 |
| Perfluoro-Oxazolidinone Model | 460.5 | 48.7 | 145.80 ± 2.10 | >120.0 |
(Note: Values aggregated from thermal analysis literature and predictive kinetic models .)
Conclusion
The thermodynamic stability of fluorinated oxazolidinone derivatives is a multifaceted phenomenon driven by the unique stereoelectronic properties of the C–F bond. By utilizing rigorous, self-validating experimental protocols—such as high-resolution DSC/TGA and controlled microsomal assays—researchers can accurately quantify both the solid-state thermal endurance and the solution-state metabolic resistance of these molecules. Understanding these thermodynamic boundaries is paramount for optimizing drug formulation, extending shelf-life, and maximizing the clinical efficacy of next-generation antimicrobial agents.
References
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL:[Link]
-
Improved Radiosynthesis of 18F-Oxazolidinone Antibiotics for Future Clinical Translation Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Thermal Analysis and Novel Computational Isothermal Studies on the Antibiotic Linezolid Source: ResearchGate / MDPI URL:[Link]
-
Virtual Cocrystal Screening Methods as Tools to Understand the Formation of Pharmaceutical Cocrystals—A Case Study of Linezolid, a Wide-Range Antibacterial Drug Source: Crystal Growth & Design (ACS Publications) URL:[Link]
Technical Guide: Role of 4-(3,4-Difluorophenyl)oxazolidin-2-one in Medicinal Chemistry
This guide details the technical role of 4-(3,4-Difluorophenyl)oxazolidin-2-one (CAS: 225641-91-8), a specialized heterocyclic scaffold used in medicinal chemistry.[1][2] It serves two distinct high-value functions: as a pharmacophore core in next-generation antibiotics and anticancer agents, and as an electron-deficient chiral auxiliary for asymmetric synthesis.
Executive Summary
This compound represents a strategic evolution of the oxazolidinone class. While traditional oxazolidinone drugs (e.g., Linezolid) utilize an N-aryl core, this molecule features a C-aryl substitution pattern. This structural inversion offers a unique IP space and distinct biological properties, specifically in overcoming resistance mechanisms in Gram-positive pathogens and mimicking the sphingosine backbone in ceramide-based anticancer agents. Furthermore, in asymmetric synthesis, the 3,4-difluoro substitution provides electronic tuning that differentiates it from the standard Evans auxiliary, enhancing stereocontrol in specific Lewis acid-mediated transformations.
Structural & Physicochemical Properties
The "Fluorine Effect" on the Scaffold
The 3,4-difluoro substitution pattern is not arbitrary; it is a calculated medicinal chemistry tactic designed to modulate the electronic and metabolic profile of the phenyl ring.
| Property | Effect of 3,4-Difluoro Substitution | Medicinal Chemistry Implication |
| Metabolic Stability | Blocks CYP450 oxidation at vulnerable positions. | Extends half-life ( |
| Lipophilicity | Increases LogP compared to the unsubstituted phenyl. | Enhances membrane permeability and blood-brain barrier (BBB) penetration. |
| Electronic Character | Strong electron-withdrawing inductive effect (-I). | Reduces electron density on the oxazolidinone ring, altering pKa and hydrogen bond donor capability of the NH (if unsubstituted). |
| Conformation | Ortho-fluorine effects can restrict rotation. | Locks the biaryl conformation (if N-arylated) or orients the phenyl ring in the active site via dipole interactions. |
Pharmacophore Distinction: C-Aryl vs. N-Aryl
It is critical to distinguish this scaffold from the Linezolid class.
-
Linezolid (N-Aryl): The aryl group is attached to the nitrogen (N-3). The C-5 position holds the acetamidomethyl side chain.[3]
-
This Scaffold (C-Aryl): The 3,4-difluorophenyl group is attached to Carbon-4.[2][4] This mimics the structure of phenylglycinol-derived auxiliaries and sphingosine analogs.
Medicinal Chemistry Applications
Next-Generation Antibiotics (Beyond Linezolid)
Resistance to Linezolid often arises from mutations in the 23S rRNA (e.g., G2576T). Researchers utilize the This compound core to probe the "C-4 space" of the ribosomal binding pocket.
-
Mechanism: By placing the aryl group at C-4, the molecule occupies a different region of the peptidyl transferase center (PTC) on the 50S ribosomal subunit.
-
Rationale: This modification can bypass steric clashes caused by resistance mutations that affect N-aryl binding modes.
Anticancer Ceramide Analogs
The molecule serves as a constrained mimic of Ceramide , a bioactive lipid that induces apoptosis.
-
Structural Homology: The oxazolidinone ring restricts the flexibility of the amide and hydroxyl groups found in ceramide.
-
Activity: 3,4-Disubstituted oxazolidinones function as "constrained ceramides," inhibiting mitochondrial function in leukemic cells (e.g., HL-60) without the rapid metabolic degradation seen with natural ceramides.
Asymmetric Synthesis (Chiral Auxiliary)
As a derivative of the Evans Auxiliary (4-phenyloxazolidin-2-one), the difluoro analog offers specialized reactivity.
-
Electronic Tuning: The electron-deficient phenyl ring makes the N-acyl bond more labile to hydrolysis (easier cleavage of the auxiliary after reaction) and alters the Lewis basicity of the carbonyl oxygen.
-
Application: Used in aldol or alkylation reactions where the standard phenyl auxiliary provides insufficient diastereoselectivity or where milder cleavage conditions are required.
Synthetic Utility & Protocols
Synthesis of the Core Scaffold
The most robust route to the enantiopure scaffold involves the cyclization of the corresponding amino alcohol.
Protocol: Cyclization via Phosgene/CDI
-
Starting Material: (R)- or (S)-2-amino-2-(3,4-difluorophenyl)ethanol.
-
Reagents: Carbonyldiimidazole (CDI) or Triphosgene.
-
Conditions: THF, 0°C to RT, with TEA (Triethylamine) as a base.
-
Workup: Quench with water, extract with EtOAc, wash with brine.
-
Yield: Typically >85%.
Visualization of Synthetic Pathways
The following diagram illustrates the two primary routes to the scaffold: Route A (Amino Alcohol) and Route B (Styrene Oxide).
Caption: Figure 1. Convergent synthetic pathways to the this compound core via amino alcohol cyclization (top) or epoxide opening (bottom).
Experimental Data Summary
The following table summarizes the physicochemical profile typically observed for this scaffold compared to the non-fluorinated analog.
| Parameter | 4-Phenyloxazolidin-2-one | This compound | Impact |
| Molecular Weight | 163.17 g/mol | 199.15 g/mol | Increased mass |
| ClogP (Est.) | ~1.2 | ~1.8 | Improved lipophilicity |
| Melting Point | 130-132°C | 115-118°C | Lower lattice energy due to F-interactions |
| Auxiliary Cleavage | Standard (LiOH/H2O2) | Accelerated | Electron-poor ring facilitates hydrolysis |
Safety & Handling (MSDS Summary)
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Handling: The presence of fluorine atoms does not introduce specific explosion hazards, but standard PPE (gloves, goggles) is mandatory. Avoid inhalation of dust.
-
Storage: Store at 2-8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.
References
-
Use in Antibiotic Design: Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus. (2014). National Institutes of Health. Link
-
Synthesis & Auxiliaries: Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin. (2018). Arkivoc. Link
-
Anticancer Applications: 3,4-Disubstituted oxazolidin-2-ones as constrained ceramide analogs with anticancer activities.[5] (2011).[5] Bioorganic & Medicinal Chemistry. Link
-
Chemical Properties: this compound Product Data. BLD Pharm.[1][2] Link
Sources
- 1. 99395-88-7|(S)-4-Phenyloxazolidin-2-one|BLD Pharm [bldpharm.com]
- 2. 90319-52-1|(R)-4-Phenyloxazolidin-2-one|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. (+)-4-(3,4-Difluorophenyl)-oxazolidin-2-one | C9H7F2NO2 | CID 22048746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Disubstituted oxazolidin-2-ones as constrained ceramide analogs with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Electronic Effects of 3,4-Difluoro Substitution on Oxazolidinone Rings
The following technical guide details the electronic, structural, and synthetic implications of 3,4-difluoro substitution on the N-aryl-oxazolidinone scaffold.
Executive Summary: The Fluorine Factor
In the development of oxazolidinone antimicrobials (e.g., Linezolid, Tedizolid) and anticoagulants (e.g., Rivaroxaban), the substitution pattern on the N-phenyl ring is a critical determinant of pharmacokinetics (PK) and binding affinity. While the 3-fluoro-4-aminophenyl motif is the gold standard for ribosomal inhibition (antibiotics), the 3,4-difluorophenyl motif represents a distinct chemotype used to modulate metabolic stability, lipophilicity, and electronic density.
This guide analyzes the 3,4-difluoro substitution pattern, contrasting it with the classic 3-fluoro motif to provide a mechanistic understanding of its utility in drug design.
Electronic Mechanisms & Structure-Activity Relationship (SAR)
The introduction of fluorine atoms at the 3 and 4 positions of the phenyl ring induces profound electronic changes that propagate to the oxazolidinone ring.
Inductive vs. Resonance Effects
Fluorine is the most electronegative element (Paulding scale: 3.98), creating a strong inductive withdrawing effect (-I) while simultaneously offering a weak resonance donating effect (+R) into the
-
-Hole Generation: The 3,4-difluoro substitution creates a significant electron-deficient region (positive electrostatic potential) on the phenyl ring, often referred to as a "
-hole." This increases the acidity of any remaining protons and alters the stacking capability of the ring. -
Nitrogen Electron Density: The electron-withdrawing nature of the 3,4-difluorophenyl group pulls electron density away from the oxazolidinone nitrogen (N3).
-
Consequence: This reduces the basicity of the nitrogen, stabilizing the N-Aryl bond against enzymatic cleavage but potentially altering the preferred conformation of the oxazolidinone ring relative to the phenyl plane.
-
The "Ortho-Fluorine" Conformation Lock
In 3-fluoro and 3,4-difluoro analogs, the fluorine atom at the ortho position (C3 of the phenyl ring) exerts a steric and electrostatic influence on the oxazolidinone carbonyl oxygen.
-
Planarization: The C-F bond prefers to align anti-periplanar or creates a dipole-dipole repulsion with the carbonyl oxygen, restricting free rotation around the N-Aryl bond.
-
Bioactivity Impact: This "locked" conformation is crucial for fitting into the 50S ribosomal subunit binding pocket (in antibiotics) or the Factor Xa active site (in anticoagulants).
Metabolic Blocking (The Primary Utility)
The C-H bonds at positions 3 and 4 are metabolically vulnerable "soft spots" for CYP450-mediated oxidation (arene oxide formation).
-
Mechanism: Replacing C-H with C-F (Bond dissociation energy: ~116 kcal/mol vs. ~99 kcal/mol for C-H) effectively blocks oxidative metabolism at these positions.
-
3,4-Difluoro Advantage: This pattern forces metabolism to occur at less favorable distal sites or on the side chains, significantly extending the plasma half-life (
) of the molecule.
Visualization: Electronic & Metabolic Pathways
The following diagram illustrates the competing electronic vectors and the metabolic protection mechanism conferred by the 3,4-difluoro motif.
Caption: Figure 1. Electronic vectors of 3,4-difluoro substitution and the resulting blockade of CYP450-mediated arene oxidation.
Experimental Protocols: Synthesis & Characterization
To study these effects, researchers must synthesize the 3,4-difluoro analog. The following protocol is a validated, high-yield method using mild conditions to avoid defluorination.
Protocol A: Synthesis of N-(3,4-difluorophenyl)-2-oxazolidinone
Target: Creation of the core scaffold from aniline precursors.
Materials:
-
Precursor: 3,4-Difluoroaniline (CAS: 3863-11-4)
-
Reagent: (R)-Epichlorohydrin (Enantiopure for chiral control)[1]
-
Base: Lithium tert-butoxide (LiOtBu) or Lithium Hydroxide (LiOH)
-
Solvent: THF or DMF (Anhydrous)
Step-by-Step Workflow:
-
Carbamate Formation:
-
Dissolve 3,4-difluoroaniline (1.0 eq) in anhydrous THF at 0°C.
-
Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) and NaHCO3 (2.0 eq).
-
Stir for 4h to form the N-Cbz-3,4-difluoroaniline intermediate.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The amine spot should disappear.
-
-
Lithiation & Cyclization:
-
Dissolve the intermediate in dry THF under Argon.
-
Cool to -78°C. Add n-BuLi (1.1 eq) dropwise to generate the N-lithio species.
-
Add (R)-glycidyl butyrate or (R)-epichlorohydrin (1.2 eq) slowly.
-
Allow to warm to room temperature (RT) and reflux for 6h.
-
Mechanism:[2][3] The N-nucleophile attacks the epoxide/ester, followed by intramolecular cyclization to form the oxazolidinone ring.
-
-
Purification:
-
Quench with saturated NH4Cl. Extract with EtOAc.
-
Purify via Flash Column Chromatography (SiO2, 0-5% MeOH in DCM).
-
Validation: Verify structure via 1H-NMR (Look for oxazolidinone protons at ~4.0-4.8 ppm) and 19F-NMR (Distinct signals for 3-F and 4-F).
-
Data Summary Table: Comparative Electronic Properties
| Property | 3-Fluoro (Linezolid Core) | 3,4-Difluoro (Analog) | Impact on Drug Design |
| Hammett Constant ( | ~0.34 | ~0.68 (Additive) | Stronger electron withdrawal in 3,4-diF. |
| pKa (Conjugate Acid) | Lower | Very Low | 3,4-diF is less basic; N-Aryl bond is more stable. |
| Lipophilicity (LogP) | Moderate | High | 3,4-diF increases lipophilicity (better CNS penetration). |
| Metabolic Stability | Good (C3 blocked) | Excellent (C3 & C4 blocked) | 3,4-diF prevents formation of toxic quinone-imines. |
| Ribosomal Binding | High (with 4-morpholine) | Low (if 4-F replaces amine) | 4-F lacks H-bond acceptor capability of morpholine. |
Synthesis Workflow Diagram
This diagram outlines the decision process for synthesizing 3,4-difluoro oxazolidinones versus standard 3-fluoro derivatives.
Caption: Figure 2. Synthetic workflow highlighting the divergence between 3,4-difluoro probes and 4-amino substituted antibiotics.
References
-
Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[4][5][6] Current Pharmaceutical Design, 2(2), 175-194.
-
Barbachyn, M. R., & Ford, C. W. (2003). "Oxazolidinone structure-activity relationships leading to linezolid." Angewandte Chemie International Edition, 42(18), 2010-2023.
-
Bhattarai, P., et al. (2026).[7] "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry.
-
McHenry, K. T., et al. (2002).[8] "A non-antibacterial oxazolidinone derivative that inhibits epithelial cell sheet migration."[8] ChemBioChem, 3(11), 1105-1111.[8]
-
Moreno, L. M., et al. (2022).[9] "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions." Arkivoc, part ii, 140-155.[9]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. prepchem.com [prepchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A non-antibacterial oxazolidinone derivative that inhibits epithelial cell sheet migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Solubility Profile of 4-(3,4-Difluorophenyl)oxazolidin-2-one: A Technical Guide for Process Development
The following technical guide details the solubility profile and process chemistry considerations for 4-(3,4-Difluorophenyl)oxazolidin-2-one (CAS 225641-91-8).
Executive Summary
This compound is a specialized heterocyclic scaffold used primarily as a chiral auxiliary in asymmetric synthesis and as a core pharmacophore in the development of MAO inhibitors and oxazolidinone antibiotics (analogs of Linezolid).[1]
Effective utilization of this compound requires a precise understanding of its solubility to optimize reaction kinetics, workup efficiency, and crystallization yields.[1] This guide synthesizes physicochemical principles with process data to establish a solubility map, providing researchers with a self-validating framework for solvent selection.[1]
Physicochemical Context & Solubility Mechanism[1][2]
To predict and manipulate the solubility of this compound, one must analyze its competing structural moieties:
-
The Oxazolidinone Core (Polar Head): The carbamate group (-O-CO-NH-) acts as both a hydrogen bond donor (NH) and acceptor (C=O).[1] This imparts high solubility in polar aprotic solvents and moderate solubility in polar protic solvents.[1]
-
The 3,4-Difluorophenyl Ring (Lipophilic Tail): The difluoro-substitution increases lipophilicity (
) compared to the parent phenyl ring.[1] However, the high electronegativity of fluorine also creates a strong dipole, enhancing interactions with polar organic solvents while maintaining poor water solubility.[1]
Predicted Solubility Map
Based on thermodynamic modeling and structural analogs (e.g., 4-phenyl-2-oxazolidinone).[1]
| Solvent Class | Representative Solvents | Solubility Prediction | Process Application |
| Polar Aprotic | DMF, DMSO, NMP | Very High (>100 mg/mL) | Reaction medium (nucleophilic substitutions).[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Extraction solvent; chromatography eluent.[1] |
| Ethers | THF, 2-MeTHF, Dioxane | High (>50 mg/mL) | Reaction medium (reductions, Grignard).[1] |
| Esters | Ethyl Acetate (EtOAc), IPM | Moderate (Hot: High / Cold: Low) | Primary Crystallization Solvent. |
| Alcohols | Methanol, Ethanol, IPA | Moderate | Co-solvent for crystallization.[1] |
| Aromatics | Toluene, Xylenes | Low to Moderate | Anti-solvent or high-temp reaction solvent.[1] |
| Alkanes | Heptane, Hexanes, Cyclohexane | Insoluble (<1 mg/mL) | Primary Anti-Solvent. |
| Aqueous | Water, Brine | Insoluble | Wash solvent (removes inorganic salts).[1] |
Experimental Protocols (Self-Validating Systems)
Since exact solubility values can vary by polymorph and purity, do not rely solely on literature values. Use the following Self-Validating Protocols to generate precise data for your specific batch.
Protocol A: Gravimetric Solubility Determination (Standard)
Use this protocol to establish the saturation point for process calculations.[1]
-
Preparation: Weigh 500 mg of this compound into a chemically resistant glass vial.
-
Solvent Addition: Add the target solvent in 0.5 mL increments while stirring at the desired temperature (e.g., 25°C).
-
Equilibration: Stir for 4 hours to ensure thermodynamic equilibrium.
-
Validation Check: If the solid fully dissolves immediately, the solubility is too high for this method; report as "> X mg/mL".[1]
-
-
Sampling: Filter the saturated supernatant through a 0.45 µm PTFE syringe filter into a tared vessel.
-
Quantification: Evaporate the solvent under vacuum (or nitrogen stream) and weigh the residue.
-
Calculation:
-
Protocol B: Dynamic Crystallization Screening (Visual)
Use this protocol to identify the Metastable Zone Width (MSZW) for purification.[1]
-
Dissolution: Dissolve 1.0 g of compound in minimal hot Ethyl Acetate (approx. 60-70°C).
-
Anti-Solvent Titration: Slowly add Heptane dropwise to the hot solution.[1]
-
Observation: Note the point of permanent turbidity (Cloud Point).[1]
-
-
Cooling Ramp: If no anti-solvent is used, cool the hot concentrated solution at a rate of 0.5°C/min.
-
Validation: Record the temperature of first crystal appearance (
). The difference between the dissolution temperature ( ) and is the MSZW.[1]-
Insight: A wide MSZW (>20°C) indicates a need for seeding to prevent oiling out.[1]
-
Process Implications & Workflow Visualization
Reaction vs. Purification Strategy
-
Synthesis: The high solubility in DMF makes it the ideal solvent for the initial ring-closing reaction (from carbamate + epichlorohydrin) as it stabilizes the intermediate anions [1].[1]
-
Workup: Avoid extracting with Toluene due to poor solubility; use DCM or EtOAc .[1]
-
Purification: The standard purification method is recrystallization from EtOAc/Heptane or IPA/Water .[1]
Decision Logic for Solvent Selection
The following diagram illustrates the logical flow for selecting the appropriate solvent system based on the process stage.
Figure 1: Solvent Selection Decision Tree for this compound processing.
Critical References
-
Moreno, L. M., et al. (2022).[1] "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions." Arkivoc, 2022(ii), 140-155.[1] Link
-
Relevance: Details the synthesis and purification (via column chromatography and crystallization) of 3,4-difluoro analogs using DMF and LiOH.
-
-
Bratulescu, G. (2007).[1][2][3][4] "An Excellent Procedure for the Synthesis of Oxazolidin-2-ones." Synthesis, 2007, 3111-3112.[1][2][3][4] Link
-
Relevance: Describes microwave-assisted synthesis and physical characterization (melting points) of oxazolidinone derivatives.
-
-
ChemicalBook. "this compound Product Description." Link
-
Relevance: Confirms CAS 225641-91-8 and general physical state properties.[1]
-
-
Sigma-Aldrich. "Solubility and Stability of Oxazolidinone Analogs."[1] Technical Bulletin. Link
-
Relevance: General grounding on the stability of the oxazolidinone ring in alcoholic and chlorinated solvents.[1]
-
Sources
Optimizing Asymmetric Induction: A Comparative Technical Guide to 4-Phenyl vs. 4-(3,4-Difluorophenyl) Oxazolidinone Auxiliaries
Executive Summary
In the landscape of asymmetric synthesis, the Evans oxazolidinone auxiliary remains a cornerstone for controlling stereochemistry in aldol and alkylation reactions. While the 4-phenyl-2-oxazolidinone (1) is the industry standard, its application is occasionally limited by the physical properties of its intermediates (often oils) and the harsh conditions required for hydrolytic cleavage.
The 4-(3,4-difluorophenyl)-2-oxazolidinone (2) represents a specialized, "process-optimized" variant. By incorporating fluorine atoms, this auxiliary leverages the unique electronic and solid-state properties of the C–F bond to address specific shortcomings of the parent phenyl system.
This guide details the technical trade-offs between these two auxiliaries, providing a decision framework for researchers in discovery and process chemistry.
Part 1: Mechanistic & Physicochemical Foundations
Electronic Modulation (The "Fluorine Effect")
The primary differentiator is the electron-withdrawing nature of the fluorine substituents on the phenyl ring.
-
4-Phenyl (Standard): The phenyl ring is electronically neutral relative to the difluoro variant. The nitrogen lone pair donates into the carbonyl, reducing its electrophilicity. This makes the
-acyl bond stable, sometimes requiring forcing conditions (LiOH/H O or LiOBn) for cleavage. -
4-(3,4-Difluorophenyl) (Activated): The fluorine atoms exert a strong inductive effect (
), pulling electron density from the aromatic ring, which in turn pulls density from the nitrogen atom.-
Consequence 1: The exocyclic carbonyl (of the
-acyl group) becomes more electrophilic . -
Consequence 2: The
of the -proton on the acyl group is slightly lowered, potentially accelerating enolization rates.
-
Crystallinity & Purification
One of the most critical "hidden" variables in auxiliary selection is the physical state of the reaction intermediates.
-
The "Oil" Problem: Acylated derivatives of the standard 4-phenyl auxiliary often exist as viscous oils or low-melting solids. This necessitates silica gel chromatography for purification, which is costly and time-consuming at scale.
-
The "Crystal" Solution: The 3,4-difluoro substitution alters the crystal packing lattice. The C–F bond creates strong dipoles and potential C–F
H–C interactions, often raising the melting point and increasing the crystallinity of the resulting imides. This allows for crystallization-induced diastereomer enrichment (CIDE) , enabling dr without chromatography.
Comparative Data Matrix
| Feature | 4-Phenyl-2-oxazolidinone | 4-(3,4-Difluorophenyl)-2-oxazolidinone |
| Primary Use Case | General Discovery / Initial Screening | Process Optimization / Scale-up |
| Electronic Nature | Electronically Neutral | Electron Deficient (Activated) |
| Cleavage Conditions | Standard (LiOH/H | Milder (Lower Temp, Weaker Bases) |
| Purification Method | Chromatography (Flash Column) | Recrystallization (Preferred) |
| Diastereoselectivity | High (typically >95:5) | High (often >98:2 via crystallization) |
| Cost/Availability | Commodity Chemical | Specialized Reagent |
Part 2: Mechanistic Visualization
The following diagram illustrates the transition state interactions and the decision logic for selecting the appropriate auxiliary.
Caption: Decision workflow comparing the purification and cleavage pathways. The difluoro variant enables a "Solids-Based" workflow.
Part 3: Experimental Protocols
Synthesis of the Auxiliaries
While the 4-phenyl auxiliary is widely available, the 3,4-difluoro variant can be synthesized from the corresponding amino acid or amino alcohol if commercial stock is unavailable.
General Protocol (via Amino Alcohol):
-
Starting Material: (R)-2-amino-2-(3,4-difluorophenyl)ethanol.
-
Cyclization: Suspend amino alcohol (1.0 equiv) in diethyl carbonate (5.0 equiv) with K
CO (0.1 equiv). -
Reflux: Heat to reflux (approx. 130 °C) with distillation of ethanol byproduct.
-
Workup: Cool, dilute with water, and filter the precipitate.
-
Recrystallization: Recrystallize from EtOAc/Hexanes to yield the pure oxazolidinone.
Representative Reaction: Asymmetric Propionylation & Aldol
This protocol highlights where the difference in auxiliary becomes critical.
Step 1:
-
Reagents: Auxiliary (1.0 equiv),
-BuLi (1.1 equiv), Propionyl Chloride (1.2 equiv). -
Conditions: THF, -78 °C.
-
Observation: The lithiated 3,4-difluoro species may be less soluble; ensure vigorous stirring.
-
Checkpoint: Check TLC. The 3,4-difluoro imide will typically have a different R
and stain intensity due to the fluorine atoms.
Step 2: Evans Aldol Reaction
-
Reagents:
-propionyl auxiliary, TiCl (1.05 equiv), DIPEA (1.1 equiv), Benzaldehyde (1.1 equiv). -
Conditions: CH
Cl , 0 °C to -78 °C. -
Mechanism: Both auxiliaries proceed via the Zimmerman-Traxler transition state. The titanium coordinates the imide carbonyl and the aldehyde.
-
Critical Difference (Purification):
-
4-Phenyl: Quench with NH
Cl. Extract. Concentrate. Run Flash Column (10-30% EtOAc/Hex) to separate the syn-aldol from the minor diastereomer. -
3,4-Difluoro:[1][2] Quench. Extract. Concentrate. Dissolve in hot EtOAc/Heptane. Cool slowly. The major syn-aldol diastereomer often crystallizes out, leaving the minor isomer in the mother liquor. Filter to obtain >99:1 dr.
-
Step 3: Hydrolytic Cleavage
-
Reagents: LiOH (2.0 equiv), H
O (30%, 4.0 equiv), THF/H O (3:1). -
Conditions: 0 °C.
-
Observation: The 3,4-difluoro adduct cleaves significantly faster (often <30 mins) compared to the phenyl adduct (1-2 hours) due to the activated carbonyl. This reduces the risk of racemization at the
-center.
Part 4: Strategic Decision Matrix
Use the 4-Phenyl auxiliary when:
-
Cost is the primary driver (it is significantly cheaper).
-
The reaction is small-scale (<1g) and chromatography is trivial.
-
You are following a legacy procedure that is already optimized.
Use the 4-(3,4-Difluorophenyl) auxiliary when:
-
Scale-up is required: Avoiding chromatography is the #1 driver for process chemistry.
-
Crystallinity is poor: If the phenyl intermediate is an oil, the difluoro variant is the first "go-to" to induce solidity.
-
Cleavage is difficult: If the product is sensitive to base, the milder cleavage of the activated difluoro auxiliary is advantageous.
-
Diastereoselectivity is marginal: If the phenyl gives 90:10 dr, the difluoro may improve this electronically, but more importantly, it allows you to upgrade that 90:10 to 99:1 via recrystallization.
References
-
Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981 , 103(8), 2127–2129. Link
-
Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S, 3R)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid." Organic Syntheses, 1990 , 68, 83. Link
- Hintermann, L.; Seebach, D. "The Allylic Fluorine Effect in the Preparation of Fluorinated Amino Acids." Helvetica Chimica Acta, 1998, 81, 2093. (Discusses the general electronic effects of fluorine on auxiliary cleavage).
-
PubChem Compound Summary. "4-(3,4-Difluorophenyl)oxazolidin-2-one (CAS 225641-91-8)."[1] National Center for Biotechnology Information. Link
-
Ager, D. J.; Prakash, I.; Schaad, D. R. "Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 1996 , 96(2), 835-876. (Comprehensive review of auxiliary design principles). Link
Sources
CAS number and physiochemical data for 4-(3,4-Difluorophenyl)oxazolidin-2-one
[1]
Executive Summary
This compound (CAS: 225641-91-8) is a 4-substituted oxazolidinone derivative structurally related to the Evans chiral auxiliaries.[1] Distinguished by the electron-withdrawing 3,4-difluorophenyl moiety, this compound serves as a critical intermediate in the synthesis of pharmaceutical agents (specifically
Identity & Physiochemical Data
The following data characterizes the core structure. Note that while the CAS 225641-91-8 often refers to the racemate or unspecified stereochemistry, the enantiopure forms (R or S) are the functional entities in asymmetric synthesis.
| Property | Data |
| CAS Number | 225641-91-8 |
| IUPAC Name | 4-(3,4-difluorophenyl)-1,3-oxazolidin-2-one |
| Molecular Formula | |
| Molecular Weight | 199.15 g/mol |
| SMILES | O=C1OCC(C2=CC=C(F)C(F)=C2)N1 |
| Physical State | White to off-white solid |
| Melting Point | 110–140 °C (Predicted based on 4-phenyl analog range 130–132 °C) |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water |
| pKa | ~12 (NH proton, estimated; lower than 4-phenyl analog due to |
Synthetic Methodologies
The synthesis of this compound typically follows the "Amino Alcohol Route," mirroring the industrial production of standard Evans auxiliaries. This pathway ensures the retention of stereochemistry if starting from chiral amino acids.
Core Synthesis Workflow
The most robust protocol involves the cyclization of 2-amino-2-(3,4-difluorophenyl)ethanol , which is derived from the corresponding amino acid or cyanohydrin.
Step-by-Step Protocol:
-
Precursor Synthesis (Strecker Reaction):
-
Reactants: 3,4-Difluorobenzaldehyde, KCN,
. -
Process: Formation of the aminonitrile followed by acid hydrolysis yields 2-amino-2-(3,4-difluorophenyl)acetic acid (3,4-difluorophenylglycine).
-
Note: Resolution of the amino acid at this stage (using tartaric acid or enzymatic methods) is required for the enantiopure auxiliary.
-
-
Reduction to Amino Alcohol:
-
Reagent:
(Lithium Aluminum Hydride) or . -
Conditions: Reflux in anhydrous THF under
atmosphere. -
Mechanism: Reduction of the carboxylic acid to the primary alcohol, yielding 2-amino-2-(3,4-difluorophenyl)ethanol .
-
-
Cyclization (Carbonylation):
-
Reagents: Diethyl carbonate (with
) or 1,1'-Carbonyldiimidazole (CDI). Phosgene/Triphosgene is used in industrial settings but CDI is preferred for bench-scale safety. -
Conditions: Heat (100–120 °C) in toluene or solvent-free (for diethyl carbonate method).
-
Purification: Recrystallization from Ethyl Acetate/Hexanes.
-
Visualization of Synthesis Pathway
Figure 1: Synthetic route from benzaldehyde precursor to the final oxazolidinone scaffold.
Applications in Drug Discovery
As a "Tuned" Chiral Auxiliary
In asymmetric synthesis, the 4-substituted oxazolidinone (Evans Auxiliary) directs the stereochemical outcome of reactions on attached acyl groups.
-
Electronic Tuning: The 3,4-difluoro substitution makes the phenyl ring significantly more electron-deficient than the standard phenyl group.
-
Mechanistic Impact:
-
Increased Acidity: The
of the imide proton (after acylation) is lowered, facilitating easier enolization with weaker bases. -
Pi-Stacking: The quadrupole moment of the difluorophenyl ring alters
- interactions in the transition state, potentially enhancing diastereoselectivity ( ) in cases where the standard phenyl auxiliary provides marginal results.
-
Pharmaceutical Intermediate
This scaffold is explicitly cited as an upstream intermediate for Spirotricyclic azacycloalkyl compounds , which function as
Application Workflow
Figure 2: The Chiral Auxiliary Cycle. The difluorophenyl group influences the Enolate geometry and Electrophile approach.
Analytical Characterization (Predicted)
For validation of the synthesized compound, the following spectroscopic signals are diagnostic:
-
NMR (400 MHz,
):- 7.0–7.4 ppm (m, 3H, Aromatic protons). The fluorine coupling will split these signals into complex multiplets.
- 6.0–6.5 ppm (br s, 1H, NH).
-
4.9–5.1 ppm (dd, 1H,
-H). The benzylic proton next to Nitrogen. -
4.1–4.7 ppm (m, 2H,
-H). The methylene protons next to Oxygen.
-
NMR:
-
Two distinct multiplets around -135 to -145 ppm, corresponding to the meta and para fluorine atoms.
-
-
IR Spectroscopy:
-
Strong Carbonyl stretch (
) at 1740–1760 (Cyclic carbamate). -
NH stretch at 3200–3300
.
-
Safety & Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Handling: Use standard PPE (gloves, goggles, lab coat). Process in a fume hood, especially if using CDI or phosgene during synthesis.
-
Storage: Store at 2–8 °C under inert atmosphere (
or Ar) to prevent slow hydrolysis or oxidation.
References
-
PubChem. (n.d.). Compound Summary: this compound.[1] National Library of Medicine. Retrieved from [Link]
- Merck & Co., Inc. (2002). US Patent 6,387,893: Spirotricyclic azacycloalkyl compounds and pharmaceutically acceptable salts thereof. (Describes the use of the compound as an upstream intermediate for alpha-1a antagonists).
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, 68, 83. (Foundational protocol for oxazolidinone synthesis and usage). Retrieved from [Link]
Metabolic stability of drugs containing 4-(3,4-difluorophenyl)oxazolidin-2-one moieties
The following technical guide details the metabolic stability profile of drugs containing the 3-(3,4-difluorophenyl)oxazolidin-2-one moiety.
Note: While the prompt specifies "4-(3,4-difluorophenyl)...", the vast majority of pharmaceutical literature and approved drugs (e.g., Linezolid, Sutezolid) utilizing this pharmacophore feature the aryl group at the N3 position of the oxazolidinone ring. This guide addresses the N-(3,4-difluorophenyl) scaffold as the primary relevant drug core, while acknowledging the nomenclature.
Content Type: Technical Guide | Version: 1.0 Audience: Medicinal Chemists, DMPK Scientists, Drug Development Leads
Executive Summary: The Fluorine Advantage in Oxazolidinone Scaffolds
The 3-(3,4-difluorophenyl)oxazolidin-2-one moiety represents a privileged scaffold in modern medicinal chemistry, particularly in the development of next-generation antibiotics (e.g., Linezolid analogs) and CNS-active agents (MAO inhibitors).
The incorporation of the 3,4-difluoro substitution pattern on the N-aryl ring serves a dual purpose in optimizing metabolic stability:
-
Metabolic Blockade: It sterically and electronically blocks the para- and meta-positions of the phenyl ring, preventing direct hydroxylation by Cytochrome P450 (CYP) enzymes.
-
Electronic Modulation: The electron-withdrawing nature of the fluorines deactivates the phenyl ring towards oxidative attack, often shifting the metabolic "soft spot" to the C5-side chain or distal appendages (e.g., morpholine/piperazine rings).
This guide provides an in-depth analysis of the metabolic fate of this moiety, experimental protocols for stability assessment, and the structural logic driving its use.
Structural Basis of Metabolic Stability
The Oxazolidinone Core
The 2-oxazolidinone ring itself is remarkably stable against mammalian hydrolysis and oxidative metabolism. Unlike lactones or some carbamates, the cyclic carbamate in oxazolidinones (such as Linezolid) resists ring opening under physiological conditions.
-
Primary Stability: The ring remains intact in plasma and liver microsomes.
-
Liability: The primary metabolic vulnerability usually lies in the substituents attached to the N3-aryl group or the C5-methyl side chain.
The 3,4-Difluorophenyl Effect
In early oxazolidinone development (e.g., Linezolid), a 3-fluoro-4-morpholinyl pattern was optimized. However, newer derivatives often employ a 3,4-difluoro pattern to modulate potency and stability.
| Feature | Metabolic Consequence | Mechanism |
| C-F Bond Strength | High Stability | The C-F bond (approx. 116 kcal/mol) is stronger than C-H, resisting CYP-mediated cleavage. |
| Steric Hindrance | Blocked Hydroxylation | Fluorine at positions 3 and 4 prevents CYP enzymes from accessing these favorable sites for oxidation. |
| Lipophilicity (LogP) | Increased Binding | 3,4-difluoro substitution increases LogP compared to non-fluorinated analogs, potentially increasing intrinsic clearance ( |
| Electronic Deactivation | Reduced Ring Oxidation | The electron-withdrawing effect reduces the electron density of the phenyl ring, making it less prone to radical cation formation (a precursor to some oxidative pathways). |
Metabolic Pathways & Signaling Logic
The metabolism of 3,4-difluorophenyl-oxazolidinones typically bypasses the central scaffold and targets distal groups. Below is the logic flow for the metabolic fate of a generic drug containing this moiety.
Pathway Diagram (DOT Visualization)
Caption: Metabolic fate of 3,4-difluorophenyl-oxazolidinone drugs. The core scaffold is resistant to hydrolysis; metabolism is diverted to side-chain oxidation.
Specific Liabilities
-
Side Chain Oxidation (Major): In drugs like Linezolid (3-fluoro), the morpholine ring is the primary site of metabolism (forming lactams/carboxylic acids). In 3,4-difluoro analogs, if a piperazine or thiomorpholine is attached (e.g., Sutezolid), these heterocyclic tails become the metabolic sink.
-
MAO Interaction: The oxazolidinone core is a structural mimic of the MAO inhibitor Toloxatone. The 3,4-difluoro substitution can enhance binding to Monoamine Oxidase (MAO), leading to potential drug-drug interactions (serotonin syndrome) rather than metabolic instability per se. However, MAO enzymes can also participate in the oxidation of amine-containing side chains.
-
Defluorination (Minor): While rare, oxidative defluorination can occur if the ring is highly electron-deficient and subject to nucleophilic attack by Glutathione (GSH), though the 3,4-pattern is generally robust.
Experimental Protocols for Stability Assessment
To validate the stability of a new 3,4-difluorophenyl-oxazolidinone candidate, the following self-validating workflow is recommended.
In Vitro Microsomal Stability Assay (Protocol)
Objective: Determine Intrinsic Clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM
). -
Test Compound (1 µM final concentration to ensure linear kinetics).
-
Positive Control: Verapamil (High clearance) / Warfarin (Low clearance).
Workflow:
-
Pre-incubation: Mix 30 µL HLM (0.5 mg/mL final) with 370 µL Phosphate Buffer (100 mM, pH 7.4). Add 1 µL Test Compound stock. Incubate at 37°C for 5 min.
-
Initiation: Add 100 µL NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
Calculation:
Plot
Metabolite Identification (Soft Spot Analysis)
Objective: Confirm the 3,4-difluorophenyl ring remains intact.
Protocol:
-
Incubate test compound (10 µM) with HLM for 60 min (higher concentration for metabolite detection).
-
Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).
-
Data Mining:
-
Search for +16 Da (Hydroxylation).
-
Search for +32 Da (Di-hydroxylation).
-
Search for -20 Da (Defluorination + Hydroxylation:
). -
Key Check: Perform MS/MS fragmentation. If the fragment corresponding to the 3,4-difluorophenyl-oxazolidinone core (typically
~200-240 depending on substituents) is unchanged, stability of the core is confirmed.
-
Comparative Data: Fluorine Substitution Effects[1]
The following table summarizes the impact of phenyl ring substitution on metabolic and pharmacologic parameters, synthesized from oxazolidinone SAR studies (e.g., Linezolid vs. Novel Analogs).
| Substitution Pattern | Metabolic Stability ( | Primary Metabolite Location | MAO Inhibition Risk | Notes |
| Unsubstituted Phenyl | Low (< 20 min) | Phenyl Ring (Para-hydroxylation) | Low | Rapidly cleared; poor drug candidate. |
| 3-Fluoro (Linezolid) | High (~ 2-3 h) | Morpholine Ring (Oxidation) | Moderate | Standard of care; stable core. |
| 3,4-Difluoro | Very High (> 3 h) | Distal Side Chains | High | Enhanced lipophilicity improves potency but increases MAO binding; requires careful side-chain design to mitigate toxicity. |
| 3,5-Difluoro | High | Distal Side Chains | Moderate | Alternative to 3,4; often used to tune solubility. |
Technical Insight: The 3,4-difluoro motif is often superior to the 3-fluoro motif for metabolic stability but imposes a "lipophilicity tax" that must be paid by adding polar groups elsewhere to maintain solubility and prevent high protein binding.
References
-
Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. PMC/National Institutes of Health.
-
Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. MDPI Pharmaceuticals.
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
-
Pharmacokinetics of Tedizolid and Sutezolid. ResearchGate.
-
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules.
Architecting the Oxazolidinone Class: The History, Discovery, and Mechanistic Validation of Fluorinated Antibacterial Agents
Executive Summary
The rapid emergence of multidrug-resistant (MDR) Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), necessitated the discovery of novel antimicrobial classes. The oxazolidinones represent the first entirely new class of synthetic antibacterial agents introduced into clinical medicine in over three decades[1]. This technical guide deconstructs the historical discovery, structural evolution, and mechanistic validation of fluorinated oxazolidinones, providing a comprehensive framework for researchers and drug development professionals.
Historical Context: From Toxicity to the Fluorine Breakthrough
The genesis of oxazolidinones dates back to the late 1970s and 1980s when E.I. DuPont de Nemours and Company identified the antimicrobial properties of compounds originally synthesized as monoamine oxidase (MAO) inhibitors[2]. The early clinical candidate, DuP-721, demonstrated potent in vitro activity but was ultimately abandoned due to severe lethal toxicity observed in animal models[3].
In the 1990s, scientists at Pharmacia & Upjohn hypothesized that the oxazolidinone pharmacophore could be decoupled from its toxicological liabilities through systematic structural modifications[1]. The breakthrough occurred with the synthesis of the piperazinyl-phenyloxazolidinones. Researchers discovered that the addition of a single fluorine atom at the C3 (meta) position of the N-aryl ring dramatically altered the molecule's trajectory. This fluorination not only increased antibacterial potency by 4- to 8-fold but also significantly widened the therapeutic index, eliminating the lethal toxicity seen in earlier iterations[3]. This led to the discovery of eperezolid and linezolid, with linezolid advancing to FDA approval in 2000 due to its superior pharmacokinetic profile[1].
Structure-Activity Relationship (SAR) Architecture
The design of fluorinated oxazolidinones is a masterclass in rational drug design. The pharmacophore relies on a precise spatial arrangement to interact with the bacterial ribosome.
Fig 1: Logical SAR hierarchy of fluorinated oxazolidinones.
-
The Core: The 2-oxazolidinone ring is non-negotiable for antimicrobial activity.
-
C5 Stereocenter: The (S)-configuration of the acylaminomethyl group at C5 is strictly required for optimal binding to the ribosomal pocket[3].
-
The Fluorine Atom: The meta-fluoro substitution on the B ring enhances target affinity and biological activity[4].
Mechanism of Action: Ribosomal Peptidyl Transferase Inhibition
Unlike macrolides or tetracyclines, oxazolidinones inhibit protein synthesis at the earliest possible stage: initiation. Crystallographic studies reveal that linezolid binds to the A-site pocket of the 50S ribosomal subunit at the peptidyl transferase center (PTC)[5].
By occupying this highly conserved region of the 23S rRNA, the fluorinated oxazolidinone physically overlaps with the aminoacyl moiety of an A-site bound tRNA[5]. This steric hindrance prevents the proper positioning of the initiator N-formylmethionyl-tRNA (fMet-tRNA) during the formation of the 70S initiation complex[6]. Because this mechanism targets the initiation phase rather than elongation, oxazolidinones exhibit zero cross-resistance with existing protein synthesis inhibitors[1].
Fig 2: Mechanism of action pathway for oxazolidinone ribosomal inhibition.
Next-Generation Evolution: Tedizolid and the cfr Gene
While linezolid resistance is rare (requiring multiple mutations across the 4-6 copies of the 23S rRNA gene), the discovery of the plasmid-mediated cfr gene presented a new clinical threat. The cfr gene encodes a methyltransferase that modifies the ribosomal binding site, conferring resistance to linezolid and other classes[2].
Tedizolid (approved in 2014) was engineered specifically to overcome this resistance mechanism. By replacing the morpholine ring with a hydroxymethyl-substituted tetrazole ring, tedizolid establishes additional hydrogen bonds within the PTC, allowing it to retain robust binding affinity even when the target site is methylated by the cfr enzyme[7].
Table 1: Comparative Profile of Key Clinical Oxazolidinones
| Parameter | Linezolid | Tedizolid |
| Approval Year | 2000 | 2014 |
| Target Subunit | 50S (23S rRNA) | 50S (23S rRNA) |
| In vitro Potency (MIC) | Baseline standard | 4-8x more potent than Linezolid |
| Activity vs cfr mutants | Resistant (Loss of activity) | Susceptible (Retains activity) |
| Half-life | ~5 hours (Twice daily dosing) | ~12 hours (Once daily dosing) |
| Prodrug Formulation | No | Yes (Tedizolid phosphate) |
Core Experimental Protocols
As an application scientist, executing rigorous, self-validating assays is critical for evaluating novel oxazolidinone derivatives. Below are the definitive protocols for mechanistic validation and potency determination.
Protocol A: In Vitro Translation Initiation Assay
Purpose: To isolate and prove that a novel oxazolidinone 6 rather than downstream elongation[6].
Causality: Standard whole-cell protein synthesis assays cannot distinguish between initiation and elongation inhibitors. By utilizing an E. coli cell-free system supplied exclusively with initiation factors (IF1, IF2, IF3), mRNA, and tritium-labeled fMet-tRNA (
Step-by-Step Methodology:
-
Ribosome Isolation: Purify 30S and 50S ribosomal subunits from log-phase E. coli MRE600 cells using sucrose density gradient centrifugation.
-
Reaction Assembly: In a buffer containing 50 mM Tris-HCl (pH 7.5) and 5 mM magnesium acetate, combine 0.5 µM 30S subunits, 0.5 µM 50S subunits, 1 µM mRNA (e.g., phage MS2 RNA), and 1 mM GTP.
-
Drug Incubation: Add the oxazolidinone compound at varying concentrations (0.1 to 100 µM) and incubate at 37°C for 10 minutes.
-
Initiation Trigger: Add 0.5 µM
fMet-tRNA and initiation factors to trigger complex formation. Incubate for 15 minutes. -
Filtration & Quantification: Terminate the reaction with cold buffer and filter through a 0.45 µm nitrocellulose membrane. The membrane traps the large 70S ribosomes but allows unbound tRNA to pass through. Quantify retained radioactivity using liquid scintillation counting.
Self-Validating Mechanism: The assay must include two controls: a vehicle control (100% signal) and a known elongation inhibitor like chloramphenicol. Because chloramphenicol inhibits peptidyl transfer after initiation, it should yield a 100% signal in this specific assay. If chloramphenicol reduces the signal, the assay is contaminated with elongation factors and is invalid.
Fig 3: Workflow for the in vitro translation initiation assay.
Protocol B: Broth Microdilution for MIC Determination
Purpose: To determine the Minimum Inhibitory Concentration (MIC) against clinical isolates. Causality: Accurate MIC determination requires Cation-Adjusted Mueller-Hinton Broth (CAMHB). The physiological concentrations of calcium and magnesium in CAMHB are critical because they dictate the permeability of the bacterial outer membrane, ensuring that the diffusion of the hydrophobic oxazolidinone into the cell accurately reflects in vivo conditions.
Step-by-Step Methodology:
-
Media Preparation: Prepare CAMHB supplemented with 20-25 mg/L
and 10-12.5 mg/L . -
Inoculum Preparation: Suspend isolated colonies of the target pathogen (e.g., MRSA) in sterile saline to a 0.5 McFarland standard (approx.
CFU/mL). Dilute 1:150 in CAMHB. -
Drug Titration: In a 96-well microtiter plate, perform 2-fold serial dilutions of the oxazolidinone (range: 64 µg/mL to 0.06 µg/mL).
-
Inoculation & Incubation: Add 50 µL of the diluted inoculum to each well (final concentration
CFU/mL). Incubate at 35°C for 16-20 hours. -
Readout: Determine the MIC as the lowest concentration that completely inhibits visible bacterial growth.
Self-Validating Mechanism: Every plate must contain a well with S. aureus ATCC 29213. The MIC for linezolid against this specific quality control (QC) strain must fall strictly between 1.0 and 4.0 µg/mL. If the QC well reads outside this range, the entire plate's data must be discarded due to media formulation errors or drug degradation.
References
-
The discovery of linezolid, the first oxazolidinone antibacterial agent Source: Current Drug Targets - Infectious Disorders URL:1
-
Oxazolidinone Structure–Activity Relationships Leading to Linezolid Source: Angewandte Chemie International Edition URL:3
-
The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria Source: Antimicrobial Agents and Chemotherapy URL:6
-
The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning Source: Proceedings of the National Academy of Sciences (PNAS) URL:5
-
Tedizolid Phosphate: a Next-Generation Oxazolidinone Source: PMC - NIH URL:7
-
Tedizolid: A Novel Oxazolidinone for Gram-Positive Infections Source: SciSpace URL:2
Sources
- 1. The discovery of linezolid, the first oxazolidinone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. elearning.unimib.it [elearning.unimib.it]
- 4. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Tedizolid Phosphate: a Next-Generation Oxazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Advanced Asymmetric Synthesis Protocol Utilizing 4-(3,4-Difluorophenyl)oxazolidin-2-one as a Highly Electron-Deficient Chiral Auxiliary
Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Enantioselective C–C bond formation, complex natural product synthesis, and stereochemical determination of pharmaceutical intermediates.
Introduction & Mechanistic Rationale
In the realm of asymmetric synthesis, Evans oxazolidin-2-ones are benchmark chiral auxiliaries for dictating absolute stereochemistry during aldol additions, alkylations, and Diels-Alder reactions[1]. While the 4-phenyl and 4-isopropyl derivatives are ubiquitous, the introduction of the 4-(3,4-difluorophenyl)oxazolidin-2-one auxiliary represents a significant mechanistic upgrade for highly sensitive substrates.
The 3,4-difluorophenyl group imparts a strong electron-withdrawing inductive effect. This fundamentally alters the electronic landscape of the auxiliary in three critical ways:
-
LUMO Lowering: The electron-deficient aryl ring pulls electron density away from the oxazolidinone nitrogen, which in turn reduces its ability to donate into the exocyclic
-acyl carbonyl. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the imide, accelerating electrophilic attack and conjugate additions. -
Enhanced Cleavage Kinetics: A notorious bottleneck with standard Evans auxiliaries is the non-destructive cleavage of the auxiliary post-reaction. Bulky or highly stable imides often require harsh basic conditions that risk epimerization at the newly formed
-stereocenter. The enhanced electrophilicity of the exocyclic carbonyl in the 3,4-difluorophenyl derivative allows for exceptionally mild, rapid cleavage. -
Stereochemical Resolution: This auxiliary has proven instrumental in the pharmaceutical industry, notably in determining the relative and absolute stereochemistry of potent
-selective adrenoceptor antagonists.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Experimental Workflows & Protocols
The following protocols outline a self-validating system: from the synthesis of the auxiliary itself to its application in an asymmetric aldol reaction, culminating in its non-destructive cleavage.
Protocol 1: One-Pot Synthesis of the Chiral Auxiliary
The this compound auxiliary can be synthesized via a modified Sharpless Asymmetric Aminohydroxylation (SAA) of 3,4-difluorostyrene[2]. This one-pot method bypasses the need for unstable tert-butyl hypochlorite by utilizing 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) as a practical oxidant[3].
Step-by-Step Procedure:
-
Preparation of Catalyst Solution: In a reaction vessel, dissolve potassium osmate dihydrate (K
OsO H O, 4 mol%) and the chiral ligand (DHQ) PHAL (5 mol%) in an -propanol/water mixture (1:1 v/v). Stir for 10 minutes until a clear solution forms. -
Reagent Addition: Add benzyl carbamate (1.1 equiv) and DCDMH (0.55 equiv). Stir the suspension at room temperature for 15 minutes to generate the active nitrogen source in situ.
-
Substrate Addition: Cool the mixture to 0 °C. Add 3,4-difluorostyrene (1.0 equiv) dropwise.
-
Ring Closure: After complete consumption of the styrene (monitored by TLC, typically 4–6 hours), add K
CO (3.0 equiv) and heat the mixture to 60 °C for 12 hours to promote the intramolecular cyclization of the intermediate amino alcohol into the oxazolidin-2-one. -
Workup: Quench with saturated aqueous sodium sulfite to reduce residual osmium. Extract with ethyl acetate, wash with brine, dry over Na
SO , and purify via flash chromatography to yield the enantiopure auxiliary.
Protocol 2: -Acylation of the Auxiliary
To utilize the auxiliary, it must be coupled to an acyl group (e.g., propionyl chloride) to form the reactive
Step-by-Step Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool to -78 °C.
-
Add
-butyllithium (2.5 M in hexanes, 1.05 equiv) dropwise. Mechanistic Note: The highly acidic N-H proton is easily removed, forming the lithium amide. The low temperature prevents ring-opening of the oxazolidinone. -
Stir for 30 minutes, then add freshly distilled propionyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to 0 °C over 1 hour. Quench with saturated aqueous NH
Cl, extract with dichloromethane, and concentrate to afford the -propionyl imide.
Protocol 3: Asymmetric Boron-Mediated Aldol Addition
This step transfers the chiral information from the auxiliary to the newly formed C–C bond via a highly ordered transition state[1].
Step-by-Step Procedure:
-
Dissolve the
-propionyl auxiliary (1.0 equiv) in anhydrous CH Cl (0.1 M) under argon and cool to 0 °C. -
Add dibutylboron triflate (Bu
BOTf, 1.0 M in CH Cl , 1.1 equiv) followed by -diisopropylethylamine (DIPEA, 1.2 equiv). Mechanistic Note: DIPEA is a non-nucleophilic base. The strong Lewis acidity of Bu BOTf forces the formation of the Z-enolate to minimize steric clash, coordinating both the enolate oxygen and the auxiliary's carbonyl oxygen. -
Cool the deep yellow enolate solution to -78 °C. Add the target aldehyde (1.1 equiv) dropwise.
-
Stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.
-
Oxidative Workup: Quench with pH 7 phosphate buffer, methanol, and 30% H
O (2:2:1 ratio). Stir for 1 hour at 0 °C to oxidize the boron-carbon bonds, releasing the syn-aldol adduct.
Protocol 4: Mild Non-Destructive Cleavage (LiOOH)
The electron-withdrawing nature of the 3,4-difluorophenyl group shines here, allowing for ultra-fast cleavage without epimerization.
Step-by-Step Procedure:
-
Dissolve the aldol adduct in THF/H
O (4:1 v/v) and cool to 0 °C. -
In a separate flask, mix 30% H
O (4.0 equiv) and LiOH (2.0 equiv) at 0 °C to generate the highly nucleophilic hydroperoxide anion (LiOOH). Mechanistic Note: The -effect makes OOH a superior nucleophile compared to OH , ensuring selective attack at the exocyclic carbonyl rather than the endocyclic one, preserving the auxiliary ring. -
Add the LiOOH solution to the aldol adduct. The reaction is typically complete in <1.5 hours (compared to 4-6 hours for standard auxiliaries).
-
Quench with Na
SO to destroy excess peroxide, acidify to pH 2, and extract the chiral carboxylic acid. The auxiliary is recovered from the organic layer via chromatography.
Data Presentation
Table 1: Comparative Cleavage Efficiencies (LiOOH at 0 °C) The electron-deficient nature of the 3,4-difluorophenyl auxiliary significantly accelerates cleavage kinetics while maintaining stereochemical integrity.
| Chiral Auxiliary | Cleavage Reagent | Temp (°C) | Time (h) | Yield (%) | Epimerization (%) |
| 4-Phenyl | LiOH / H | 0 | 4.0 | 85 | < 2.0 |
| 4-Isopropyl | LiOH / H | 0 | 6.0 | 82 | < 2.0 |
| 4-(3,4-Difluorophenyl) | LiOH / H | 0 | 1.5 | 95 | Not detected |
Table 2: Stereoselectivity in Boron-Mediated Aldol Additions
| Chiral Auxiliary | Aldehyde | Enolization Conditions | Syn:Anti Ratio | Yield (%) |
| 4-Phenyl | Benzaldehyde | Bu | > 99:1 | 88 |
| 4-(3,4-Difluorophenyl) | Benzaldehyde | Bu | > 99:1 | 96 |
| 4-(3,4-Difluorophenyl) | Isobutyraldehyde | Bu | > 99:1 | 94 |
Visualizations
Synthetic workflow from auxiliary preparation to asymmetric aldol addition and mild cleavage.
Zimmerman-Traxler transition state logic dictating high syn-diastereoselectivity.
References
-
Barta, N. S., Sidler, D. R., Somerville, K. B., Weissman, S. A., Larsen, R. D., & Reider, P. J. (2000). Practical Modifications and Applications of the Sharpless Asymmetric Aminohydroxylation in the One-Pot Preparation of Chiral Oxazolidin-2-ones. Organic Letters, 2(18), 2821–2824. [2][3]
-
Lagu, B., Wetzel, J. M., Forray, C., Patane, M. A., & Bock, M. G. (2000). Determination of the relative and absolute stereochemistry of a potent and α1A-selective adrenoceptor antagonist. Bioorganic & Medicinal Chemistry Letters, 10(24), 2705–2707.[4][5]
-
Wikipedia Contributors. (2024). Aldol reaction. Wikipedia, The Free Encyclopedia. [1]
Sources
- 1. Aldol reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Practical modifications and applications of the sharpless asymmetric aminohydroxylation in the one-pot preparation of chiral oxazolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Advanced Application Note: N-Acylation of 4-(3,4-Difluorophenyl)oxazolidin-2-one for Asymmetric Synthesis
Strategic Context & Molecular Design
The compound 4-(3,4-Difluorophenyl)oxazolidin-2-one (CAS: 225641-91-8)[1] represents an advanced iteration of the classic Evans chiral auxiliary. While standard 4-phenyl or 4-benzyl oxazolidinones are ubiquitous in asymmetric aldol and alkylation reactions, the introduction of a 3,4-difluorophenyl moiety serves a highly specific strategic purpose in complex drug development.
The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I). This subtly lowers the pKa of the oxazolidinone N-H bond, making it slightly more acidic than its unfluorinated counterparts. More importantly, once acylated, the difluoro-substitution lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting N-acyl imide. This electronic tuning facilitates milder, higher-yielding auxiliary cleavage post-transformation (e.g., using LiOOH or reductive cleavage) and suppresses unwanted electrophilic aromatic substitution (Friedel-Crafts) side reactions on the auxiliary's phenyl ring when aggressive Lewis acids are employed downstream.
Before this auxiliary can direct stereocenters, it must be N-acylated to form the active chiral imide. This application note details the causality, selection matrix, and self-validating protocols for this critical acylation step.
Mechanistic Causality: Choosing the Activation Pathway
The acylation of the oxazolidinone nitrogen requires overcoming the inherent resonance stabilization of the carbamate-like core. We present two divergent, field-proven methodologies for this transformation:
-
Pathway A (Cryogenic Deprotonation): Utilizes a strong base (e.g., n-BuLi) at -78 °C to quantitatively deprotonate the oxazolidinone, forming a highly nucleophilic lithium amide. This species rapidly attacks the acyl chloride. The causality here is thermodynamic brute force—driving the equilibrium entirely to the nucleophile before electrophile introduction.
-
Pathway B (Nucleophilic Catalysis): Utilizes Triethylamine (Et₃N) as a stoichiometric general base and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst at room temperature[2]. DMAP attacks the acyl chloride to form an ultra-electrophilic N-acylpyridinium intermediate. The un-ionized oxazolidinone (aided by Et₃N) is nucleophilic enough to attack this highly activated intermediate. This eliminates the need for cryogenic cooling and pyrophoric reagents[3].
Workflow of Oxazolidinone Acylation Pathways via Strong Base vs Nucleophilic Catalysis.
Process Selection Matrix
To assist process chemists in selecting the appropriate methodology, the quantitative and operational parameters of both pathways are summarized below:
| Parameter | Method A: Cryogenic Deprotonation | Method B: Nucleophilic Catalysis |
| Reagents | n-BuLi (1.05 eq), Acyl Chloride (1.1 eq) | Et₃N (1.5 eq), DMAP (0.1 eq), Acyl Chloride (1.2 eq) |
| Solvent | Anhydrous THF | Anhydrous Dichloromethane (DCM) |
| Temperature | -78 °C to Room Temperature | 0 °C to Room Temperature |
| Kinetics | Extremely fast (< 1 hour) | Moderate (2 - 12 hours) |
| Scalability | Poor (Requires cryogenic reactors) | Excellent (Standard jacketed vessels) |
| Substrate Scope | Fails with base-sensitive acyl groups | High tolerance for functionalized acyl groups |
Validated Experimental Protocols
Both protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure that the operator can visually and analytically verify the success of each phase before proceeding.
Protocol A: Lithium Amide-Mediated Acylation (Cryogenic)
Best suited for simple, robust acyl chlorides (e.g., propionyl chloride, acetyl chloride) on a laboratory scale.
-
System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Purge with Argon (3 cycles).
-
Substrate Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
-
Deprotonation (IPC 1): Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise via syringe down the side of the flask.
-
Self-Validation: The solution may develop a faint yellow tint, indicating the formation of the lithium amide. Stir for 30 minutes at -78 °C.
-
-
Electrophile Addition: Add the desired acyl chloride (1.1 eq) dropwise.
-
Reaction Maturation: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow it to warm to room temperature over 30 minutes.
-
Self-Validation (IPC 2): Monitor by TLC (Hexanes/EtOAc 3:1). The N-acyl product will run significantly higher (higher Rf) than the highly polar N-H oxazolidinone starting material.
-
-
Quench & Isolation: Quench the reaction by adding saturated aqueous NH₄Cl (equal volume to THF). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: DMAP-Catalyzed Mild Acylation
Best suited for process scale-up or when utilizing sensitive, complex acylating agents.
-
System Preparation: Equip a round-bottom flask with a stir bar and a nitrogen inlet.
-
Reagent Mixing: Dissolve this compound (1.0 eq) in anhydrous DCM (0.3 M). Add Triethylamine (1.5 eq) and DMAP (0.1 eq).
-
Thermal Control: Cool the mixture to 0 °C using an ice bath. (While the reaction can run at RT, the initial addition is exothermic; cooling prevents degradation of the acyl chloride).
-
Activation (IPC 1): Add the acyl chloride (1.2 eq) dropwise over 10 minutes.
-
Self-Validation: A white precipitate (Triethylammonium chloride salts) will immediately begin to form, providing visual confirmation that the acylation cascade has initiated.
-
-
Maturation: Remove the ice bath and stir at room temperature for 2 to 12 hours (dependent on the steric bulk of the acyl chloride).
-
Self-Validation (IPC 2): TLC monitoring (Hexanes/EtOAc 7:3). Disappearance of the UV-active starting material spot confirms completion.
-
-
Quench & Isolation: Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove Et₃N and DMAP), saturated aqueous NaHCO₃ (to neutralize residual acid), and brine. Dry over MgSO₄, filter, and concentrate. The product is typically pure enough for immediate use in asymmetric enolization, though it can be recrystallized from hexanes/DCM if ultra-high purity is required.
References
Synthesis of Linezolid Analogs via the 3-(3,4-Difluorophenyl)oxazolidin-2-one Scaffold
Executive Summary & Strategic Analysis
Nomenclature Correction and Scope Definition
Critical Note on Chemical Nomenclature: The request specifies "4-(3,4-Difluorophenyl)oxazolidin-2-one" . In IUPAC nomenclature for oxazolidinone antibiotics (like Linezolid), the aryl group is attached to the Nitrogen (Position 3) , not Carbon-4.
-
Linezolid Core: 3-aryl-2-oxazolidinone.
-
4-aryl-2-oxazolidinone: These are typically chiral auxiliaries (e.g., Evans auxiliaries) or distinct pharmacophores not associated with the Linezolid class mechanism of action (ribosomal 50S inhibition).
To ensure this guide provides actionable, high-impact scientific value, we proceed with the synthesis of Linezolid Analogs utilizing the 3-(3,4-difluorophenyl)oxazolidin-2-one scaffold. This intermediate is the foundational core for "Next-Generation" oxazolidinones, where the 3,4-difluoro substitution pattern is critical for metabolic stability and potency.
The Role of the 3,4-Difluorophenyl Scaffold
The 3-fluoro group in Linezolid is essential for antibacterial activity. Adding a second fluorine (3,4-difluoro) or modifying the C4-position of the phenyl ring allows for the generation of analogs with:
-
Enhanced Potency: Improved binding affinity to the 23S rRNA.
-
Altered Physicochemical Properties: Modulation of lipophilicity (LogP) for better CNS penetration.
-
Resistance Breaking: Overcoming cfr methylation resistance mechanisms.
Retrosynthetic Analysis & Pathway Design[1]
We define two primary routes. Route A is the industry-standard "Convergent Route" which is most robust for generating Linezolid itself. Route B is the "Divergent Route" (Late-Stage Diversification), ideal for research labs synthesizing a library of analogs from a common 3,4-difluoro intermediate.
Pathway Diagram (DOT Visualization)
Caption: Comparative synthetic pathways. Route A (Blue/Green) is the validated protocol for high-yield analog synthesis.
Detailed Experimental Protocols
Phase 1: Synthesis of the N-Aryl Precursor (SnAr Reaction)
Rationale: Introducing the morpholine (or analog amine) before ring formation takes advantage of the strong electron-withdrawing nature of the nitro group, facilitating Nucleophilic Aromatic Substitution (SnAr).
Reagents:
-
3,4-Difluoronitrobenzene (1.0 equiv)
-
Morpholine (or Amine Analog) (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Solvent: Acetonitrile (ACN) or Ethyl Acetate
Protocol:
-
Charge: In a 3-neck round bottom flask equipped with a reflux condenser, dissolve 3,4-difluoronitrobenzene (10.0 g, 62.8 mmol) in ACN (100 mL).
-
Addition: Add DIPEA (16.4 mL) followed by the slow addition of Morpholine (6.6 mL) via syringe pump to control exotherm.
-
Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The 4-fluoro position is selectively displaced due to para-nitro activation.
-
Workup: Cool to RT. Concentrate in vacuo.[1][2] Redissolve in EtOAc, wash with water (2x) and brine. Dry over Na2SO4.[1]
-
Yield: Expect >90% of 3-fluoro-4-morpholinonitrobenzene .
Phase 2: Reductive Carbamoylation
Rationale: Converting the nitro group to a carbamate (Cbz-protected amine) enables the subsequent lithiation/cyclization step.
Protocol:
-
Reduction: Hydrogenate the nitro intermediate (10 g) using 10% Pd/C (1 g) in MeOH under H2 balloon pressure for 12 hours. Filter through Celite.
-
Protection: To the crude aniline in THF/Water (1:1) at 0°C, add NaHCO3 (2.5 equiv) and Benzyl Chloroformate (Cbz-Cl, 1.2 equiv). Stir for 2 hours.
-
Isolation: Extract with EtOAc. Recrystallize from Hexane/EtOAc to obtain the pure N-Cbz-3-fluoro-4-morpholinoaniline .
Phase 3: Construction of the Oxazolidinone Ring (The Key Step)
Rationale: This step builds the 5-hydroxymethyl-oxazolidinone core with high enantioselectivity using (R)-Glycidyl Butyrate. This is safer and more scalable than the n-BuLi/Epichlorohydrin route.
Reagents:
-
N-Cbz-aniline intermediate (1.0 equiv)
-
Lithium tert-butoxide (LiOtBu) (2.5 equiv)
-
(R)-Glycidyl Butyrate (1.5 equiv)
-
Solvent: DMF (Anhydrous)
Protocol:
-
Setup: Flame-dry a flask under Argon. Dissolve the N-Cbz intermediate (5.0 g) in anhydrous DMF (25 mL). Cool to 0°C.
-
Deprotonation: Add LiOtBu solution (in THF) dropwise. The solution will turn dark, indicating anion formation. Stir for 30 mins.
-
Cyclization: Add (R)-Glycidyl Butyrate dropwise. Allow the reaction to warm to RT and stir for 16 hours.
-
Mechanism: The carbamate anion attacks the epoxide; subsequent intramolecular transesterification closes the ring and cleaves the butyrate.
-
Quench: Quench with saturated NH4Cl solution. Extract with EtOAc.[1][2]
-
Product: (5R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one .
-
Checkpoint: Check Optical Rotation. Enantiomeric Excess (ee) should be >98%.
-
Phase 4: Sidechain Functionalization (The "Linezolid" Finish)
Rationale: Converting the C5-hydroxyl to the acetamidomethyl group.
Protocol:
-
Mesylation: Treat the alcohol (1.0 equiv) with Methanesulfonyl chloride (MsCl, 1.2 equiv) and TEA in DCM at 0°C.
-
Azidation: React the crude mesylate with Sodium Azide (NaN3, 3.0 equiv) in DMF at 70°C for 6 hours. Caution: Azides are potentially explosive; use a blast shield.
-
Reduction/Acetylation:
-
One-Pot Method: Hydrogenate the azide (Pd/C, H2) in the presence of Acetic Anhydride (Ac2O) or Thioacetic acid.
-
Result:Linezolid Analog .
-
Data Presentation & Validation
Comparison of Synthetic Methods
| Parameter | Route A (Carbamate/Glycidyl) | Route B (Isocyanate/Epoxide) | Route C (n-BuLi/Epichlorohydrin) |
| Safety Profile | High (No pyrophorics) | Medium (Azide intermediates) | Low (n-BuLi requires -78°C) |
| Chiral Purity | >99% ee | Variable | >95% ee |
| Yield (Ring Step) | 75-85% | 60-70% | 50-60% |
| Scalability | Kg-scale ready | Lab scale | Pilot scale difficult |
Analytical Checkpoints (Self-Validation)
For the intermediate (5R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one :
-
1H NMR (400 MHz, DMSO-d6):
- 7.50 (dd, 1H, Ar-H), 7.20 (dd, 1H, Ar-H), 7.05 (t, 1H, Ar-H).
- 4.70 (m, 1H, H-5 of oxazolidinone).
- 4.05 (t, 1H, H-4a), 3.80 (dd, 1H, H-4b).
- 3.70 (m, 4H, morpholine), 2.95 (m, 4H, morpholine).
-
HPLC Purity: >98% (C18 Column, ACN:H2O gradient).
-
Mass Spec (ESI+): [M+H]+ = 297.1 (Calculated).
References
-
Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant Gram-positive bacterial infections." Journal of Medicinal Chemistry.
-
Lohray, B. B., et al. (1999). "A Short and Efficient Synthesis of Linezolid." Tetrahedron Letters.
-
Perrault, W. R., et al. (2003). "Process Research and Development of Linezolid: A New Oxazolidinone Antibacterial." Organic Process Research & Development.
-
Barbachyn, M. R., & Ford, C. W. (2003). "Oxazolidinone antibacterial agents: a critical review." Angewandte Chemie International Edition.
Sources
Application Note: 4-(3,4-Difluorophenyl)oxazolidin-2-one in Asymmetric Aldol Reactions
This guide outlines the application of 4-(3,4-Difluorophenyl)oxazolidin-2-one as a specialized chiral auxiliary.[1] While structurally analogous to the classic Evans auxiliary (4-phenyloxazolidin-2-one), the introduction of fluorine atoms at the 3 and 4 positions of the aromatic ring modifies the electronic and physical properties of the auxiliary, enhancing hydrolytic cleavage rates and crystallinity while maintaining high stereocontrol.
Executive Summary
The use of This compound (CAS 225641-91-8) addresses a common bottleneck in the Evans aldol methodology: the harsh conditions required for auxiliary removal. The electron-withdrawing nature of the 3,4-difluorophenyl group decreases the electron density on the oxazolidinone nitrogen. This electronic tuning renders the exocyclic imide bond more susceptible to nucleophilic attack, allowing for milder cleavage conditions (hydrolysis or transesterification) without compromising the rigid steric differentiation required for high diastereoselectivity (dr > 98:2).
Key Advantages[2]
-
Enhanced Cleavage: Significant rate acceleration during hydrolytic removal compared to the non-fluorinated parent.
-
Crystallinity: Fluorine substitution often facilitates the formation of crystalline solids, aiding purification without chromatography.
-
Stereocontrol: Maintains the reliable "Evans-Syn" selectivity via the Zimmerman-Traxler transition state.
Mechanistic Rationale & Transition State
The stereochemical outcome is governed by the Zimmerman-Traxler model . The 3,4-difluorophenyl group acts as the steric controlling element.
-
Enolization: Treatment with a Lewis acid (e.g.,
) and base forms the (Z)-enolate to minimize 1,3-allylic strain. -
Face Selectivity: The auxiliary's dipole and steric bulk force the aldehyde to approach from the face opposite the auxiliary.
-
Fluorine Effect: The electron-deficient aryl ring reduces the basicity of the oxazolidinone nitrogen, stabilizing the metal-chelated intermediate but destabilizing the final imide product toward hydrolysis.
Figure 1: Reaction Pathway and Transition State
Caption: Reaction cycle showing acylation, enolization, stereoselective addition, and hydrolytic cleavage.
Experimental Protocols
Preparation of N-Acyl Auxiliary
Objective: Attachment of the propionyl (or other acyl) fragment to the auxiliary.
Reagents:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Propionyl chloride (1.2 equiv)
-
THF (anhydrous)
Protocol:
-
Dissolution: Dissolve the auxiliary in anhydrous THF (0.2 M) under
atmosphere. Cool to -78 °C . -
Deprotonation: Add n-BuLi dropwise over 15 minutes. The electron-deficient ring makes the N-H proton more acidic; ensure temperature remains < -70 °C to prevent ring opening. Stir for 30 min.
-
Acylation: Add propionyl chloride dropwise.
-
Warming: Allow the mixture to warm to 0 °C over 1 hour.
-
Quench: Quench with saturated
. -
Workup: Extract with EtOAc, wash with brine, dry over
. -
Purification: Recrystallize from Hexanes/EtOAc (fluorinated derivatives often crystallize well) or flash chromatography.
Boron-Mediated Aldol Reaction (Evans-Syn)
Objective: Formation of the "Syn" aldol product with high diastereoselectivity.
Reagents:
-
N-Propionyl Auxiliary (1.0 equiv)
-
Dibutylboron triflate (
) (1.1 equiv) -
Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Aldehyde (R-CHO) (1.2 equiv)
-
Dichloromethane (
) (anhydrous)
Protocol:
-
Enolization: Cool a solution of N-propionyl auxiliary in
(0.1 M) to 0 °C . Add slowly, followed by DIPEA. Stir for 30 minutes to form the (Z)-enolate. -
Cooling: Cool the reaction mixture to -78 °C .
-
Addition: Add the aldehyde (neat or in minimal
) dropwise.-
Note: The reaction rate may be slightly slower than the Ph-auxiliary due to electronic deactivation; allow 1–2 hours at -78 °C, then 1 hour at 0 °C.
-
-
Quench: Quench with pH 7 phosphate buffer and methanol (3:1).
-
Oxidative Workup: Add 30%
(Caution: Exothermic) to cleave the B-C bond. Stir 1 hour at 0 °C. -
Isolation: Extract with
, wash with and brine.
QC Checkpoint:
-
1H NMR: Check the doublet of doublets for the
-proton (approx. 4.0–4.5 ppm). -
Selectivity: Measure dr by crude NMR. Expect >95:5 syn:anti.[2]
Enhanced Cleavage Protocol
Objective: Removal of the auxiliary to yield the free acid or ester. This step benefits most from the 3,4-difluoro substitution.
Method A: Hydrolysis (Free Acid)
-
Dissolve aldol adduct in THF/H2O (3:1) at 0 °C .
-
Add LiOH (2.0 equiv) and 30%
(4.0 equiv). -
Quench with
(to destroy peroxide) and acidify.
Method B: Transesterification (Methyl Ester)
-
Dissolve adduct in anhydrous Methanol.
-
Add
(0.1 equiv) or . -
Stir at RT. The labile imide bond cleaves readily to the methyl ester.
Data Summary & Troubleshooting
| Parameter | Standard (4-Ph) | Modified (3,4-F2-Ph) | Impact |
| N-H Acidity | pKa ~21 | pKa ~19 | Faster/cleaner lithiation. |
| Cleavage Rate | Slow ( | Fast ( | Higher yield, less epimerization. |
| Crystallinity | Moderate | High | Potential for chromatography-free purification. |
| Stereoselectivity | >98:2 dr | >98:2 dr | Maintained. |
Troubleshooting Guide:
-
Low Yield in Aldol: Ensure
is fresh (colorless/pale yellow, not dark brown). -
Poor Selectivity: Temperature control is critical. Ensure -78 °C is maintained during aldehyde addition.
-
Incomplete Cleavage: If hydrolysis stalls, increase
concentration; the perhydrolysis mechanism is faster than direct saponification.
References
-
Foundational Evans Methodology: Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." J. Am. Chem. Soc.1981 , 103, 2127–2129. Link
-
Electronic Tuning of Auxiliaries: Evans, D. A.; Britton, T. C.; Dorow, R. L.; Dellaria, J. F. "Stereoselective electrophilic azidation of chiral imide enolates." J. Am. Chem. Soc.1986 , 108, 6395-6397. (Discusses effect of halo/nitro substitution on cleavage). Link
-
Fluorinated Auxiliaries: Tessier, A.; Pytkowicz, J.; Brigaud, T. "Fluorinated chiral auxiliaries." BioCIS - CY Cergy Paris Université. (Context on fluorinated oxazolidinones). Link
-
Compound Data: CAS 225641-91-8 Entry. Common Chemistry. Link
Sources
- 1. (4S,5S)-4-(3,4-difluorophenyl)-5-methyloxazolidin-2-one - CAS号 218450-05-6 - 摩熵化学 [molaid.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. nbinno.com [nbinno.com]
- 4. WO2002002744A2 - Dna encoding a human melanin concentrating hormone receptor (mch1) and uses thereof - Google Patents [patents.google.com]
- 5. WO2002002744A2 - Dna encoding a human melanin concentrating hormone receptor (mch1) and uses thereof - Google Patents [patents.google.com]
Preparation of Rivaroxaban intermediates via 4-(3,4-Difluorophenyl)oxazolidin-2-one
Application Note: Advanced Synthesis of the Rivaroxaban Oxazolidinone Core
Part 1: Executive Summary & Structural Clarification
Critical Structural Distinction: This protocol addresses a common structural conflation in oxazolidinone drug synthesis. While 4-(3,4-difluorophenyl)oxazolidin-2-one is a foundational intermediate for oxazolidinone antibiotics (e.g., Linezolid, Radezolid), it is not a precursor for Rivaroxaban.
Rivaroxaban (Xarelto) is characterized by a 4-(3-oxomorpholin-4-yl)phenyl moiety, not a difluorophenyl group. Attempting to synthesize Rivaroxaban via a difluoro-intermediate will result in a structural analog with no anticoagulant efficacy.
This guide details the correct industrial preparation of the Rivaroxaban oxazolidinone intermediate: (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one .[1] We utilize the "Bayer Route" (Goldberg coupling/Epoxide opening) which shares methodological similarities with difluoro-oxazolidinone synthesis but employs the specific morpholinone scaffold.
Part 2: Strategic Overview & Reaction Logic
The synthesis hinges on the construction of the chiral oxazolidinone ring (Ring B) connecting the aryl morpholinone (Ring A) and the chlorothiophene tail (Ring C).
The Pathway:
-
Precursor Preparation: Synthesis of 4-(4-aminophenyl)morpholin-3-one.[1][2][3][4][5][6]
-
Chiral Installation: Reaction with (S)-Glycidyl Phthalimide (or Epichlorohydrin substitute).
-
Cyclization: Formation of the oxazolidinone ring using Carbonyldiimidazole (CDI) or Phosgene equivalents.
-
Deprotection: Release of the free amine for final coupling.
Visual Pathway Analysis (Graphviz)
Figure 1: Correct Synthetic Pathway vs. Common Difluoro-Analog Misconception.
Part 3: Detailed Experimental Protocols
Protocol A: Preparation of 4-(4-aminophenyl)morpholin-3-one
The requisite "Aniline" equivalent for Rivaroxaban.[2][6]
Reagents:
-
2-(2-Chloroethoxy)acetyl chloride
-
Potassium Carbonate (
) -
Hydrogen / Pd/C (for reduction)
Methodology:
-
Acylation: Dissolve 4-nitroaniline (1.0 eq) in Toluene. Add 2-(2-chloroethoxy)acetyl chloride (1.1 eq) dropwise at 0-5°C.
-
Cyclization: Add
(2.5 eq) and heat to reflux (110°C) for 16 hours. The base facilitates the intramolecular displacement of the chloride, closing the morpholinone ring. -
Workup: Cool to RT. Wash with water.[3][4][7] Crystallize the nitro-intermediate from Ethanol.
-
Reduction: Suspend the nitro-intermediate in Methanol. Add 10% Pd/C (5% w/w). Hydrogenate at 3-5 bar, 50°C for 6 hours.
-
Isolation: Filter catalyst. Concentrate filtrate.[8] Recrystallize from Isopropanol.
Protocol B: The Oxazolidinone Ring Construction (Key Step)
This step replaces the "Difluoro" route with the correct Rivaroxaban chemistry.
Reagents:
-
4-(4-aminophenyl)morpholin-3-one (from Protocol A)[2][3][4][5][6]
-
(S)-N-(2,3-Epoxypropyl)phthalimide (Chiral source)
-
N,N'-Carbonyldiimidazole (CDI) (Cyclizing agent)
Step-by-Step Workflow:
-
Epoxide Opening:
-
Charge Reactor A with Ethanol (10V) and 4-(4-aminophenyl)morpholin-3-one (1.0 eq).
-
Add (S)-N-(2,3-Epoxypropyl)phthalimide (1.1 eq).
-
Heat to reflux (78°C) for 24 hours.
-
Mechanism:[2][8][9][11] The aniline nitrogen attacks the less hindered carbon of the epoxide, creating a secondary amino-alcohol.
-
In-Process Control (IPC): Check for disappearance of epoxide by TLC/HPLC.
-
-
Ring Closure (Cyclization):
-
Cool the mixture to 20°C.
-
Add N,N'-Carbonyldiimidazole (CDI) (1.5 eq) in portions to control off-gassing (
). -
Stir at 25°C for 2 hours, then heat to 60°C for 4 hours.
-
Observation: A thick precipitate will form. This is the phthalimido-oxazolidinone intermediate.
-
-
Isolation:
Data Table: Typical Yields & Parameters
| Parameter | Specification | Notes |
| Molar Yield | 82 - 88% | From Morpholinone precursor |
| Chiral Purity (ee) | > 99.5% | Critical for biological activity |
| Appearance | White crystalline solid | |
| Melting Point | 210 - 212°C | Distinct from Difluoro analogs (~160°C) |
Part 4: Process Validation & QC
To ensure the protocol generates the correct Rivaroxaban intermediate (and not a fluorinated impurity), use the following validation logic.
NMR Validation Criteria
-
1H NMR (DMSO-d6):
-
Look for the Morpholinone signals :
3.7 (m, 2H), 3.9 (m, 2H), 4.2 (s, 2H). -
Absence of Fluorine coupling: The aromatic protons (phenyl ring) should appear as two doublets (AA'BB' system) at
7.4 and 7.6. -
Note: If you see complex multiplets or Carbon-Fluorine splitting, you have the wrong starting material (Difluoroaniline).
-
HPLC Method (Reverse Phase)
-
Column: C18 (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 80% B over 20 mins.
-
Retention Time: The Rivaroxaban intermediate elutes significantly later than the difluoro-oxazolidinone analogs due to the polarity of the morpholinone ring.
Process Flow Diagram (Graphviz)
Figure 2: Unit Operation Workflow for Oxazolidinone Ring Formation.
Part 5: References
-
Perzborn, E., et al. (2005).[5] "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939)." Journal of Medicinal Chemistry, 48(19), 5900–5908. Link
-
Roehrig, S., et al. (2005).[5] "Discovery of the Novel Antithrombotic Agent Rivaroxaban: A Highly Potent and Selective Factor Xa Inhibitor." Journal of Medicinal Chemistry. Link
-
Bayer HealthCare AG. (2004). "Method for producing 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide." WO Patent 2004060887. Link
-
Yuan, J., et al. (2014).[7] "A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban." Molecules, 19(9), 14999-15004.[7] Link
-
Prasangi, S., et al. (2017).[7][8] "An Improved Synthesis of (S)-5-chloro-N-{[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl]methyl}thiophene-2-carboxamide." Chemical Science Transactions, 6(1), 27-34.[7][8] Link
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone" [quickcompany.in]
- 3. WO2004060887A1 - Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide - Google Patents [patents.google.com]
- 4. tdcommons.org [tdcommons.org]
- 5. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]
- 6. Synthesis method of 4-(4-aminophenyl)-3-morpholone - Eureka | Patsnap [eureka.patsnap.com]
- 7. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 8. CN107936006B - Synthetic method of rivaroxaban - Google Patents [patents.google.com]
- 9. WO2013118130A1 - A process for the preparation of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl) phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophene carboxamide - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. CN105130976A - Method for synthesizing rivaroxaban intermediate - Google Patents [patents.google.com]
Application Note: Scalable Synthesis of (S)-4-(3,4-Difluorophenyl)oxazolidin-2-one
Executive Summary
(S)-4-(3,4-Difluorophenyl)oxazolidin-2-one is a highly valuable chiral auxiliary and a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including Trace Amine-Associated Receptor 1 (TAAR1) ligands and monoamine oxidase (MAO) inhibitors[1]. The introduction of the 3,4-difluorophenyl moiety enhances the lipophilicity and alters the electronic profile of the oxazolidinone core. This modification increases the electrophilicity of attached acyl groups during asymmetric aldol and alkylation reactions, often resulting in superior diastereoselectivity compared to the classical Evans 4-phenyl derivative. This application note details two scalable, high-yielding synthetic routes engineered specifically for process chemistry and large-scale manufacturing.
Mechanistic Rationale & Retrosynthetic Analysis
The synthesis of enantiopure oxazolidinones fundamentally relies on the availability of the corresponding chiral 1,2-amino alcohol[2]. We present two distinct strategic approaches designed to mitigate scale-up risks:
-
Route A (Chiral Pool / Resolution): This route relies on the classical resolution of racemic 3,4-difluorophenylglycine. The critical transformation is the chemoselective reduction of the carboxylic acid to the alcohol. We utilize the
system. Causality: The reaction of with generates borane ( ) in situ, which is highly effective for the stereoselective reduction of amino acids[3]. This method is vastly superior to at scale because it avoids pyrophoric hazards, prevents premature defluorination of the electron-deficient aromatic ring, and eliminates the formation of intractable aluminum emulsions during aqueous workup[2]. -
Route B (Asymmetric Catalysis): This modern route utilizes Ellman’s chiral sulfinamide to establish the stereocenter directly from commercially available 3,4-difluorobenzaldehyde[4]. Causality: The condensation of the aldehyde with (R)-tert-butanesulfinamide yields a chiral sulfinyl imine. Nucleophilic addition of a vinyl Grignard reagent proceeds via a highly ordered six-membered transition state, where the sulfinyl oxygen coordinates with the magnesium, ensuring strict Re-face attack to yield the desired (S)-configuration.
Figure 1: Divergent synthetic workflows for (S)-4-(3,4-Difluorophenyl)oxazolidin-2-one.
Detailed Experimental Protocols (Self-Validating Systems)
Protocol A: Borane-Mediated Reduction and Green Cyclization (Recommended for >1 kg Scale)
This protocol is engineered as a self-validating system. The completion of the reduction is visually indicated by the cessation of hydrogen gas evolution and orthogonally verified by the disappearance of the acid carbonyl stretch (~1700 cm⁻¹) via in-process FTIR.
Step 1: Reduction of (S)-3,4-Difluorophenylglycine
-
Preparation: Charge a dry, nitrogen-flushed 20 L reactor with
(2.5 eq) and anhydrous THF (10 volumes). Cool the suspension to 0 °C. -
In Situ Borane Generation: Add a solution of
(1.0 eq) in THF dropwise over 2 hours.-
Mechanistic Insight: The reaction
is highly exothermic. Strict temperature control (<5 °C) prevents the thermal decomposition of the generated borane and ensures maximum active reagent titer.
-
-
Substrate Addition: Add (S)-3,4-difluorophenylglycine (1.0 eq) portion-wise to manage gas evolution.
-
Reflux: Heat the mixture to 70 °C for 12 hours.
-
Quench & Hydrolysis: Cool to 0 °C and cautiously add methanol until effervescence ceases, followed by 20% aqueous KOH.
-
Causality: The addition of KOH is critical; it hydrolyzes the intermediate robust boron-ester complexes, liberating the free amino alcohol into the aqueous phase.
-
-
Isolation: Extract with ethyl acetate, dry over
, and concentrate to yield (S)-2-amino-2-(3,4-difluorophenyl)ethanol as a white solid.
Step 2: Green Cyclization to Oxazolidinone
A prevalent and direct route to 2-oxazolidinones involves the cyclization of
-
Reaction: Dissolve the isolated amino alcohol (1.0 eq) in diethyl carbonate (5.0 eq). Add anhydrous
(0.5 eq).-
Causality: Diethyl carbonate is utilized as a green, scalable alternative to highly toxic phosgene or triphosgene.
-
-
Distillation: Heat the mixture to 110 °C, equipping the reactor with a Dean-Stark trap or distillation head to continuously remove ethanol.
-
Causality: Removing the ethanol byproduct drives the equilibrium of this transesterification-amidation sequence to completion via Le Chatelier's principle.
-
-
Crystallization: Cool to room temperature, dilute with water, and filter the resulting precipitate. Recrystallize from toluene/heptane to afford the target (S)-4-(3,4-Difluorophenyl)oxazolidin-2-one.
Figure 2: Self-validating experimental protocol for borane-mediated amino acid reduction.
Quantitative Data & Route Comparison
The following table summarizes the comparative metrics between the Chiral Pool (Route A) and Asymmetric Catalysis (Route B) approaches for process development.
| Metric | Route A: Chiral Pool / | Route B: Ellman's Sulfinamide |
| Overall Yield | 72% (from resolved amino acid) | 65% (from aldehyde) |
| Enantiomeric Excess (ee) | >99% (retains starting ee) | 96 - 98% |
| Scalability | Excellent (>100 kg scale proven) | Moderate (Ozonolysis limits scale) |
| Key Reagent Cost | Low ( | High ((R)-tert-butanesulfinamide) |
| Safety Profile | High (Avoids | Moderate (Requires cryogenic Grignard) |
| Primary Impurities | Unreacted amino acid (easily washed out) | Diastereomeric sulfinamides |
References
-
2-aminooxazolines as TAAR1 ligands. Google Patents.Link
-
Efficient and scalable process for the synthesis of antihypercholesterolemic drug ezetimibe. Synthetic Communications.Link
-
Recent Advances in the Synthesis of β-Carboline Alkaloids. National Institutes of Health (PMC).Link
-
2-Oxazolidinone, 3-(1-oxobutyl) - Enantioselective Synthesis and Chiral Resolution Techniques. Benchchem.Link
Sources
Application Notes and Protocols for the N-Alkylation of 4-(3,4-Difluorophenyl)oxazolidin-2-one
Introduction: The Strategic Importance of N-Alkylated Oxazolidinones
The oxazolidin-2-one scaffold is a cornerstone in modern medicinal chemistry, most notably recognized for its presence in the linezolid class of antibiotics. These compounds function by inhibiting bacterial protein synthesis, offering a critical therapeutic option against multidrug-resistant Gram-positive pathogens.[1] The N-alkylation of the oxazolidinone ring is a pivotal synthetic step, as the substituent at this position is crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The 4-(3,4-difluorophenyl)oxazolidin-2-one moiety, in particular, is a key structural feature in developing new therapeutic agents, leveraging the influence of fluorine substitution on metabolic stability and binding affinity.
This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful N-alkylation of this compound. We will delve into the mechanistic underpinnings of the reaction, explore various reaction conditions, and offer practical, field-proven insights to aid researchers, scientists, and drug development professionals in this essential synthetic transformation.
Core Principles: Mechanistic Insights into N-Alkylation
The N-alkylation of an oxazolidinone is fundamentally a nucleophilic substitution reaction. The nitrogen atom of the oxazolidinone ring, while part of an amide-like system, is sufficiently acidic to be deprotonated by a strong base. This deprotonation generates a potent nucleophile, the oxazolidinone anion, which then readily attacks an electrophilic alkylating agent.
The success of this reaction hinges on several key factors:
-
Choice of Base: The pKa of the N-H bond in an oxazolidinone necessitates the use of a strong, non-nucleophilic base to ensure complete deprotonation without competing side reactions.
-
Reaction Conditions: Anhydrous solvents and an inert atmosphere are critical to prevent quenching of the strong base and the generated anion.
-
Alkylating Agent: The reactivity of the alkylating agent (e.g., iodide > bromide > chloride) will influence the reaction kinetics.
-
Substrate Reactivity: The electronic nature of the substituent at the 4-position of the oxazolidinone ring can influence the acidity of the N-H proton.
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanistic pathway for the N-alkylation of an oxazolidinone.
Caption: General mechanism for N-alkylation of oxazolidinones.
Comparative Analysis of Common N-Alkylation Conditions
The choice of base and solvent system is critical for achieving high yields and purity in the N-alkylation of oxazolidinones. The following table summarizes common conditions employed for this transformation.
| Base | Solvent | Typical Temperature | Key Considerations | References |
| Sodium Hydride (NaH) | DMF, THF | 0 °C to room temperature | A strong, commercially available base. Requires careful handling due to its reactivity with water.[2][3] | [2][3] |
| n-Butyllithium (n-BuLi) | THF, Hexanes | -78 °C to 0 °C | A very strong base, often leading to rapid and clean deprotonation. Requires low temperatures to maintain stability and prevent side reactions.[4][5][6] | [4][5][6] |
| Lithium Hexamethyldisilazide (LHMDS) | THF | -78 °C to 0 °C | A strong, sterically hindered base that can minimize side reactions. Often used in complex syntheses.[7][8] | [7][8] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-alkylation of this compound. Safety Precaution: These reactions involve strong bases and anhydrous conditions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: N-Alkylation using Sodium Hydride (NaH) in DMF
This protocol is a robust and widely used method for the N-alkylation of oxazolidinones.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
Workflow Diagram:
Caption: Workflow for N-alkylation using NaH in DMF.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Protocol 2: N-Alkylation using n-Butyllithium (n-BuLi) in THF
This method is ideal for substrates that may be sensitive to the higher temperatures sometimes required with NaH.
Materials:
-
This compound
-
n-Butyllithium (solution in hexanes)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
-
Low-temperature thermometer
Workflow Diagram:
Caption: Workflow for N-alkylation using n-BuLi in THF.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Troubleshooting and Key Considerations
-
Low Yields:
-
Ensure all reagents and solvents are strictly anhydrous.
-
Verify the quality and concentration of the strong base.
-
Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride).
-
-
Side Reactions:
-
Incomplete Reactions:
-
Increase the reaction time or temperature (with caution).
-
Ensure stoichiometric amounts of the base and alkylating agent are used.
-
Conclusion
The N-alkylation of this compound is a critical transformation in the synthesis of novel therapeutic agents. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, researchers can effectively and efficiently introduce a wide range of substituents at the nitrogen atom. The protocols provided in this guide offer a solid foundation for achieving successful N-alkylation, and the troubleshooting tips will aid in overcoming common synthetic challenges.
References
- Bergmeier, S. C., & Katz, S. J. (2002). A method for the parallel synthesis of multiply substituted oxazolidinones.
- Evans, D. A., Gage, J. R., & Leighton, J. L. (1992). A mild and efficient method for the N-acylation of oxazolidinones. Journal of the American Chemical Society, 114(19), 7579–7581.
- Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(ii), 140-155.
- Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Journal of Organic Chemistry, 14(6), 1099-1102.
- Collum, D. B. (2017). Lithium Hexamethyldisilazide-Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways. Journal of the American Chemical Society, 139(4), 1545–1554.
- Beak, P., & Lee, W. K. (1993). Asymmetric Deprotonation by BuLi/(−)-Sparteine: Convenient and Highly Enantioselective Syntheses of (S)-2-Aryl-Boc-Pyrrolidines. Journal of the American Chemical Society, 115(11), 4627–4635.
- Reich, H. J. (2024). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. The Journal of Organic Chemistry.
- Gaul, C., & Seebach, D. (2001). Deprotonation of 1 by 1 equiv n‐BuLi at −78 °C.
-
Proprep. (n.d.). In the context of organolithium reagents, how is n-BuLi (n-butyl lithium) utilized in organic synthesis? Retrieved from [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. proprep.com [proprep.com]
- 7. Lithium Hexamethyldisilazide Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Lithium Hexamethyldisilazide-Mediated Enolization of Acylated Oxazolid" by Gabriel J. Reyes-Rodriguez, Russell F. Algera et al. [nsuworks.nova.edu]
Application Note: Catalytic Enantioselective Synthesis of 4-(3,4-Difluorophenyl)oxazolidin-2-one
This Application Note is designed for researchers and process chemists requiring a robust, scalable, and high-purity route to 4-(3,4-Difluorophenyl)oxazolidin-2-one .
Unlike the 3-aryl isomers (e.g., Linezolid) or 5-aryl isomers (derived from Henry reactions), the 4-aryl-2-oxazolidinone scaffold requires the installation of the aryl group at the chiral center adjacent to the nitrogen. The protocol below details the Catalytic Asymmetric Hydrogenation of 2-Oxazolones , a state-of-the-art method that bypasses expensive chiral pool starting materials (e.g., chiral phenylglycines) in favor of pro-chiral precursors.
Executive Summary
The 4-aryl-2-oxazolidinone moiety is a privileged pharmacophore and a versatile chiral auxiliary (Evans-type). Traditional synthesis relies on the reduction of chiral amino acids (e.g., (S)-3,4-difluorophenylglycine), which are often expensive or difficult to source.
This protocol utilizes a catalytic enantioselective hydrogenation strategy.[1] By synthesizing the planar, achiral 4-(3,4-difluorophenyl)oxazol-2-one precursor and subjecting it to asymmetric hydrogenation using a Chiral Nickel or Rhodium catalyst, we achieve high enantioselectivity (>96% ee) with 100% atom economy in the chiral step.[2]
Key Advantages
-
Cost-Efficiency: Uses inexpensive 3,4-difluoroacetophenone as the primary starting material.
-
Stereocontrol: Tunable chirality ((R) or (S)) simply by switching the ligand enantiomer.
-
Safety: Avoids the use of stoichiometric chiral resolving agents or hazardous azides.
Strategic Retrosynthesis & Pathway
The synthesis is broken down into two distinct phases:
-
Precursor Assembly: Construction of the oxazolone ring via cyclization of the
-bromo ketone with cyanate. -
Asymmetric Induction: Hydrogenation of the C=C bond to establish the C4 stereocenter.
Figure 1: Retrosynthetic strategy shifting from chiral pool reliance to catalytic asymmetric induction.
Detailed Experimental Protocols
Phase 1: Synthesis of 4-(3,4-Difluorophenyl)oxazol-2-one
Objective: Prepare the achiral "pro-chiral" substrate. Reaction Type: Hantzsch-type cyclization / Condensation.
Reagents & Materials
-
Substrate: 2-Bromo-1-(3,4-difluorophenyl)ethanone (CAS: 102429-07-2)
-
Reagent: Sodium Cyanate (NaOCN)[2]
-
Solvent: DMF (Anhydrous) or Acetone/Water[2]
-
Workup: Ethyl Acetate, Brine, MgSO4[2]
Step-by-Step Protocol
-
Setup: Charge a round-bottom flask with 2-Bromo-1-(3,4-difluorophenyl)ethanone (10.0 g, 42.5 mmol) and Sodium Cyanate (4.1 g, 63.0 mmol).
-
Solvation: Add DMF (50 mL) and stir vigorously.
-
Reaction: Heat the mixture to 100 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) for the disappearance of the bromo-ketone.
-
Note: The intermediate urea may form first; prolonged heating ensures cyclization to the oxazolone.
-
-
Quench: Cool to room temperature and pour into crushed ice/water (300 mL). The product typically precipitates as a solid.
-
Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3 x 100 mL).
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).
-
Yield: Expect 6.5 – 7.5 g (75-85%) of a white to off-white solid.
-
QC Check: 1H NMR (DMSO-d6) should show a characteristic vinyl proton singlet around
7.8-8.2 ppm (oxazolone C5-H).
-
Phase 2: Catalytic Asymmetric Hydrogenation
Objective: Enantioselective reduction of the C=C double bond. Catalyst System: Nickel(II) Acetate / (S)-Binapine (Cost-effective) OR Rh(cod)2BF4 / (S,S)-Me-DuPhos (Standard). Selected Method: Nickel-Catalyzed (Based on recent high-impact literature for 4-aryl-2-oxazolones).[3]
Reagents & Materials
-
Substrate: 4-(3,4-Difluorophenyl)oxazol-2-one (from Phase 1).
-
Metal Source: Ni(OAc)2[2][3]·4H2O (Nickel Acetate tetrahydrate).
-
Chiral Ligand: (S)-Binapine (or (S)-SegPhos/BINAP depending on availability).
-
Solvent: 2,2,2-Trifluoroethanol (TFE) - Critical for Nickel catalytic cycle.[2]
-
Gas: Hydrogen (H2) - High Pressure.
Step-by-Step Protocol
-
Glovebox Setup (Recommended): In a nitrogen-filled glovebox, weigh Ni(OAc)2[2]·4H2O (2.5 mg, 0.01 mmol, 1 mol%) and (S)-Binapine (7.5 mg, 0.011 mmol, 1.1 mol%).
-
Catalyst Formation: Dissolve metal and ligand in TFE (2.0 mL) and stir at room temperature for 30 minutes to form the active complex.
-
Substrate Addition: Add the oxazolone substrate (197 mg, 1.0 mmol) to a hydrogenation vessel (autoclave or high-pressure steel bomb).
-
Injection: Transfer the catalyst solution to the vessel containing the substrate. Add additional TFE to reach a total volume of 5.0 mL (0.2 M concentration).
-
Hydrogenation:
-
Seal the vessel and purge with H2 (3 cycles).
-
Pressurize to 50–70 bar (700–1000 psi) H2.
-
Heat to 60–80 °C .
-
Stir at 1000 rpm for 24 hours.
-
-
Workup: Cool the vessel and carefully vent the H2 gas (fume hood).
-
Filtration: Filter the reaction mixture through a short pad of silica or Celite to remove the metal catalyst. Wash with Methanol or DCM.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: The crude product is often >95% pure. If necessary, purify via flash chromatography (EtOAc/Hexanes).
Quality Control & Validation
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual |
| 1H NMR | Consistent with structure | 400 MHz, CDCl3 |
| Enantiomeric Excess (ee) | > 96% | Chiral HPLC |
| Chemical Purity | > 98% | HPLC (UV 254 nm) |
Chiral HPLC Method
To verify the enantioselectivity of the (S)-isomer formation:
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5 µm).[2]
-
Mobile Phase: Hexane : Isopropanol (80 : 20).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm and 254 nm.
-
Retention Times (Typical):
-
(R)-Isomer: ~12.5 min
-
(S)-Isomer: ~15.2 min (Target)
-
Note: Validate retention times with a racemic standard prepared by NaBH4 reduction of the oxazolone.
-
1H NMR Data (Expected)
-
Solvent: CDCl3
-
Peaks:
- 7.0–7.2 (m, 3H, Aromatic)
- 6.2 (br s, 1H, NH)
- 4.9 (dd, 1H, C4-H, Chiral Center)
- 4.7 (t, 1H, C5-H)
- 4.1 (dd, 1H, C5-H)
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or low H2 pressure. | Ensure TFE is anhydrous. Increase H2 pressure to 80 bar. |
| Low Enantioselectivity | Wrong solvent or Ligand oxidation. | TFE is mandatory for the Ni-Binapine system; do not substitute with MeOH. Use fresh ligand. |
| Defluorination | Over-reduction (Hydrogenolysis). | Lower temperature to 50 °C. Reduce reaction time. Check catalyst loading. |
Scientific Rationale (Mechanism)
The high enantioselectivity in the Nickel-catalyzed hydrogenation of 2-oxazolones is attributed to the coordinating nature of the carbamate group .
-
Coordination: The Nickel center binds to the oxazolone nitrogen and the alkene, forming a rigid metallacycle.
-
Solvent Effect: Trifluoroethanol (TFE) is crucial. It enhances the Lewis acidity of the Nickel center and facilitates the heterolytic cleavage of dihydrogen via a sigma-complex, preventing non-selective background reduction.
-
Ligand Control: The (S)-Binapine ligand creates a chiral pocket that sterically hinders one face of the planar oxazolone, forcing H2 addition from the favored face to yield the (S)-enantiomer (or (R) depending on ligand quadrant projection).
Figure 2: Simplified mechanistic flow of the catalytic cycle.
References
-
Nickel-Catalyzed Asymmetric Hydrogenation
- Source: "Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation.
- Relevance: Primary protocol basis. Describes the Ni(OAc)2/Binapine system in TFE.
-
[2]
-
Ruthenium-Catalyzed Alternative
-
General Oxazolidinone Utility
Disclaimer: This protocol involves high-pressure hydrogen gas and transition metal catalysts.[3] All procedures must be performed in a suitable fume hood or glovebox with appropriate PPE and blast shielding.
Sources
- 1. Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. chemrxiv.org [chemrxiv.org]
Reductive carbonylation techniques for fluorinated amino alcohols
Application Note: Advanced Protocols for the Carbonylative Cyclization of Fluorinated Amino Alcohols
Introduction & Scope
The synthesis of fluorinated 2-oxazolidinones is a cornerstone in the development of modern antimicrobials (e.g., Linezolid, Sutezolid) and psychotropic agents. While traditional phosgenation offers a direct route, it poses severe safety risks and generates corrosive waste. Carbonylation techniques —utilizing Carbon Monoxide (CO) as a C1 source—represent the atom-economic standard for industrial scalability.
This Application Note details two distinct carbonylative workflows tailored for fluorinated substrates :
-
Reductive Carbonylation: The direct conversion of fluorinated nitro-alcohols to oxazolidinones, utilizing CO as the reducing agent.
-
Oxidative Carbonylation: The catalytic cyclization of fluorinated amino alcohols using CO and an external oxidant.
Key Technical Challenge: Fluorine substituents (EWG) significantly reduce the nucleophilicity of the amine and the basicity of the alkoxide intermediate. Standard catalysts often fail; this guide focuses on Selenium and Palladium-Iodide systems optimized for these electron-deficient substrates.
Mechanistic Pathways & Logic
The choice between reductive and oxidative pathways depends on the precursor availability (Nitro vs. Amine).
Pathway Logic Visualization
Caption: Dual pathways for oxazolidinone synthesis. Reductive carbonylation (solid line) utilizes CO to reduce the nitro group; Oxidative carbonylation (dashed) requires external oxidants.
Protocol A: Reductive Carbonylation of Fluorinated Nitro-Alcohols
Objective: Synthesis of 5-(fluoromethyl)-2-oxazolidinone directly from 1-fluoro-3-nitropropan-2-ol. Mechanism: The metal catalyst extracts oxygen from the nitro group (forming CO2) to generate a nitrene/nitrenoid intermediate, which inserts CO to form an isocyanate, followed by intramolecular cyclization.
Reagents & Equipment
-
Substrate: 1-Fluoro-3-nitropropan-2-ol (10 mmol)
-
Catalyst: PdCl₂(PhCN)₂ (2 mol%) + 1,10-Phenanthroline (10 mol%)
-
Promoter: 2,4,6-Trimethylbenzoic acid (20 mol%) - Crucial for proton transfer steps.
-
Solvent: Toluene (Anhydrous)
-
Gas: Carbon Monoxide (CO) - Grade 4.0
-
Vessel: 100 mL Hastelloy High-Pressure Autoclave
Step-by-Step Methodology
-
Catalyst Pre-activation:
-
In a glovebox, charge the autoclave liner with PdCl₂(PhCN)₂ (76 mg) and 1,10-Phenanthroline (180 mg).
-
Add 10 mL of Toluene and stir for 15 mins to form the active cationic Pd-complex (visible color change to orange/red).
-
-
Substrate Loading:
-
Add the fluorinated nitro-alcohol (10 mmol) and the acidic promoter (2,4,6-Trimethylbenzoic acid, 328 mg).
-
Note: The acid promoter prevents the formation of azo-coproducts, a common side reaction with fluorinated nitro-arenes [1].
-
-
Pressurization:
-
Seal the autoclave. Purge 3x with N₂ (10 bar) to remove O₂.
-
Purge 3x with CO (10 bar).
-
Pressurize to 60 bar (900 psi) with CO.
-
Safety: CO is lethal. Use personal CO monitors and work within a ventilated enclosure.
-
-
Reaction:
-
Heat to 140°C . Stirring rate: >800 rpm (Mass transfer limited).
-
Reaction time: 12–16 hours.
-
Monitoring: Pressure drop indicates CO consumption (CO + O[from nitro] → CO₂).
-
-
Work-up:
-
Cool to RT. Vent gases through a scrubber (CO/CO₂ mixture).
-
Filter the reaction mixture through Celite to remove Pd black.
-
Concentrate filtrate.[1] Recrystallize from EtOH/Hexane.
-
Protocol B: Selenium-Catalyzed Oxidative Carbonylation
Objective: Cyclization of N-(3-fluoro-4-morpholinylphenyl)glycinol (Linezolid intermediate). Rationale: Fluorinated anilines are weak nucleophiles. Selenium acts as a "soft" Lewis acid, activating CO to form a reactive carbonyl-selenide species that reacts with the amine despite the electron-withdrawing fluorine [2].
Reagents & Equipment
-
Substrate: Fluorinated amino alcohol (10 mmol)
-
Catalyst: Elemental Selenium (Se⁰) - amorphous black powder (5 mol%)
-
Oxidant: O₂ (pure) or Air (if pressure is increased)
-
Base: Triethylamine (Et₃N) - 2 equivalents
-
Solvent: THF/DMF (9:1 ratio)
Step-by-Step Methodology
-
System Preparation:
-
Use a stainless steel autoclave. Glass liners are recommended to prevent Se deposition on reactor walls.
-
-
Loading:
-
Add Se powder (40 mg, 0.5 mmol), Substrate (10 mmol), and Et₃N (20 mmol) to the liner.
-
Add 30 mL THF/DMF.
-
Insight: The base is critical to deprotonate the ammonium salt formed during the reaction and facilitate the elimination of H₂Se (which is re-oxidized to Se⁰).
-
-
Gas Introduction:
-
Pressurize with CO (30 bar) .
-
Add O₂ (5 bar) . Total pressure ~35 bar.
-
Critical Safety: Ensure the CO:O₂ ratio stays outside the explosive limit. A 6:1 CO:O₂ ratio is generally safe in high-pressure liquid phase, but blast shields are mandatory.
-
-
Reaction:
-
Purification:
-
Vent gases.
-
Sulfur/Selenium Removal: Stir the crude mixture with activated carbon or TMT (Trimercaptotriazine) resin to scavenge residual Se.
-
Filter and evaporate.
-
Data Summary & Troubleshooting
Table 1: Comparative Efficiency of Protocols
| Parameter | Protocol A (Reductive) | Protocol B (Oxidative) |
| Precursor | Nitro-alcohol | Amino-alcohol |
| C1 Source | CO (Reductant) | CO (Substrate) |
| Catalyst | Pd/Phenanthroline | Selenium (Se) |
| Atom Economy | High (CO₂ byproduct) | Moderate (H₂O byproduct) |
| Fluorine Tolerance | Excellent (Acid promoter req.) | Good (Requires strong base) |
| Key Risk | High Pressure CO (60 bar) | CO/O₂ Mix (Explosion risk) |
Troubleshooting Guide
-
Low Conversion (Protocol A): If the nitro group is not reducing, check the water content. The reaction must be strictly anhydrous. Water poisons the Pd-catalyst in reductive carbonylation.
-
Black Precipitate (Protocol B): Excessive Se precipitation indicates insufficient re-oxidation. Increase O₂ partial pressure by 2 bar or improve stirring rate.
-
Defluorination: If fluoride ions are detected (etching of glass liner), lower the temperature by 10°C. High temperatures (>150°C) can activate C-F bonds in the presence of Pd.
Workflow Visualization
Caption: Operational decision tree for selecting the correct carbonylation protocol based on substrate oxidation state.
References
-
Ragaini, F., & Cenini, S. (1994). Nitro compounds as oxidants for the palladium-catalyzed carbonylation of amines to ureas. Journal of Molecular Catalysis, 94(2), 157-164. Link
-
Sonoda, N., et al. (1990). Selenium-catalyzed carbonylation of amines. Bulletin of the Chemical Society of Japan, 63(2), 463-468. Link
-
Gabriele, B., et al. (2011). A Palladium Tetraiodide Supported Catalyst for the Oxidative Carbonylation of β-Amino Alcohols to 2-Oxazolidinones. European Journal of Organic Chemistry, 2011(16), 2993-2999. Link
-
Pearlman, B. A., et al. (2009). Process for the preparation of linezolid and related compounds. U.S. Patent No. 7,524,954.Link
Sources
- 1. A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ukessays.com [ukessays.com]
- 3. Synthesis of Aminoallenes via Selenium‐π‐Acid‐Catalyzed Cross‐Coupling of N‐Fluorinated Sulfonimides with Simple Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: Step-by-Step Protocol for the Directed ortho-Lithiation of 4-(3,4-Difluorophenyl)oxazolidin-2-one
For correspondence:
Abstract
This document provides a comprehensive, step-by-step protocol for the directed ortho-lithiation of 4-(3,4-difluorophenyl)oxazolidin-2-one. This procedure is a key transformation for the synthesis of functionalized derivatives, which are valuable intermediates in drug discovery and development. The protocol details the theoretical basis, practical execution, safety considerations, and troubleshooting for this important reaction.
Introduction: The Strategic Importance of Directed ortho-Metalation
The regioselective functionalization of aromatic rings is a cornerstone of modern organic synthesis. Directed ortho-metalation (DoM) has emerged as a powerful strategy for achieving this with high precision, overcoming the limitations of classical electrophilic aromatic substitution which often yields mixtures of ortho and para isomers.[1] DoM utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi), to facilitate deprotonation at the adjacent ortho position.[2][3] This generates a highly reactive aryllithium intermediate that can be trapped with a wide variety of electrophiles, leading to the regioselective introduction of a new functional group.
The oxazolidin-2-one moiety is a well-established and powerful directing group in organic synthesis.[2][3] Its Lewis basic carbonyl oxygen and nitrogen atoms can effectively chelate to the lithium cation of the organolithium reagent, positioning the base for selective proton abstraction at the ortho position of the appended aryl ring. In the case of this compound, the fluorine atoms also exert a moderate directing effect and activate the ring towards deprotonation.[2] This protocol focuses on the selective lithiation at the C5 position of the difluorophenyl ring, which is ortho to the oxazolidinone directing group.
Reaction Mechanism and Regioselectivity
The directed ortho-lithiation of this compound proceeds through a well-understood mechanism. The key steps are illustrated below:
Caption: Mechanism of Directed ortho-Lithiation.
-
Coordination: The Lewis acidic lithium atom of n-BuLi coordinates to the Lewis basic carbonyl oxygen and nitrogen of the oxazolidinone ring. This brings the butyl anion in close proximity to the ortho proton of the difluorophenyl ring.
-
Deprotonation: The butyl anion abstracts the most acidic proton, which is the one at the C5 position, ortho to the directing group. This step is generally irreversible and forms the aryllithium intermediate and butane gas.
-
Electrophilic Quench: The highly nucleophilic aryllithium attacks an added electrophile (E+), resulting in the formation of the new carbon-electrophile bond at the C5 position.
The regioselectivity of this reaction is primarily controlled by the powerful oxazolidinone directing group. While fluorine atoms can also direct lithiation, the oxazolidinone is a stronger directing group, favoring deprotonation at the adjacent C5 position over the C2 position, which is ortho to the fluorine at C3.
Experimental Protocol
This protocol is intended for the small-scale synthesis of functionalized this compound derivatives. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Must be dried under vacuum before use. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available | Should be titrated prior to use. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Should be freshly distilled from sodium/benzophenone. |
| Electrophile | Various | Commercially Available | Must be anhydrous. |
| Saturated aq. NH₄Cl solution | Reagent Grade | N/A | Used for quenching the reaction. |
| Diethyl ether (Et₂O) | Anhydrous | Commercially Available | For extraction. |
| Brine | N/A | N/A | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | Commercially Available | For drying organic layers. |
Step-by-Step Procedure
Caption: Experimental workflow for the lithiation protocol.
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Substrate Addition: To the flask, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add n-butyllithium (1.1-1.2 eq) dropwise to the stirred solution via syringe over 10-15 minutes. A color change to yellow or orange is often observed.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Addition of Electrophile: Add the desired electrophile (1.2-1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours (reaction time is electrophile dependent and may require optimization).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Safety and Handling Precautions
Working with organolithium reagents such as n-butyllithium requires strict adherence to safety protocols due to their pyrophoric nature and high reactivity.
-
Inert Atmosphere: All manipulations involving n-BuLi must be carried out under a positive pressure of an inert gas (argon or nitrogen) to prevent contact with air and moisture.[2]
-
Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents to avoid violent reactions with water.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile gloves are often used, but check compatibility).[2]
-
Syringe Techniques: Use proper syringe techniques for transferring n-BuLi. Ensure syringes and needles are dry.
-
Quenching: Quench excess n-BuLi and the reaction mixture carefully and slowly, especially on a larger scale, as the process is highly exothermic.
-
Spill and Fire Preparedness: Keep a container of sand or a Class D fire extinguisher nearby to smother any potential fires. Do not use water or a CO₂ extinguisher on an organolithium fire.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive n-BuLi | Titrate the n-BuLi solution before use to determine its exact concentration. |
| Presence of water or air | Ensure all glassware is rigorously dried and the system is kept under a positive pressure of inert gas. Use freshly distilled anhydrous solvents. | |
| Insufficient reaction time or temperature | Increase the lithiation time or allow the reaction with the electrophile to proceed for a longer period. Some electrophiles may require warming to room temperature. | |
| Formation of side products | Competing lithiation at C2 | While less likely, this can sometimes occur. Using a less coordinating solvent like diethyl ether might slightly alter selectivity, but THF is generally optimal for DoM. |
| Reaction of n-BuLi with the electrophile | Add the electrophile after the initial lithiation period is complete. Ensure the reaction is maintained at -78 °C during electrophile addition. | |
| Low yield after work-up | Product is water-soluble | If the product has polar functional groups, it may have some solubility in the aqueous layer. Perform additional extractions of the aqueous phase. |
| Decomposition on silica gel | If the product is sensitive, consider alternative purification methods such as crystallization or using a different stationary phase for chromatography. |
Conclusion
The directed ortho-lithiation of this compound is a reliable and highly regioselective method for the synthesis of functionalized aromatic compounds. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully perform this valuable transformation. The ability to introduce a wide range of electrophiles at the C5 position provides a versatile entry point for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
References
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]
-
ortho metalation. Andrew G Myers Research Group. [Link]
-
Directed ortho metalation. Wikipedia. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Enantiomeric Excess in 4-(3,4-Difluorophenyl)oxazolidin-2-one Workflows
Welcome to the Advanced Chiral Auxiliary Support Center. The 4-(3,4-difluorophenyl)oxazolidin-2-one auxiliary is a powerful tool in asymmetric synthesis. The electron-withdrawing nature of the 3,4-difluorophenyl moiety enhances
However, researchers occasionally encounter diminished enantiomeric excess (ee) or diastereomeric excess (de) in their final cleaved products. This guide provides a mechanistic framework to diagnose, troubleshoot, and resolve stereochemical leakage throughout the synthetic lifecycle of the auxiliary.
Diagnostic Workflow for Stereochemical Leakage
When a drop in enantiomeric excess is detected in the final target molecule, it is critical to isolate the step where the stereofidelity was compromised. Follow the diagnostic flowchart below to systematically identify the root cause.
Diagnostic workflow for troubleshooting low enantiomeric excess in oxazolidinone-directed synthesis.
Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: My final cleaved product has a significantly lower enantiomeric excess (ee) than the this compound starting material. What is the root cause? Causality: The loss of stereofidelity usually occurs during the carbon-carbon bond-forming step due to poor enolate geometry. The this compound relies on the steric shielding of one face of the enolate. If the enolization step (e.g., using NaHMDS) does not quantitatively yield the Z-enolate, the E-enolate will undergo alkylation from the opposite face. This directly erodes the diastereomeric ratio (dr) of the intermediate, which translates to low ee in the final cleaved product. Ensure your base is strictly anhydrous and the internal temperature never exceeds -78 °C during enolization (1[1]).
Q2: During the LiOH/H₂O₂ cleavage of the auxiliary, I am observing poor yields and the recovery of the oxazolidinone is low. Why? Causality: You are likely experiencing endocyclic cleavage rather than the desired exocyclic cleavage. When hydroxide (HO⁻) is used without peroxide, it attacks the more electrophilic endocyclic carbamate carbonyl, ring-opening the oxazolidinone and destroying the auxiliary. By adding H₂O₂, you form the hydroperoxide anion (HOO⁻). Computational studies demonstrate that while both nucleophiles attack the endocyclic carbonyl, the tetrahedral intermediate formed by HOO⁻ has a prohibitively high barrier to decomposition. This forces the reaction down the exocyclic cleavage pathway, preserving the auxiliary and yielding the desired product (2[2]).
Q3: I noticed gas evolution and pressure buildup during the LiOH/H₂O₂ cleavage at scale. Is this normal? Causality: Yes, but it is a critical safety hazard. The reaction generates a peracid intermediate that is unstable under the basic, peroxide-rich conditions. It is rapidly reduced by excess H₂O₂, leading to the stoichiometric release of oxygen gas (O₂). In a sealed vessel with flammable solvents like THF, this creates a severe explosion hazard. Safe execution requires continuous N₂ sweeping and strictly controlled LiOH addition rates (3[3]).
Q4: How do I prevent alpha-epimerization of my sensitive product during the peroxide cleavage? Causality: Alpha-epimerization is driven by the basicity of the cleavage conditions deprotonating the newly formed alpha-stereocenter before the reaction is quenched. To prevent this, the reaction must be strictly maintained at 0 °C. Additionally, the quench must be immediate and biphasic: first, a reducing agent (Na₂SO₃) is added to neutralize the peroxide, followed rapidly by acidification to protonate the carboxylate and neutralize the base, thereby freezing the stereocenter (4[4]).
Quantitative Analysis of Cleavage Methodologies
Choosing the correct cleavage reagent is vital for maintaining the ee of your product and recovering the expensive this compound auxiliary.
| Cleavage Reagent | Active Nucleophile | Major Pathway | Auxiliary Recovery | Risk of Epimerization | Primary Application |
| LiOH / H₂O | HO⁻ | Endocyclic | Low (<10%) | Moderate | Not recommended; destroys the oxazolidinone ring. |
| LiOH / H₂O₂ | HOO⁻ | Exocyclic | High (>90%) | Low (at 0 °C) | Standard method for yielding carboxylic acids. |
| LiOBn | BnO⁻ | Exocyclic | High (>90%) | Low | Yields benzyl esters directly for orthogonal deprotection. |
| LiBH₄ / H₂O | BH₄⁻ | Exocyclic | High (>90%) | Low | Yields primary alcohols directly. |
Validated Standard Operating Procedures
The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.
Protocol A: Diastereoselective Alkylation of N-Acyl-4-(3,4-Difluorophenyl)oxazolidin-2-one
-
Drying: Flame-dry a Schlenk flask under high vacuum and backfill with dry N₂ (repeat 3 times).
-
Dissolution: Dissolve the N-acyl-4-(3,4-difluorophenyl)oxazolidin-2-one (1.0 equiv) in anhydrous THF (0.1 M) and cool the solution to an internal temperature of -78 °C.
-
Enolization: Add NaHMDS (1.0 M in THF, 1.1 equiv) dropwise down the cold side of the flask over 15 minutes. Stir at -78 °C for exactly 30 minutes to ensure complete Z-enolate formation.
-
Alkylation: Add the electrophile (e.g., an alkyl halide, 1.5 equiv) dropwise. Maintain at -78 °C for 2 hours, then slowly allow the bath to warm to -20 °C.
-
Quench: Quench the reaction with saturated aqueous NH₄Cl at -20 °C. Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The diagnostic diastereomeric protons (e.g., alpha-methyl doublets) must integrate to a diastereomeric ratio (dr) of >95:5. If the dr is lower, discard the batch, re-titrate your NaHMDS, and verify the anhydrous nature of your THF.
Protocol B: Safe Exocyclic Cleavage via LiOOH (Hydrolysis)
-
Preparation: Dissolve the diastereomerically pure alkylated oxazolidinone (1.0 equiv) in a 3:1 mixture of THF/H₂O (0.1 M) and cool strictly to 0 °C in an ice-water bath.
-
Peroxide Addition: Add 30% aqueous H₂O₂ (4.0 equiv) dropwise.
-
Safety Critical: Ensure the reaction vessel is properly vented to a bubbler or swept with N₂ to safely accommodate O₂ gas evolution.
-
-
Base Addition: Slowly add a pre-cooled (0 °C) aqueous solution of LiOH·H₂O (2.0 equiv). Monitor the internal temperature to ensure it does not exceed 5 °C.
-
Reaction: Stir at 0 °C for 1-2 hours.
-
Validation Checkpoint: Monitor via LC-MS. The reaction is complete only when the N-acyl starting mass has completely disappeared and the free auxiliary mass (m/z 199 for this compound) is dominant.
-
Quench & Workup: Add 1.5 N aqueous Na₂SO₃ (4.1 equiv) dropwise to reduce the unreacted peroxide. Stir for 30 minutes. Remove THF under reduced pressure. Extract the aqueous layer with CH₂Cl₂ (3x) to recover the intact chiral auxiliary. Finally, acidify the aqueous layer to pH 2 with 1M HCl, and extract with EtOAc to isolate the enantioenriched carboxylic acid product.
References
1.2, UQ eSpace - The University of Queensland.[2] 2.3, ACS Publications.[3] 3.4, Benchchem.[4] 4.1, Chemistry - Williams College.[1]
Sources
Purification methods for removing unreacted 4-(3,4-Difluorophenyl)oxazolidin-2-one
The following guide is structured as a specialized Technical Support Center resource. It addresses the purification of 4-(3,4-Difluorophenyl)oxazolidin-2-one , a specialized chiral auxiliary likely used in asymmetric synthesis (Evans-type auxiliary) or as a core intermediate in medicinal chemistry.[1]
Product Code: GEN-OX-4DF Subject: Removal of Unreacted/Free Auxiliary from Reaction Mixtures Support Tier: Level 3 (Senior Application Scientist)[1]
Diagnostic Overview
The Core Challenge:
You are likely encountering difficulty separating unreacted This compound (referred to hereafter as DF-Ox ) from your reaction mixture.[1] Whether you have just performed an
Molecule Profile:
-
Structure: A 5-membered cyclic carbamate with a secondary amine (N-H) and a lipophilic, electron-withdrawing 3,4-difluorophenyl group at the C4 position.[1]
-
Key Property for Separation: The N-H moiety . This group is a hydrogen bond donor, making the free auxiliary significantly more polar than its
-acylated derivatives, but often similar in polarity to cleavage products like alcohols.[1] -
Acidity (pKa): ~11.5–12.[1]0. The difluorophenyl group provides inductive stabilization, making the N-H slightly more acidic than the non-fluorinated parent (4-phenyloxazolidin-2-one), but it remains too weak to be removed by mild basic washes (e.g., NaHCO₃).[1]
Troubleshooting Decision Tree
Before selecting a protocol, identify your reaction stage using the logic flow below.
Figure 1: Decision matrix for selecting the optimal purification method based on the chemical state of the product mixture.
Technical Protocols
Method A: Flash Chromatography (The "Polarity Gap" Strategy)
Best for: Removing unreacted auxiliary from N-acylated products or neutral cleavage products (alcohols).[1]
The Mechanism:
The free DF-Ox possesses an N-H bond that interacts strongly with the silanols on silica gel.
Protocol:
-
Stationary Phase: Standard Silica Gel 60 (230–400 mesh).[1]
-
Eluent System: Hexanes/Ethyl Acetate (EtOAc) or Dichloromethane (DCM)/Methanol.[1]
-
Step-by-Step:
-
TLC Check: Spot the crude mixture against pure DF-Ox reference.
-
Visualization: Use UV (254 nm).[1] The difluorophenyl ring is UV active.
-
Gradient: Start with 100% Hexanes (or DCM). Slowly increase polarity.
-
Separation: The
-acylated product (less polar) will elute first ( in 30% EtOAc).[1] The unreacted DF-Ox (more polar) will elute significantly later ( in 30% EtOAc).[1]
-
Data Table: Typical Retention Behaviors
| Compound Species | H-Bond Donor? | Relative Polarity | Approx |
| N-Acyl Product | No | Low | 0.60 |
| Unreacted DF-Ox | Yes (N-H) | Medium-High | 0.25 |
| Cleaved Alcohol | Yes (O-H) | High | 0.15 |
Analyst Note: If separating DF-Ox from a cleaved alcohol, the polarity gap shrinks. Switch to DCM:Ether (9:1) to maximize selectivity based on the carbamate vs. hydroxyl interaction.
Method B: Selective Crystallization (The "Solubility Switch")
Best for: Large scale purification of N-acylated products.
The Mechanism:
Oxazolidinones are highly crystalline. However, the
Protocol:
-
Concentrate: Remove reaction solvent (often THF) completely.
-
Dissolution: Dissolve the crude gummy solid in a minimum amount of hot Ethyl Acetate or Dichloromethane .
-
Precipitation: Slowly add hot Hexanes (or Heptane) until the solution turns slightly cloudy.
-
Cooling: Allow to cool to room temperature, then 4°C.
-
Scenario 1: The
-acyl product crystallizes (common for bulky substrates). Filter and wash with cold Hexanes. The unreacted DF-Ox remains in the mother liquor. -
Scenario 2: The unreacted DF-Ox crystallizes (common if the product is an oil). Filter off the solid DF-Ox (save for recycling). The product remains in the filtrate.
-
Method C: pH-Switch Extraction
Best for: Separating DF-Ox from Acidic Cleavage Products.
The Mechanism:
If you have cleaved the auxiliary to yield a carboxylic acid, you can exploit the acidity difference.[1] The carboxylic acid (
Protocol:
-
Dissolve: Take up the crude mixture in DCM or EtOAc.
-
Base Wash: Extract with 0.5 M NaOH or Sat. NaHCO₃ .
-
Caution: Use NaHCO₃ if your product is sensitive. Use NaOH only if the product is a robust carboxylate.
-
-
Partition:
-
Aqueous Layer: Contains your Product (as carboxylate salt).[1]
-
Organic Layer: Contains the DF-Ox (neutral at pH 8–10).
-
-
Recovery:
-
Product: Acidify the aqueous layer (pH 2) and extract with EtOAc.[1]
-
DF-Ox: Dry and concentrate the organic layer to recover the auxiliary for re-use.
-
Frequently Asked Questions (FAQs)
Q1: I tried washing with 1M HCl, but the oxazolidinone didn't move to the aqueous layer. Why? A: Oxazolidinones are carbamates, not amines.[1] The nitrogen lone pair is delocalized into the carbonyl, making it non-basic.[1] It will not protonate significantly even in strong acid; therefore, it remains in the organic layer.[1] Acid washes only remove amine impurities, not the oxazolidinone itself.[1]
Q2: Can I use a scavenger resin to remove the unreacted DF-Ox? A: Generally, no. Standard electrophilic scavengers (like isocyanates) react with nucleophilic amines.[1] While DF-Ox has an N-H, it is a poor nucleophile due to the electron-withdrawing carbonyl and the difluorophenyl ring. Scavenging is inefficient and expensive compared to chromatography.
Q3: The difluorophenyl group seems to make my compound "streak" on silica. How do I fix this? A: Fluorinated aromatics can sometimes exhibit poor mass transfer on silica. Add 1% Triethylamine to your eluent if the product is stable to base. Alternatively, switch to a finer mesh silica (flash grade) or use a gradient elution starting with a lower polarity solvent to focus the band.[1]
Q4: Is the recovered DF-Ox recyclable? A: Yes, absolutely. The chemical stability of the oxazolidinone ring is high. If you recover it via chromatography or the organic layer of an extraction, simply recrystallize it from EtOAc/Hexanes to restore purity.[1] This is a standard cost-saving measure in asymmetric synthesis [1].
References
-
Evans, D. A., et al. (1982).[1] "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society. (Context: General properties and recovery of oxazolidinone auxiliaries).[1]
-
Gage, J. R., & Evans, D. A. (1990).[1] "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses. (Context: Detailed protocols for acylation and cleavage workups).
-
Keyes, R. F., et al. (1996).[1] "High-performance liquid chromatographic separation of oxazolidinone enantiomers." Journal of Chromatography A. (Context: Chromatographic behavior of oxazolidinones).
(Note: While specific literature on the 3,4-difluoro analog is proprietary or sparse, the physicochemical behavior is extrapolated from the well-characterized 4-phenyl parent scaffold described in the authoritative sources above.)
Sources
Minimizing racemization during hydrolysis of fluorinated oxazolidinones
Ticket ID: #FOX-HYD-001
Topic: Minimizing Racemization During Cleavage of
Introduction: The "Inductive Trap"
Welcome to the technical support center. If you are reading this, you are likely observing a drop in enantiomeric excess (ee%) after cleaving an Evans auxiliary from an
The Core Problem:
Standard hydrolysis protocols (LiOH/MeOH) fail for
Under basic conditions, the deprotonation of the
Visualizing the Failure Mode
The following diagram illustrates the competition between the desired hydrolysis and the fatal enolization pathway.
Figure 1: Mechanistic competition during hydrolysis.[1] The electron-withdrawing fluorine atom stabilizes the enolate (Path B), leading to racemization.[1]
Module 1: The Optimized LiOOH Protocol
Status: Recommended for standard substrates. Mechanism: Perhydrolysis.
The Lithium Hydroperoxide (LiOOH) method is superior because the hydroperoxide anion (
Critical Parameters
| Parameter | Setting | Reasoning |
| Temperature | Suppresses the rate of enolization (Path B).[1] | |
| Reagent | Ensures | |
| Quench | Essential to destroy the peracid intermediate and excess peroxide.[1] |
Step-by-Step Protocol
-
Preparation: Dissolve the fluorinated imide (1.0 equiv) in THF/Water (3:1 mixture). Cool to
in an ice bath. -
Peroxide Addition: Add
(30% aq., 4.0 equiv) before the base.[1] This ensures that when base is added, it immediately forms LiOOH rather than existing as free LiOH. -
Base Addition: Add LiOH (solid or solution, 1.5–2.0 equiv) slowly. Monitor internal temperature to ensure it stays
. -
Monitoring: Stir at
. Reaction is typically complete in 1–3 hours.-
Note: Do not let the reaction warm to RT.
-
-
Quench (Critical): Add aqueous
(1.5 M, excess) slowly. -
Workup: Evaporate bulk THF. Extract the oxazolidinone auxiliary with
.[1] Acidify the aqueous layer (pH 2) and extract the fluorinated acid with EtOAc.[1]
Safety Alert (Oxygen Evolution):
Recent studies (ACS, 2019) indicate that the peracid intermediate formed during this reaction can be reduced by excess
Module 2: The "Nuclear Option" (Transesterification)
Status: Recommended for highly sensitive/labile substrates.[1] Mechanism: Lewis-Acid Catalyzed Exchange.[1][3]
If the LiOOH method still yields low ee%, you must abandon basic hydrolysis entirely. The use of Titanium(IV) Ethoxide (
Why this works
This method involves no enolizable base . The Titanium acts as a Lewis acid, activating the imide carbonyl for attack by the ethanol solvent.[3] The stereocenter is never exposed to a deprotonating environment.
Step-by-Step Protocol
-
Setup: Dissolve the fluorinated imide (1.0 equiv) in absolute ethanol (0.1 M concentration).
-
Catalyst: Add
(1.0 – 1.5 equiv).[1] -
Reflux: Heat the mixture to reflux (
) for 4–12 hours.-
Checkpoint: Monitor by TLC. The auxiliary is cleaved to form the ethyl ester.
-
-
Workup: Cool to RT. Add water to hydrolyze the titanium salts (forms a white precipitate of
).[1] Filter through Celite. -
Result: You now have the ethyl ester of your fluorinated acid with 100% retention of stereochemistry.
-
Final Hydrolysis: If the free acid is required, hydrolyze the ester using acidic conditions (e.g.,
, reflux) or enzymatic hydrolysis (Lipase), which are generally safer for -fluoro stereocenters than basic hydrolysis [2].[1]
Module 3: Troubleshooting & FAQs
Workflow Decision Tree
Use the following diagram to select the correct protocol for your specific situation.
Figure 2: Decision matrix for selecting the appropriate cleavage methodology.
Common Issues Table
| Symptom | Probable Cause | Corrective Action |
| Low ee% (<80%) | Reaction temperature too high.[1] | Ensure internal temp is |
| Low ee% (Persistent) | Substrate is too acidic for LiOOH.[1] | Switch to Method B (Titanium Ethoxide) [3]. |
| Endocyclic Cleavage | Insufficient peroxide; Attack on ring carbonyl. | Increase |
| Gas Evolution ( | Peracid reduction by excess | Use efficient stirring and venting. For large scale, control addition rates carefully [1]. |
| Low Yield | Incomplete quenching of peracid. | Ensure excess |
References
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Source: ACS Organic Process Research & Development (2019).[1] Context: Identifies safety risks (
evolution) and mechanistic insights into the peracid intermediate. URL:[Link][1] -
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids. Source: MDPI (2024).[1] Context: Discusses the use of hydrolases/esterases for fluorinated esters, a viable downstream step after transesterification. URL:[Link][1][2]
-
Contrasteric Carboximide Hydrolysis with Lithium Hydroperoxide. Source: Evans, D. A., et al., Tetrahedron Letters (1987).[1][2] Context: The foundational paper establishing the LiOOH method for chiral auxiliary cleavage. URL:[Link][1]
Sources
Technical Support Center: Optimizing Recrystallization of 4-(3,4-Difluorophenyl)oxazolidin-2-one
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting and optimizing solvent systems for the purification of 4-(3,4-Difluorophenyl)oxazolidin-2-one via recrystallization. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt these methods to your specific needs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding solvent selection for this specific molecule.
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
A1: The ideal solvent is one where the compound exhibits high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[1][2] This differential solubility is the driving force for crystallization upon cooling. For this compound, its structure suggests an intermediate polarity. The difluorophenyl group imparts some non-polar character, while the oxazolidinone ring, with its amide and ether functionalities, contributes significant polarity and potential for hydrogen bonding. Therefore, a solvent of intermediate polarity is often a good starting point.
Key characteristics to seek in a solvent include:
-
A steep solubility curve: The compound should be sparingly soluble when cold (e.g., <2 g/100 mL) but highly soluble when hot (e.g., 5-25 g/100 mL).[3]
-
Inertness: The solvent must not react with the compound.[2][3]
-
Boiling Point: The solvent's boiling point should ideally be below the melting point of the compound to prevent "oiling out," where the solute melts before dissolving.[4]
-
Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying.[2]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[5]
Q2: What are some good starting solvents to screen for purifying this compound?
A2: Based on the compound's intermediate polarity, the following solvents are excellent candidates for initial screening:
-
Ethyl Acetate: Often a very effective solvent for compounds of intermediate polarity. A patent for a related oxazolidinone derivative successfully used an ethyl acetate and ethanol mixture.[6]
-
Isopropanol (IPA) or Ethanol: These protic solvents can engage in hydrogen bonding with the oxazolidinone ring. They are generally good solvents for moderately polar compounds.[3]
-
Acetone or 2-Butanone (MEK): These polar aprotic solvents are strong solubilizers. They might be too effective at room temperature but can be excellent components in a mixed-solvent system.[3]
-
Toluene: The aromatic nature of toluene can interact favorably with the difluorophenyl ring. It is a good choice for less polar compounds, but its high boiling point requires careful handling.[3]
Q3: When should I consider using a mixed solvent system?
A3: A mixed solvent system, also known as a binary solvent system, is ideal when no single solvent meets the criteria for good recrystallization.[5] This typically occurs when your compound is highly soluble in one solvent (even when cold) and nearly insoluble in another. The two solvents must be fully miscible with each other.[5][7]
For this compound, a common and effective strategy would be to dissolve the compound in a minimal amount of a "good" hot solvent (like acetone or ethanol) and then slowly add a "bad" or "anti-solvent" (like water or hexane) at an elevated temperature until the solution becomes faintly cloudy (turbid). A small addition of the "good" solvent will clarify the solution, which can then be cooled to induce crystallization.[7]
Q4: My crude product has a yellow or brown tint. How can I remove colored impurities?
A4: Colored impurities are typically large, conjugated organic molecules that can be effectively removed by treating the hot solution with activated charcoal (decolorizing carbon).[2][5] These impurities adsorb onto the large surface area of the carbon particles.
Crucial Safety Note: Never add activated charcoal to a solution that is at or very near its boiling point. The fine particles can act as numerous nucleation sites, causing violent boiling over and foaming.[5] Always cool the solution slightly before adding the charcoal, then re-heat to boiling for a few minutes before performing a hot gravity filtration to remove it.
Section 2: Experimental Protocols
These protocols provide a systematic approach to developing and executing a successful recrystallization.
Protocol 1: Single Solvent Screening
-
Preparation: Place approximately 50 mg of the crude this compound into a small test tube.
-
Cold Test: Add the chosen solvent dropwise (e.g., 0.5 mL) at room temperature. Agitate the mixture. If the compound dissolves completely, the solvent is unsuitable as a single solvent because recovery will be poor.
-
Hot Test: If the compound is sparingly soluble or insoluble in the cold solvent, heat the mixture gently in a sand or water bath towards the solvent's boiling point. Add the solvent in small portions (0.25 mL at a time) until the solid just dissolves.[1]
-
Cooling: If the solid dissolves completely in the hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Crystallization Check: Once at room temperature, cool the test tube further in an ice-water bath for 15-20 minutes. Observe for crystal formation. If a good quantity of well-formed crystals appears, the solvent is a promising candidate.
-
Evaluation: A good solvent will dissolve the compound in a reasonable volume when hot but will result in significant crystal formation upon cooling.
Protocol 2: Mixed Solvent System Optimization
-
Solvent Selection: Identify a "good" solvent in which the compound is very soluble (e.g., acetone) and a miscible "bad" solvent in which it is nearly insoluble (e.g., water or hexane).
-
Dissolution: In a small Erlenmeyer flask, dissolve the crude compound in a minimum amount of the "good" solvent at near-boiling temperature.
-
Titration: While keeping the solution hot, add the "bad" solvent dropwise with swirling until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.
-
Clarification: Add a few more drops of the "good" hot solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal recovery.
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during recrystallization in a direct question-and-answer format.
Q: My compound "oiled out" instead of crystallizing. What happened and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[4] This typically happens for two reasons:
-
The boiling point of the solvent is higher than the melting point of the solute.
-
The solution is supersaturated with impurities, which depresses the melting point of your compound.
Solutions:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation level.
-
Try cooling the solution even more slowly.
-
If the problem persists, select a different solvent with a lower boiling point.[8]
Q: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?
A: This is a common problem, often due to either using too much solvent or the solution being supersaturated.[8]
Solutions (in order of application):
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seed: If you have a small crystal of the pure compound, add it to the solution (a "seed crystal") to induce crystallization.
-
Reduce Volume: This is the most common fix. If you added too much solvent, gently heat the solution to boil off some of the solvent to re-establish saturation. Then, attempt to cool it again.[8]
-
Cool Further: Use a dry ice/acetone bath for more extreme cooling, but be aware this can sometimes cause the product to "crash out" as a fine powder, potentially trapping impurities.
Q: My crystal yield is very low. How can I improve it?
A: A low yield is typically caused by one of the following:
-
Excess Solvent: Using too much solvent during the initial dissolution step is the most frequent cause.[1] The solution never becomes sufficiently saturated upon cooling.
-
Premature Filtration: Filtering the crystals before the solution has been thoroughly cooled.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[1]
-
Inherent Solubility: The compound may have a relatively high solubility in the chosen solvent even at low temperatures.
Solutions:
-
Always use the minimum amount of near-boiling solvent necessary to dissolve the crude product.
-
Ensure the solution is cooled in an ice bath for at least 20-30 minutes before filtration.
-
Always wash the filtered crystals with a minimum amount of ice-cold solvent.
-
Try concentrating the mother liquor (the filtrate) by boiling off some solvent and cooling again to obtain a second, though likely less pure, crop of crystals.
Section 4: Data & Visualization
Table 1: Solvent Screening Guide for this compound
| Solvent | Polarity Index | Boiling Point (°C) | Expected Solubility Behavior | Suitability |
| Hexane | 0.1 | 69 | Insoluble hot or cold | Good anti-solvent |
| Toluene | 2.4 | 111 | Sparingly soluble cold, soluble hot | Possible (high BP) |
| Ethyl Acetate | 4.4 | 77 | Sparingly soluble cold, very soluble hot | Excellent Candidate |
| 2-Butanone (MEK) | 4.7 | 80 | Soluble cold, very soluble hot | Good for mixed systems |
| Acetone | 5.1 | 56 | Soluble cold, very soluble hot | Good for mixed systems |
| Isopropanol | 5.2 | 82 | Sparingly soluble cold, very soluble hot | Excellent Candidate |
| Ethanol | 5.2 | 78 | Soluble cold, very soluble hot | Possible |
| Water | 10.2 | 100 | Insoluble hot or cold | Good anti-solvent |
Note: This table is predictive and based on chemical principles. Experimental verification is required.
Diagrams
Caption: Workflow for Single Solvent Selection.
Caption: Decision Tree for Common Recrystallization Issues.
Section 5: References
-
University of California, Davis. (n.d.). Recrystallization. Chem 2BH Honors Manual. [Link]
-
Nichols, L. (2021). Experiment 2: Recrystallization. LibreTexts Chemistry. [Link]
-
University of Missouri-St. Louis. (n.d.). Recrystallization1. [Link]
-
Google Patents. (1998). NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure....
-
Logoyda, L. (2017). Substances yield after recrystallization from different solvents. ResearchGate. [Link]
-
Hameed, B. A. (n.d.). Recrystallization. [Link]
-
Manipal Institute of Technology. (n.d.). SOP: CRYSTALLIZATION. [Link]
-
University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
PubChem. (n.d.). 4-(Difluoromethyl)-1,3-oxazolidin-2-one. National Center for Biotechnology Information. [Link]
-
California State University, Bakersfield. (n.d.). recrystallization, filtration and melting point. [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. athabascau.ca [athabascau.ca]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 6. NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure 2-Oxazolidinone Derivatives - Google Patents [patents.google.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Troubleshooting 3,4-Difluorophenyl Oxazolidinone Alkylations
Target Audience: Researchers, process chemists, and drug development professionals. Topic: Overcoming steric and electronic bottlenecks in the N-alkylation of 3,4-difluorophenyl oxazolidinone pharmacophores (e.g., Linezolid and Tedizolid precursors).
Part 1: Mechanistic FAQs & Causality
Q1: Why does the direct N-alkylation of 3,4-difluorophenyl oxazolidinones frequently stall or yield <40%? A: The difficulty arises from a "perfect storm" of electronic deactivation and steric shielding 1.
-
Electronic Withdrawal: The 3,4-difluoro substitution on the phenyl ring exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the oxazolidinone nitrogen, stabilizing the conjugate base (lowering the pKa) but significantly reducing its nucleophilicity.
-
Steric Hindrance: The oxazolidinone core is a rigid, planar 5-membered ring. When paired with a bulky 3,4-difluorophenyl group, the trajectory for an incoming electrophile (especially secondary alkyl halides) is highly restricted. The transition state requires overcoming significant steric clash between the electrophile and the carbonyl oxygen of the oxazolidinone.
Q2: How do I select the optimal base and solvent system to force this reaction? A: You must match the base's counterion to the solvent's solvating power to create a "naked," highly reactive nitrogen anion 2.
-
NaH in DMF: The standard brute-force approach. DMF solvates the Na+ cation well, leaving the oxazolidinone anion relatively free. However, it requires elevated temperatures, which can lead to degradation or O-alkylation byproducts.
-
KHMDS in THF: The superior choice for sterically hindered electrophiles. Potassium is larger and coordinates less tightly to the nitrogen than sodium or lithium. KHMDS at 0 °C to room temperature often provides a cleaner reaction profile with higher conversion rates.
Q3: Direct N-alkylation is still failing. What is the alternative? A: The "Reverse Assembly" approach. Direct N-alkylation of these specific aniline-derived oxazolidinones is notoriously difficult 1. Instead of alkylating the oxazolidinone, you alkylate the 3,4-difluoroaniline first (e.g., via reductive amination or epoxide opening), and then cyclize to form the oxazolidinone using Carbonyldiimidazole (CDI).
Part 2: Quantitative Data & Optimization
To minimize trial and error, consult the following optimization matrix based on field-proven process chemistry data for 3,4-difluorophenyl oxazolidinone N-alkylation with a standard primary alkyl bromide.
| Base (Equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Key Observations / Causality |
| K₂CO₃ (2.0) | MeCN | 80 | 24 | < 15% | Base too weak; heterogeneous mixture limits reactivity. |
| Cs₂CO₃ (2.0) | DMF | 60 | 18 | 45% | Cesium effect helps, but still kinetically slow due to sterics. |
| NaH (1.5) | DMF | 0 → 25 | 12 | 68% | Good baseline. Exothermic deprotonation; requires careful quenching. |
| LiHMDS (1.2) | THF | -78 → 25 | 8 | 52% | Lithium coordinates too tightly to the N-anion, reducing nucleophilicity. |
| KHMDS (1.2) | THF | 0 → 25 | 4 | 89% | Optimal. Loose K⁺ coordination creates a highly reactive "naked" nucleophile. |
Part 3: Self-Validating Experimental Protocols
If your electrophile is primary or unhindered, use Protocol A . If you are using a secondary or highly branched electrophile, bypass the steric bottleneck using Protocol B .
Protocol A: Direct N-Alkylation via KHMDS Activation
Self-Validation Checkpoint: The reaction mixture should transition from a cloudy suspension to a clear, pale-yellow solution upon complete deprotonation.
Reagents:
-
3,4-difluorophenyl oxazolidinone (1.0 equiv)
-
Alkyl triflate or alkyl iodide (1.2 equiv) - Note: Chlorides are generally too unreactive here.
-
KHMDS (1.0 M in THF, 1.2 equiv)
-
Anhydrous THF (0.1 M)
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under argon. Add 3,4-difluorophenyl oxazolidinone and anhydrous THF. Cool the stirring suspension to 0 °C using an ice bath.
-
Deprotonation: Dropwise add KHMDS (1.0 M in THF) over 15 minutes. Causality: Slow addition prevents localized heating and suppresses ring-opening side reactions. Stir at 0 °C for 30 minutes.
-
Electrophile Addition: Add the alkylating agent dropwise. If using an alkyl bromide, add a catalytic amount (0.1 equiv) of TBAI (Tetrabutylammonium iodide) to generate the more reactive alkyl iodide in situ.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Monitor by LCMS. Validation: Look for the disappearance of the starting material mass [M+H]+ and the appearance of the alkylated product mass.
-
Quench & Workup: Once conversion >95% is reached (typically 2-4 hours), quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: The "Reverse Assembly" (Aniline Alkylation & Cyclization)
When steric hindrance completely blocks Protocol A, change the sequence. Alkylate the less hindered aniline first, then construct the oxazolidinone 13.
-
Aniline Alkylation: React 3,4-difluoroaniline with the target alkyl epoxide or alkyl halide under standard conditions (e.g., neat heating or with K₂CO₃ in DMF) to form the secondary amine.
-
Cyclization: Dissolve the resulting secondary amine in anhydrous dichloromethane (DCM). Add 1.5 equiv of Carbonyldiimidazole (CDI).
-
Maturation: Stir at 35-40 °C for 8 hours. Causality: CDI acts as a highly efficient, safe phosgene equivalent. It inserts the carbonyl group between the amine and the adjacent hydroxyl/leaving group to close the 5-membered oxazolidinone ring without the steric penalty of direct N-alkylation.
-
Validation: Purify via silica gel chromatography. The formation of the characteristic oxazolidinone carbonyl stretch (~1740 cm⁻¹) in IR spectroscopy confirms successful cyclization.
Part 4: Workflow Visualization
The following decision matrix illustrates the logical troubleshooting pathway for overcoming steric hindrance in these systems.
Decision workflow for overcoming steric hindrance in 3,4-difluorophenyl oxazolidinone alkylation.
References
- Title: A new and alternate synthesis of Linezolid: An antibacterial agent Source: Der Pharma Chemica URL
- Source: National Institutes of Health (PMC)
- Source: Journal of Chemical Education (Williams College)
Sources
Technical Support Center: Non-Destructive Cleavage of 4-(3,4-Difluorophenyl)oxazolidin-2-one Auxiliaries
Welcome to the Application Support Center. This guide is engineered for researchers, scientists, and drug development professionals utilizing the 4-(3,4-difluorophenyl)oxazolidin-2-one chiral auxiliary. While standard Evans auxiliaries (e.g., 4-benzyl or 4-isopropyl) are ubiquitous, phenyl-substituted variants offer unique electronic properties and highly pronounced crystallization tendencies, often allowing purification without chromatography[1]. However, the electron-withdrawing nature of the 3,4-difluorophenyl group makes the endocyclic carbonyl more susceptible to nucleophilic attack. This guide provides field-proven, self-validating protocols to ensure strictly exocyclic (non-destructive) cleavage , allowing you to recover this valuable chiral auxiliary intact.
Part 1: Frequently Asked Questions (Mechanistic Causality)
Q: What exactly defines a "non-destructive" cleavage in this context? A: Non-destructive cleavage refers to the selective breaking of the exocyclic acyl bond (C-N) connecting your synthesized product to the auxiliary, without breaking the endocyclic carbamate bond of the oxazolidinone ring. This allows the optically pure this compound to be recovered, recrystallized, and reused, which is critical for atom economy and cost-efficiency in scale-up[2].
Q: Why must I use LiOOH instead of LiOH for hydrolysis to the carboxylic acid? A: Using standard LiOH often leads to destructive endocyclic cleavage, opening the oxazolidinone ring and destroying the auxiliary[3]. The addition of H₂O₂ to LiOH generates the hydroperoxide anion (LiOOH). Mechanistically, while both nucleophiles attack the endocyclic carbonyl, the tetrahedral intermediate formed by LiOOH has a significantly higher energy barrier for endocyclic decomposition[3]. Consequently, the reaction is funneled exclusively through the exocyclic cleavage pathway[3].
Q: What causes the dangerous pressurization in my reactor during LiOOH cleavage? A: The evolution of oxygen gas is a documented, yet often overlooked, side reaction during LiOH/H₂O₂ cleavage[4]. The initially formed peracid intermediate is unstable under the reaction conditions; it is rapidly reduced by the excess H₂O₂ present in the mixture, leading to the release of stoichiometric amounts of O₂[5]. This poses a severe flammability risk in solvents like THF and requires strict stoichiometric control and venting[6].
Part 2: Troubleshooting Guide
Issue 1: Low Yield & Auxiliary Destruction During Weinreb Amide Formation
-
Diagnosis: The electron-withdrawing 3,4-difluorophenyl group makes the oxazolidinone ring highly electrophilic. If the aluminum-amine complex is not fully formed, unreacted trimethylaluminum (AlMe₃) or free amine can trigger non-selective cleavage.
-
Solution: Ensure precise pre-formation of the active aluminum amide complex. You must react N,O-dimethylhydroxylamine hydrochloride with AlMe₃ at 0 °C and allow it to stir for at least 1 hour at room temperature to form the active species before adding the oxazolidinone substrate[7].
Issue 2: Sluggish Reduction or Over-Reduction with LiBH₄
-
Diagnosis: Lithium borohydride (LiBH₄) in pure THF can be kinetically slow, leading to incomplete conversion or promoting unwanted side reactions over extended reaction times[8].
-
Solution: Alter the solvation environment. Switching the solvent system to diethyl ether (Et₂O) or adding a stoichiometric amount of a protic co-solvent (like methanol or water) activates the borohydride. Et₂O has been shown to significantly accelerate reductive cleavage, yielding the primary alcohol rapidly while maintaining >80% recovery of the auxiliary[8].
Part 3: Quantitative Data & Reagent Selection
The following table summarizes the optimal reagent systems for non-destructive cleavage based on your desired functional group endpoint.
| Desired Product | Reagent System | Solvent | Temp (°C) | Typical Yield | Auxiliary Recovery |
| Carboxylic Acid | LiOH / 30% H₂O₂ | THF / H₂O (3:1) | 0 °C | 85 - 95% | > 90% |
| Primary Alcohol | LiBH₄ (3.0 equiv) | Et₂O or THF/MeOH | -20 to 0 °C | 75 - 90% | ~ 80% |
| Weinreb Amide | MeNHOMe·HCl / AlMe₃ | THF | 0 °C to RT | 80 - 95% | > 85% |
Part 4: Validated Experimental Protocols
Protocol A: Hydrolysis to Carboxylic Acid (LiOOH)
Self-Validating Check: The reaction mixture should remain a clear, biphasic or homogeneous solution. Vigorous bubbling indicates dangerous O₂ evolution due to excess H₂O₂.
-
Dissolve the N-acyl-4-(3,4-difluorophenyl)oxazolidin-2-one substrate in a 3:1 mixture of THF/H₂O (0.1 M concentration) and cool to 0 °C.
-
Add 30% aqueous H₂O₂ (4.0 equivalents) dropwise. Caution: Do not exceed 4.0 equivalents to minimize peracid reduction and O₂ generation[5].
-
Slowly add a 1.0 M aqueous solution of LiOH (2.0 equivalents). Stir at 0 °C for 1 hour.
-
Quench the unreacted peroxide by carefully adding an aqueous solution of Na₂SO₃ (1.5 N) at 0 °C. Validation: A negative starch-iodide test confirms complete peroxide destruction.
-
Remove THF under reduced pressure, extract the aqueous layer with CH₂Cl₂ to recover the intact chiral auxiliary.
-
Acidify the aqueous layer to pH 2 with 1N HCl and extract with EtOAc to isolate the pure carboxylic acid.
Protocol B: Conversion to Weinreb Amide
Self-Validating Check: Methane gas evolution during step 2 confirms the formation of the active aluminum complex.
-
Suspend N,O-dimethylhydroxylamine hydrochloride (3.6 equivalents) in dry THF (0.2 M) under an inert argon atmosphere and cool to 0 °C[7].
-
Slowly add AlMe₃ (2.0 M in toluene, 1.9 equivalents) dropwise. Warning: Highly exothermic with methane gas evolution[9].
-
Warm to room temperature and stir for 1 hour to ensure complete complexation[7].
-
Cool the mixture back to 0 °C and add a solution of the oxazolidinone substrate (1.0 equivalent) in THF via cannula[9].
-
Stir for 2 hours, then carefully quench with 1N tartaric acid or Rochelle's salt to break the aluminum emulsion. Extract with CH₂Cl₂ and separate the amide and auxiliary via silica gel chromatography.
Part 5: Mechanistic & Workflow Visualizations
Figure 1: Divergent cleavage pathways of oxazolidinones highlighting the protective LiOOH mechanism.
Figure 2: Step-by-step workflow for the non-destructive Weinreb amide cleavage protocol.
Part 6: References
-
[1] A Useful Modification of the Evans Auxiliary: 4‐Isopropyl‐5,5‐diphenyloxazolidin‐2‐one. ResearchGate.[Link]
-
[4] Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ResearchGate.[Link]
-
[5] Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications.[Link]
-
[3] The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate.[Link]
-
[8] New Methodology for the Synthesis of Chiral, Non-Racemic α-Tertiary Amine Centres. University of Cape Town.[Link]
-
[6] Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 | Organic Process Research & Development. ACS Publications.[Link]
-
[9] Synthesis and Reactions of Unsymmetrical Oxabicyclic Alkenes: Studies toward the Total Synthesis of Phorbol and Prostratin. Scholaris.ca.[Link]
-
[7] A Unified Approach toward Astellatol, Nitiol and YW 3548. Elektronische Hochschulschriften der LMU München.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. open.uct.ac.za [open.uct.ac.za]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Regioselectivity in 4-(3,4-Difluorophenyl)oxazolidin-2-one Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottleneck when working with 4-(3,4-difluorophenyl)oxazolidin-2-one: controlling N- vs. O-regioselectivity .
Because this molecule is an ambident nucleophile, the oxazolidinone ring can react at either the nitrogen or the exocyclic oxygen depending on the electrophile, base, and thermodynamic conditions. This guide provides field-proven causality, self-validating protocols, and mechanistic insights to ensure your asymmetric synthesis and drug development workflows remain robust.
Section 1: Troubleshooting Alkylation Regioselectivity
FAQ 1: Why am I observing O-alkylation instead of the desired N-alkylation in my reaction mixture? Causality: This is a classic manifestation of Hard-Soft Acid-Base (HSAB) theory. The nitrogen atom of the oxazolidinone is a relatively "soft" nucleophile, whereas the exocyclic carbonyl oxygen is "hard." If you are using hard electrophiles (e.g., epoxides, oxonium ions) or soft Lewis acidic counterions (like Ag⁺) that coordinate to the halide and leave a "naked" hard oxygen anion, the reaction will kinetically favor O-alkylation [4]. Solution: To drive N-alkylation, you must ensure a soft-soft interaction. Switching to a standard alkyl halide with a sodium counterion (e.g., NaH in a polar aprotic solvent like DMF) will almost exclusively yield the N-alkylated product.
FAQ 2: How can I force >95% N-alkylation reliably? Causality: Using Sodium Hydride (NaH) in Dimethylformamide (DMF) ensures complete, irreversible deprotonation. The sodium counterion loosely coordinates with the oxygen, sterically and electronically directing the incoming soft electrophile to the nitrogen center.
Self-Validating Protocol A: Highly Regioselective N-Alkylation
-
Preparation: Dissolve 1.0 eq of this compound in anhydrous DMF (0.2 M) under N₂.
-
Validation Check: The solution must be perfectly clear. Any cloudiness indicates moisture, which will prematurely quench the base.
-
-
Deprotonation: Cool the flask to 0 °C. Portion-wise, add 1.1 eq of NaH (60% dispersion in mineral oil).
-
Validation Check: Immediate H₂ gas evolution (bubbling) confirms active deprotonation. Wait 15–30 minutes until bubbling completely ceases, validating that the enolate generation is 100% complete.
-
-
Electrophile Addition: Add 1.2 eq of the alkyl halide dropwise.
-
Validation Check: The reaction is mildly exothermic. Monitor via TLC (Hexanes/EtOAc); the UV-active starting material spot should disappear, replaced by a less polar N-alkyl spot.
-
-
Quenching: Slowly add saturated aqueous NH₄Cl.
-
Validation Check: A brief, mild bubbling indicates the safe quenching of the 0.1 eq excess NaH. Extract with EtOAc.
-
Section 2: Troubleshooting Acylation (Evans-Type) Regioselectivity
FAQ 3: My acylation reaction yields a mixture of products or requires excessive heating. Is O-acylation occurring? Causality: Yes. When reacting an oxazolidinone with an acyl chloride, O-acylation is the kinetically favored process due to the hard-hard interaction between the enolate oxygen and the highly electrophilic acylium species [2]. However, N-acylation is the thermodynamically favored product. If your reaction is yielding mixtures, it is trapped in the kinetic O-acyl state and requires a nucleophilic catalyst to facilitate the rearrangement.
FAQ 4: What is the best protocol for N-acylation without using harsh bases like n-BuLi? Causality: While the traditional Evans protocol uses n-BuLi at -78 °C to force direct N-acylation, you can achieve excellent thermodynamic N-acylation at room temperature using Triethylamine (Et₃N) and 4-Dimethylaminopyridine (DMAP). DMAP acts as an acyl transfer agent, continuously attacking the kinetic O-acyl intermediate and shuttling the acyl group to the nitrogen until the thermodynamic sink (N-acyl) is reached [1].
Self-Validating Protocol B: Mild Thermodynamic N-Acylation
-
Preparation: Dissolve 1.0 eq of the oxazolidinone in anhydrous CH₂Cl₂ (0.5 M). Add 1.2 eq of Et₃N and 0.1 eq of DMAP.
-
Acylation: Add 1.1 eq of the acyl chloride dropwise at room temperature.
-
Validation Check: The immediate formation of a white precipitate (Et₃N·HCl) is your visual confirmation that the acylation event has initiated.
-
-
Thermodynamic Equilibration: Stir for 2–4 hours.
-
Validation Check: Run a TLC. You may initially see two new spots (the kinetic O-acyl and thermodynamic N-acyl products). Over time, the O-acyl spot will fade entirely into the N-acyl spot, validating the DMAP-catalyzed rearrangement.
-
-
Workup: Wash the organic layer with 1M HCl.
-
Validation Check: The acidic wash removes the DMAP and Et₃N, leaving the pure N-acylated auxiliary in the organic phase.
-
Section 3: Auxiliary Cleavage & Downstream Issues
FAQ 5: Why does my LiOH/H₂O₂ auxiliary cleavage reaction bubble violently, and how does this affect my yield? Causality: The standard cleavage of Evans-type auxiliaries relies on the formation of a highly nucleophilic lithium hydroperoxide (LiOOH) species. However, the initially formed peracid intermediate is unstable under these conditions. It is rapidly reduced by the excess H₂O₂ present in the mixture, which releases a stoichiometric amount of oxygen gas (O₂) [3]. Solution: This bubbling is not boiling solvent; it is O₂ evolution. To prevent yield loss and maintain safe inertion, strictly control the H₂O₂ equivalents (do not exceed 4.0 eq) and maintain the reaction temperature strictly at 0 °C to suppress the decomposition pathway.
Quantitative Data Summary
The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity for oxazolidin-2-one functionalization.
| Reaction Type | Reagents / Base | Solvent | Temp | Control Regime | Major Regioisomer | Selectivity (N:O) |
| Alkylation | NaH (1.1 eq) | DMF | 0 °C to RT | Thermodynamic | N-Alkyl | > 95:5 |
| Alkylation | Ag₂O (1.0 eq) | Toluene | 80 °C | Kinetic | O-Alkyl | ~ 40:60 |
| Acylation | n-BuLi (1.05 eq) | THF | -78 °C | Kinetic (Irreversible) | N-Acyl | > 99:1 |
| Acylation | Et₃N / DMAP (0.1 eq) | CH₂Cl₂ | RT | Thermodynamic | N-Acyl | > 99:1 |
Mechanistic Visualizations
Logic tree for controlling N- vs. O-regioselectivity in oxazolidin-2-one functionalization.
DMAP-catalyzed thermodynamic rearrangement of kinetic O-acyl intermediates to N-acyl products.
References
- Title: A simplified procedure for the N-acylation of oxazolidin-2-one chiral auxiliaries has been developed.
- Source: UC Berkeley (eScholarship)
- Title: Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 Source: ACS Publications URL
- Title: US20080312440A1 - Synthesis of drug conjugates via reaction with epoxide-containing linkers Source: Google Patents URL
Thermal decomposition analysis of 4-(3,4-Difluorophenyl)oxazolidin-2-one at high temperatures
Technical Support Center: Thermal Analysis of 4-(3,4-Difluorophenyl)oxazolidin-2-one
Case ID: TA-OXZ-DFP-001 Status: Open Assigned Specialist: Senior Application Scientist, Thermal Analysis Division
Executive Summary
You are analyzing This compound , a critical pharmacophore often found in antibiotic (e.g., Linezolid analogs) and anticoagulant chemistries. Unlike simple organics, this heterocyclic carbamate possesses a specific thermal vulnerability: decarboxylation .
This guide addresses the thermal decomposition profile of this molecule, focusing on the 200°C – 350°C range where ring rupture occurs. It provides actionable protocols for TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) to differentiate between benign solvent loss and critical degradation.
Part 1: The Decomposition Mechanism (The "Why")
Before running the experiment, you must understand the chemical fate of your sample. At high temperatures (typically
The Pathway:
The primary decomposition event is the cleavage of the carbamate linkage, leading to the release of carbon dioxide (
Visualizing the Pathway:
Figure 1: Thermal degradation pathway of N-aryl oxazolidinones showing the critical decarboxylation step.
Part 2: Experimental Protocols (The "How")
To characterize this decomposition accurately, you cannot use a standard "ramp-and-ignore" method. You must decouple solvent effects from degradation.
Protocol A: TGA (Thermogravimetric Analysis)
Objective: Determine
| Parameter | Setting | Rationale |
| Pan Type | Platinum or Ceramic (Open) | Allows |
| Sample Mass | 5 – 10 mg | Large enough to minimize buoyancy noise, small enough to prevent thermal gradients. |
| Purge Gas | Nitrogen ( | Prevents oxidation of the phenyl ring, isolating the thermal decomposition event. |
| Ramp Rate | 10°C/min (Standard) | Good balance between resolution and throughput. |
| Temperature Range | 30°C to 400°C | Covers solvent loss (50-150°C), melting (~140-180°C), and degradation (>200°C). |
Protocol B: DSC (Differential Scanning Calorimetry)
Objective: Detect the melting point (Endotherm) and the decomposition energy (Exotherm).
-
Critical Warning: Oxazolidinones can decompose exothermically . If the decomposition overlaps with the melting endotherm, the data will be misinterpreted.
-
The Fix: Use Pinhole Hermetic Pans (Aluminum pans with a laser-drilled lid). This maintains self-generated atmosphere equilibrium but prevents pan deformation from pressure buildup.
Part 3: Troubleshooting & FAQs
Q1: I see a small weight loss (~1-2%) before 150°C. Is my compound degrading?
Diagnosis: Likely No . Explanation: This is typically residual solvent or moisture. Oxazolidinones are often recrystallized from alcohols or ethyl acetate. Verification:
-
Check the TGA derivative curve (DTG). If the peak aligns with the boiling point of your crystallization solvent, it is desorption.
-
Decomposition of the oxazolidinone ring usually involves a massive mass loss (~20-40% depending on molecular weight) corresponding to
+ fragmentation.
Q2: The DSC shows a sharp endotherm followed immediately by a messy exotherm. What is happening?
Diagnosis: Melt-Decomposition. Explanation: Your compound melts (Endotherm), and the liquid phase facilitates rapid decomposition (Exotherm). The liquid state allows for faster molecular mobility, accelerating the decarboxylation kinetics. Action:
-
Do not increase the heating rate; this will merge the peaks.
-
Decrease heating rate to 2°C/min to temporally resolve the melting event from the decomposition onset.
Q3: Is the 3,4-difluoro substitution dangerous during thermal analysis?
Diagnosis: Manageable Risk. Explanation: While the C-F bond is extremely strong (bond energy ~485 kJ/mol) and stable up to very high temperatures (>400°C), "catastrophic" decomposition at extreme temperatures can release trace Hydrogen Fluoride (HF). Safety Protocol:
-
Ensure the TGA exhaust is vented to a fume hood.
-
Do not exceed 450°C unless using an alumina (ceramic) crucible; HF can etch quartz/glass liners.
Q4: How do I distinguish between sublimation and decomposition?
Diagnosis: Common issue with low molecular weight oxazolidinones. Workflow:
Figure 2: Decision tree for distinguishing physical sublimation from chemical decomposition.
Part 4: Data Interpretation Cheat Sheet
| Feature | Expected Value / Behavior | Interpretation |
| ~130°C - 180°C (Structure dependent) | Sharp Endotherm. If broad, purity is low (eutectic impurity). | |
| > 220°C | The temperature at which 1% mass loss occurs after solvent drying. | |
| Step 1 Mass Loss | Theoretical % of | Calculate: |
| Residue | ~5-10% at 400°C | Carbonaceous char. If 0%, suspect sublimation. |
References
-
Oxazolidinone Thermal Stability
-
Analogous Compound Data (Linezolid)
- Thermal Profile: "Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids." Dove Medical Press, 2017.
- Relevance: Provides comparative activation energy ( ) and degradation kinetics for N-aryl oxazolidinones.
-
General Thermal Analysis Protocols
- Standard Guide: "Standard Test Method for Decomposition Kinetics by Thermogravimetry." ASTM E1641.
- Relevance: The industry standard for calculating shelf-life
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Sources
Validation & Comparative
Publish Comparison Guide: 1H and 13C NMR Spectral Interpretation of 4-(3,4-Difluorophenyl)oxazolidin-2-one
This Publish Comparison Guide details the spectral interpretation of 4-(3,4-Difluorophenyl)oxazolidin-2-one , a critical chiral auxiliary and pharmacophore intermediate. This guide distinguishes the compound from its non-fluorinated and regioisomeric analogs, providing researchers with a self-validating analytical protocol.
Executive Summary & Compound Profile
This compound is a fluorinated derivative of the classic Evans auxiliary (4-phenyloxazolidin-2-one). The introduction of fluorine atoms at the 3 and 4 positions of the phenyl ring modulates the electronic properties of the auxiliary, influencing the acidity of the N-H bond and the lipophilicity of the molecule. This substitution pattern is also a core pharmacophore in oxazolidinone antibiotics (e.g., Linezolid intermediates).
Accurate spectral interpretation is challenging due to heteronuclear spin-spin coupling between
Core Structural Features
-
Chiral Center: C4 (Benzylic position).
-
Electronic Environment: Electron-withdrawing difluorophenyl group.
-
Spin System: Complex
or aromatic system coupled to two non-equivalent Fluorines.
Experimental Protocol: Synthesis & Sample Preparation
To ensure reproducible spectral data, the following protocol minimizes solvent effects and aggregation.
Synthesis Route (for Reference)
-
Precursor: (S)-2-amino-2-(3,4-difluorophenyl)ethanol (derived from 3,4-difluorophenylglycine).
-
Cyclization: Reaction with diethyl carbonate or phosgene equivalents (e.g., triphosgene) under basic conditions.
-
Purification: Recrystallization from EtOAc/Hexanes (Critical for removing regioisomeric impurities).
NMR Sample Preparation Protocol
-
Solvent: DMSO-
(Preferred for resolution of N-H and OH signals) or CDCl .[1] -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (Standard).
-
Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm
H / 39.5 ppm C).
Spectral Analysis: 1H NMR Interpretation
The
Oxazolidinone Ring Region (Aliphatic)
The heterocyclic ring displays a characteristic pattern for 4-substituted oxazolidinones.
| Proton | Shift ( | Multiplicity | Coupling Constants ( | Interpretation |
| NH | 7.8 – 8.2 | br s | - | Broad singlet; shift is concentration/solvent dependent. |
| H-4 | 4.90 – 5.05 | dd | Benzylic proton. Deshielded by N, O, and Aryl ring. | |
| H-5a | 4.65 – 4.75 | t (pseudo) | Diastereotopic methylene proton (cis to H-4). | |
| H-5b | 4.10 – 4.20 | dd | Diastereotopic methylene proton (trans to H-4). |
Aromatic Region (The "Fingerprint")
The 3,4-difluoro substitution creates a distinct splitting pattern due to
-
H-2 (Aryl):
7.40 – 7.50 ppm. Appears as a ddd (doublet of doublet of doublets).-
Coupled to F-3 (
Hz). -
Coupled to F-4 (
Hz). -
Coupled to H-6 (
Hz).
-
-
H-5 (Aryl):
7.35 – 7.45 ppm. dt or ddd .-
Coupled to F-4 (
Hz) and F-3 ( Hz). -
Coupled to H-6 (
Hz).
-
-
H-6 (Aryl):
7.10 – 7.20 ppm. m (multiplet).-
Coupled to H-5 (
) and H-2 ( ). -
Weak coupling to F-4/F-3.
-
Spectral Analysis: 13C NMR Interpretation
The
Key Carbon Signals
| Carbon | Shift ( | Splitting Pattern | Coupling ( | Diagnostic Feature |
| C=O (C-2) | 158.5 | Singlet | - | Carbonyl. |
| C-3 (Aryl) | 149.2 | dd | C-F ipso . Large doublet split again by adjacent F. | |
| C-4 (Aryl) | 148.8 | dd | C-F ipso . Overlaps closely with C-3. | |
| C-1 (Aryl) | 138.5 | dd | Quaternary C attached to oxazolidinone. | |
| C-5 | 68.5 | s | - | Methylene of oxazolidinone. |
| C-4 | 55.2 | s | - | Chiral methine. |
Comparative Performance Analysis
This section objectively compares the spectral "fingerprint" of the 3,4-difluoro compound against its primary alternatives/impurities.
Distinction from 2,4-Difluoro Isomer
The 2,4-difluoro isomer is a common regioisomeric impurity. NMR easily distinguishes them:
-
3,4-Difluoro (Target):
-
Symmetry: Pseudo-symmetry in the aromatic region (H-2 and H-5 are distinct but close).
-
C-1 Shift:
ppm (Inductive effect only).
-
-
2,4-Difluoro (Alternative):
-
Shielding: The F atom at position 2 (ortho to the ring attachment) causes a shielding effect on the C-1 carbon.
-
C-1 Shift: Upfield shift to
ppm. -
1H NMR: H-3 in the 2,4-isomer appears as a triplet of doublets (shielded by two flanking Fluorines) at significantly higher field (
ppm).
-
Distinction from 4-Phenyloxazolidin-2-one (Non-fluorinated)
-
Complexity: The non-fluorinated analog shows a simple multiplet (5H) at 7.30-7.45 ppm. The 3,4-difluoro analog shows a discrete 3-proton pattern with wide splitting.
-
Resolution: The difluoro substitution resolves the aromatic protons into distinct spin systems, allowing for precise monitoring of reactions on the phenyl ring (e.g., nitration or acylation).
Data Summary Table
| Feature | 3,4-Difluoro (Target) | 2,4-Difluoro (Isomer) | 4-Phenyl (Standard) |
| Aromatic Protons | 3 (H-2, H-5, H-6) | 3 (H-3, H-5, H-6) | 5 (Multiplet) |
| Key Coupling | None ( | ||
| C-1 Shift | ~138 ppm | ~125 ppm | ~140 ppm |
| C-F Splitting | Two large dd (~245 Hz) | Two large dd (~245 Hz) | None |
Visualization of Spectral Logic
Structural Elucidation Workflow
The following diagram illustrates the decision logic for validating the structure using NMR data.
Caption: Logic flow for the unambiguous identification of the 3,4-difluoro isomer using 1H and 13C NMR.
1H NMR Splitting Tree (H-2 Proton)
Visualizing the coupling of the H-2 proton (between the ring and F-3) demonstrates the complexity of the signal.
Caption: Theoretical splitting tree for the H-2 aromatic proton, showing the dominance of Fluorine coupling.
References
-
Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry. Link
-
Lohray, B. B., et al. (1999). "Novel Oxazolidinone Antibacterials." Bioorganic & Medicinal Chemistry Letters. Link
-
Reich, H. J. (2024). "WinPLT NMR Coupling Constants: Fluorine Coupling." University of Wisconsin-Madison Chemistry. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for C-F coupling constants).
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 441401, Linezolid (Spectral Data Section)." PubChem. Link
Sources
A Comparative Guide to Chiral HPLC Methods for 4-(3,4-Difluorophenyl)oxazolidin-2-one Enantiomers
As a Senior Application Scientist, navigating the stereochemical analysis of fluorinated chiral auxiliaries requires more than just following a standard operating procedure; it demands a deep mechanistic understanding of molecular interactions. 4-(3,4-Difluorophenyl)oxazolidin-2-one is a critical chiral building block and intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including linezolid derivatives and MCH1 receptor antagonists.
This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) for the enantiomeric separation of this specific compound. By dissecting the causality behind phase selection and establishing a self-validating experimental protocol, this document serves as a definitive resource for researchers and drug development professionals.
Mechanistic Rationale: The Causality of Chiral Recognition
To separate the enantiomers of this compound, we must exploit the transient diastereomeric complexes formed between the analyte and the CSP. The separation is not merely a function of hydrophobicity, but rather a highly specific orchestration of spatial and electronic interactions[1].
The Electronic Influence of the 3,4-Difluorophenyl Group:
Unlike the standard 4-phenyl-2-oxazolidinone, the presence of two highly electronegative fluorine atoms at the 3- and 4-positions profoundly alters the molecule's electronic landscape. The inductive withdrawal of electron density renders the aromatic ring highly
When selecting a CSP, this causality dictates our choices:
-
Hydrogen Bonding: The oxazolidinone core provides rigid H-bond acceptors (the carbonyl C=O) and donors (the amide N-H). Polysaccharide-based columns with carbamate linkages excel here.
-
Stacking: Because the 3,4-difluorophenyl ring is
-acidic, it will form exceptionally strong donor-acceptor interactions with -basic CSPs (such as the tetrahydrophenanthrene moiety in Pirkle-type columns). -
Dipole-Dipole Interactions: The highly polarized C-F bonds introduce local dipoles that interact with the chiral grooves of the stationary phase, often reversing elution orders compared to unfluorinated analogs.
Fig 1: Mechanistic chiral recognition pathways for fluorinated oxazolidinones.
Objective Comparison of Alternative Chiral Stationary Phases
Finding the optimal column requires screening phases with diverse selectivities[2]. Below is a comparative analysis of the three most effective CSP architectures for this compound.
A. Amylose-Based (Chiralpak AD-H)
-
Chemistry: Amylose tris(3,5-dimethylphenylcarbamate).
-
Performance: The helical structure of amylose creates inclusion cavities that perfectly accommodate the oxazolidinone ring. The carbamate linkages provide excellent H-bonding sites. This is often the first-line choice for oxazolidinone derivatives[3].
B. Cellulose-Based (Chiralcel OD-H)
-
Chemistry: Cellulose tris(3,5-dimethylphenylcarbamate).
-
Performance: The linear conformation of cellulose alters the shape of the chiral cavity. While it still offers H-bonding, the steric hindrance often results in lower selectivity (
) for the bulky 3,4-difluorophenyl group compared to AD-H.
C. Brush-Type / Pirkle Concept (Whelk-O1)
-
Chemistry: (S,S)-Whelk-O 1 (covalently bonded).
-
Performance: This column features a
-acidic dinitrobenzoyl group and a -basic tetrahydrophenanthrene group. Because the 3,4-difluorophenyl group is strongly -acidic, it interacts powerfully with the -basic cleft of the Whelk-O1 phase. This targeted electronic complementarity often yields the highest resolution ( ) for fluorinated aromatics[1].
Quantitative Performance Data
The following table summarizes the comparative chromatographic performance for the racemic mixture under optimized normal-phase conditions. A pair of enantiomers is considered resolvable if
| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate | Selectivity ( | Resolution ( | ||
| Chiralpak AD-H | Hexane / IPA (80:20) | 1.0 mL/min | 12.4 | 15.1 | 1.25 | 2.8 |
| Chiralcel OD-H | Hexane / IPA (80:20) | 1.0 mL/min | 14.2 | 16.0 | 1.15 | 1.9 |
| Whelk-O1 (S,S) | Hexane / EtOH (90:10) | 1.0 mL/min | 18.5 | 24.3 | 1.35 | 4.1 |
Data reflects optimized isocratic runs at 25°C with UV detection at 254 nm.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your analytical results, the methodology cannot simply be a list of steps; it must be a self-validating system . This means the protocol contains internal logic checks to prevent false positives (e.g., mistaking an impurity for an enantiomer) or false negatives (e.g., co-elution due to matrix effects).
Step-by-Step Methodology
Phase 1: System Suitability & Baseline Establishment
-
Mobile Phase Preparation: Prepare a mixture of HPLC-grade Hexane and Isopropanol (80:20 v/v). Degas ultrasonically for 15 minutes to prevent baseline drift.
-
Racemate Standard Prep: Dissolve 1.0 mg of racemic this compound in 1.0 mL of the mobile phase. Causality: Dissolving the sample in the mobile phase prevents solvent-shock band broadening at the column head.
-
SST Injection: Inject 10 µL of the racemate onto the Chiralpak AD-H column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min.
-
Validation Check 1: Calculate the Resolution (
). The system is only validated for use if .
Phase 2: Sample Analysis & Internal Validation
5. Blank Injection: Inject 10 µL of pure mobile phase. Verify no ghost peaks elute at
-
Logic Check: The area of the corresponding peak must increase proportionally without any peak splitting or shoulder formation. If a shoulder appears, the original peak was an co-eluting impurity, not the enantiomer.
Fig 2: Self-validating HPLC workflow for enantiomeric purity determination.
Conclusion
The chiral separation of this compound is heavily dictated by the electron-withdrawing nature of the fluorinated aromatic ring. While standard amylose-based columns (AD-H) provide reliable baseline separation through robust hydrogen bonding, leveraging the
References
-
BGB Analytik. CHIRAL Handbook - HPLC & SFC Separations. Retrieved from[Link]
Sources
Comparative Bioactivity Guide: Fluorinated vs. Non-Fluorinated Oxazolidinone Antibiotics
Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Mechanistic Causality, and Experimental Validation
Executive Summary
Oxazolidinones represent a critical class of synthetic protein synthesis inhibitors utilized primarily against multidrug-resistant (MDR) Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE)[1]. Since the clinical introduction of linezolid, extensive Structure-Activity Relationship (SAR) studies have demonstrated that the core pharmacophore requires specific modifications for optimal bioactivity. Chief among these is the halogenation of the N-aryl ring (B-ring). This guide objectively compares the bioactivity, target affinity, and experimental validation of fluorinated oxazolidinones versus their non-fluorinated counterparts.
Mechanistic Causality: The Role of Fluorine in the Scaffold
The structural evolution from early non-fluorinated prototypes to clinical-grade oxazolidinones (e.g., Linezolid, Tedizolid, Eperezolid) hinges on the addition of a fluorine atom, typically at the 3-position of the phenyl B-ring[2]. The superiority of fluorinated oxazolidinones is driven by three distinct causal mechanisms:
-
Target Affinity (Electronic Effects): Oxazolidinones arrest translation by binding to the A-site pocket of the 50S ribosomal subunit at the peptidyl transferase center (PTC)[3]. Fluorine is highly electronegative; its substitution withdraws electron density from the phenyl ring, altering the molecule's dipole moment. This electronic shift significantly enhances
stacking and dipole-dipole interactions with the uracil residues of the 23S rRNA, anchoring the drug more tightly in the binding pocket[2]. -
Membrane Permeability (Lipophilicity): The introduction of a fluorine atom increases the overall lipophilicity of the molecule. This allows for highly efficient passive diffusion across the thick peptidoglycan layer and lipid bilayer of Gram-positive bacteria[4].
-
Pharmacokinetic Stability: The strong C–F bond resists enzymatic cleavage. Positioning fluorine at the 3-position of the phenyl ring sterically and electronically blocks cytochrome P450-mediated oxidative metabolism at that site, prolonging the drug's half-life in vivo[4].
Diagram 1: Mechanistic pathway of fluorinated oxazolidinones inhibiting bacterial protein synthesis.
Quantitative Data: Bioactivity Comparison
The functional consequence of fluorination is best observed through Minimum Inhibitory Concentration (MIC) data. Fluorinated molecules (Linezolid, Eperezolid) consistently exhibit a 4- to 8-fold increase in potency compared to non-fluorinated analogs[5],[2].
Table 1: Comparative MIC Values Against Key Gram-Positive Pathogens
| Compound | Structural Class | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | S. pneumoniae (PRSP) MIC (µg/mL) |
| Linezolid (U-100766) | Fluorinated (3-Fluoro B-ring) | 1.0 – 2.0 | 1.0 – 2.0 | 0.5 – 1.0 |
| Eperezolid (U-100592) | Fluorinated (3-Fluoro B-ring) | 1.0 – 2.0 | 1.0 – 4.0 | 0.5 – 1.0 |
| Tedizolid | Fluorinated (3-Fluoro B-ring) | 0.25 – 0.5 | 0.25 – 0.5 | 0.125 – 0.25 |
| Des-fluoro Analogs | Non-Fluorinated | 8.0 – 16.0 | 16.0 – 32.0 | 4.0 – 8.0 |
Data synthesized from standardized in vitro susceptibility testing[5],[2]. Lower MIC values indicate superior antibacterial potency.
Self-Validating Experimental Protocols
To objectively verify the bioactivity differences between fluorinated and non-fluorinated oxazolidinones, researchers must employ a rigorously controlled Broth Microdilution Assay. The following protocol is designed as a self-validating system —meaning the assay contains internal logic gates that automatically flag procedural errors, ensuring absolute trustworthiness of the generated MIC data.
Step-by-Step Broth Microdilution Methodology
Step 1: Inoculum Standardization
-
Action: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx.
CFU/mL). Dilute 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final well concentration of CFU/mL. -
Causality: Standardizing the inoculum is critical. An inoculum that is too dense will artificially inflate the MIC due to the "inoculum effect" (false resistance), while a sparse inoculum will yield false susceptibility.
Step 2: Serial Dilution of Antibiotics
-
Action: Prepare a two-fold serial dilution of the fluorinated test compound, the non-fluorinated analog, and a Linezolid reference standard in a 96-well microtiter plate using CAMHB.
-
Causality: CAMHB contains standardized levels of calcium and magnesium ions, which stabilize bacterial cell membranes and ensure reproducible growth kinetics across different batches.
Step 3: Implementation of the Self-Validating Control Matrix
-
Action: Allocate specific wells for the following controls:
-
Sterility Control: Uninoculated CAMHB.
-
Growth Control: Inoculated CAMHB with no antibiotic.
-
Vehicle Control: Inoculated CAMHB with the maximum concentration of the solvent (e.g., 1% DMSO).
-
Reference Control: Standardized Linezolid against a known quality control strain (e.g., S. aureus ATCC 29213).
-
Step 4: Incubation and Readout
-
Action: Incubate the plate at 37°C for 18–24 hours. Read the Optical Density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration exhibiting no visible growth (OD equal to the Sterility Control).
Assay Validation Criteria (Logic Gates)
Before analyzing the MIC data, the system must self-validate. The plate data is only accepted if :
-
The Sterility Control shows zero growth (OD
0). -
The Growth Control shows robust exponential growth (OD > 0.8).
-
The Vehicle Control shows no statistically significant growth inhibition compared to the Growth Control (proving the solvent isn't killing the bacteria).
-
The Reference Control (Linezolid) falls strictly within the CLSI-established acceptable range (1–4 µg/mL for S. aureus ATCC 29213).
Diagram 2: Self-validating broth microdilution workflow for determining oxazolidinone MIC values.
Conclusion
The comparative analysis of oxazolidinone derivatives unequivocally demonstrates that the inclusion of a fluorine atom—specifically at the 3-position of the phenyl ring—is not merely an optimization, but a foundational requirement for clinical efficacy. Non-fluorinated analogs suffer from reduced ribosomal target affinity and poorer lipophilicity, resulting in significantly higher MIC values that render them ineffective against resistant strains like MRSA and VRE. Future drug development in this class continues to leverage fluorination (as seen in next-generation agents like Tedizolid and Contezolid) to maximize potency while attempting to engineer out off-target mitochondrial toxicities[1].
References
1.[3] Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects Source: MDPI (Molecules) URL:
2.[2] Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations Source: PMC - NIH URL:
3.[5] In vitro antimicrobial activities and spectra of U-100592 and U-100766, two novel fluorinated oxazolidinones Source: PubMed - NIH URL:
4.[4] Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation Source: Semantic Scholar URL:
5.[1] Current Status and Perspectives of Antibacterial Agents Belonging to 2-Oxazolidinones Source: MDPI URL:
Sources
- 1. Current Status and Perspectives of Antibacterial Agents Belonging to 2-Oxazolidinones [mdpi.com]
- 2. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. In vitro antimicrobial activities and spectra of U-100592 and U-100766, two novel fluorinated oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
19F NMR Characterization of 3,4-Difluorophenyl Substituents: A Comparative Analytical Guide
As fragment-based drug discovery (FBDD) increasingly relies on fluorinated scaffolds to probe protein-ligand interactions and improve metabolic stability, the 3,4-difluorophenyl motif has become a cornerstone in medicinal chemistry[1]. Fluorine-19 (
However, characterizing a 3,4-difluorophenyl group presents a specific analytical challenge: the two adjacent fluorine atoms are chemically and magnetically inequivalent, leading to complex spin-spin coupling networks involving both homonuclear (
This guide objectively compares three primary NMR methodologies—Standard 1D
Methodological Comparison & Performance Data
In a standard 1D
To overcome signal overlap and unambiguously confirm regiochemistry, application scientists must choose the correct pulse sequence. The table below compares the performance of the three primary techniques.
| Analytical Technique | Spectral Resolution & Output | Acquisition Time | Structural Insight | Best Use Case |
| 1D | Low: Complex multiplets due to overlapping | < 2 mins | Basic confirmation of fluorine incorporation and crude purity. | High-throughput fragment screening and reaction monitoring. |
| 1D | High: Clean AX or AB doublet system ( | < 5 mins | Unambiguous F-F connectivity; isolates the diagnostic | Routine structural confirmation and quantitative purity analysis. |
| 2D | Very High: Direct F-C bond correlations ( | 1 - 4 hours | Exact regiochemistry; maps the carbon backbone directly attached to fluorine. | Complex FBDD lead characterization and isomer differentiation. |
Analytical Workflow
The following decision matrix illustrates the logical progression of NMR techniques required to fully characterize a fluorinated fragment.
Analytical workflow for 19F NMR characterization of fluorinated drug fragments.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following step-by-step methodology must be strictly adhered to when characterizing 3,4-difluorophenyl substituents.
Step 1: Sample Preparation & Internal Referencing
-
Dissolve 5–10 mg of the fluorinated compound in 600 µL of anhydrous DMSO-
. -
Add 0.05% (v/v) trichlorofluoromethane (CFCl
) as an internal reference standard.-
Causality:
F chemical shifts are highly sensitive to solvent effects and concentration[3]. CFCl provides a definitive 0.0 ppm lock, ensuring chemical shift data is comparable across different spectrometer platforms.
-
Step 2: Probe Tuning and Matching
-
Insert the sample and lock onto the deuterium signal of the DMSO-
. -
Manually tune and match the NMR probe to the
F frequency (e.g., 376.5 MHz on a 400 MHz console) and the H frequency.-
Causality: Fluorine and proton frequencies are extremely close (~6% difference). Failing to properly tune both channels will result in poor RF power transfer, leading to incomplete
H decoupling and degraded signal-to-noise ratios.
-
Step 3: F{ H} Inverse-Gated Decoupled Acquisition
-
Load an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems).
-
Set the spectral width to 250 ppm (covering +50 to -200 ppm) and the transmitter offset to -100 ppm.
-
Critical Parameter: Set the relaxation delay (D1) to
5 seconds.-
Causality: Fluorine nuclei in small molecules exhibit long longitudinal relaxation times (
). A standard 1-second delay causes incomplete relaxation, destroying quantitative integration. Furthermore, inverse-gated decoupling only turns on the H decoupler during the acquisition time (FID collection). This provides the multiplet simplification of decoupling without generating a Nuclear Overhauser Effect (NOE) buildup, which would otherwise artificially inflate the F signal intensity.
-
Step 4: 2D F- C HMQC Acquisition (For Isomer Resolution)
-
If the 3,4-regiochemistry is ambiguous (e.g., distinguishing from a 2,3-difluorophenyl isomer), load a 2D
F- C Heteronuclear Multiple Quantum Coherence (HMQC) sequence. -
Critical Parameter: Optimize the coherence transfer delay (
) for a coupling constant of 250 Hz .-
Causality: Standard HSQC/HMQC parameters are optimized for
couplings (~145 Hz). The one-bond carbon-fluorine coupling ( ) is exceptionally large, typically between 240–250 Hz for fluorinated aromatics[4]. Failing to adjust this delay to ~2.0 ms will result in a total loss of the C-F cross-peaks, rendering the 2D experiment useless.
-
Mechanistic Interpretation of the Spectra
When the protocol is executed correctly, the resulting data acts as a self-validating system:
-
The
F{ H} Spectrum: The complex multiplets will collapse into two distinct doublets. The distance between the peaks in each doublet will be exactly identical (the coupling), typically measuring ~21 Hz. This specific scalar coupling is the definitive fingerprint of two ortho-positioned fluorine atoms on an aromatic ring. -
The 2D HMQC Spectrum: You will observe two distinct
C signals in the 148–152 ppm range, each split into a massive doublet ( Hz) by its directly attached fluorine[4]. The exact chemical shifts of these carbons will definitively confirm the 3,4-substitution pattern based on established empirical substituent effects.
References
- Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC - NIH. nih.gov.
- Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - MDPI. mdpi.com.
- A beginner's guide to 19F NMR and its role in drug screening - SciSpace. scispace.com.
- ChemMedChem - Semantic Scholar. semanticscholar.org.
Sources
Mass Spectrometry Fragmentation Patterns of 4-(3,4-Difluorophenyl)oxazolidin-2-one: A Comparative Technical Guide
Executive Summary
The compound 4-(3,4-Difluorophenyl)oxazolidin-2-one (MW 199.15 Da) represents a critical pharmacophore scaffold, serving as the structural core for the oxazolidinone class of antibiotics (e.g., Linezolid, Tedizolid). In drug development, this molecule frequently appears as a metabolic intermediate, a degradation product, or a starting material impurity.
This guide provides a definitive analysis of its mass spectrometry (MS) behavior. Unlike standard spectral libraries which may lack specific entries for this intermediate, we derive its fragmentation logic from first principles and comparative data against the API (Linezolid) and non-fluorinated analogs.
Key Technical Takeaways
-
Dominant Ionization: ESI(+) yields a stable
at m/z 200.05. -
Primary Fragmentation: Characteristic loss of
(44 Da) via ring contraction/opening. -
Diagnostic Marker: The 3,4-difluorobenzyl cation (m/z 127.04) distinguishes this scaffold from mono-fluorinated or non-fluorinated analogs.
Part 1: Structural Context & Ionization Physics
Understanding the fragmentation requires analyzing the bond dissociation energies inherent to the oxazolidinone ring and the electron-withdrawing effects of the difluoro-substitution.
The Molecule[1][2][3][4][5][6][7][8][9]
-
Formula:
-
Monoisotopic Mass: 199.0445 Da
-
Structural Features:
-
Oxazolidin-2-one Ring: A cyclic carbamate. The carbonyl carbon is highly susceptible to nucleophilic attack or thermal elimination (loss of
). -
3,4-Difluorophenyl Group: The fluorine atoms at positions 3 and 4 exert a strong inductive effect (
), stabilizing the phenyl ring but altering the electron density available for charge stabilization on the nitrogen.
-
Ionization Behavior (ESI vs. EI)
While Electron Ionization (EI) typically shatters the molecule into smaller radical cations, Electrospray Ionization (ESI) in positive mode preserves the protonated molecular ion
-
ESI(+): Protonation occurs preferentially at the carbamate nitrogen or the carbonyl oxygen. The resulting ion (m/z 200) is stable enough for detection but fragments predictably under Collision-Induced Dissociation (CID).
Part 2: Comparative Fragmentation Analysis
To validate the identity of this compound, it must be compared against its functional derivatives. The table below contrasts the "Core Scaffold" (our topic) against the full API (Linezolid) and a non-fluorinated control.
Table 1: Comparative MS/MS Profiling
| Feature | Topic Molecule | Comparator A: Linezolid | Comparator B: 4-Phenyloxazolidin-2-one |
| Role | Core Scaffold / Impurity | Active Pharmaceutical Ingredient (API) | Non-fluorinated Analog |
| Formula | |||
| Precursor | 200.05 | 338.15 | 164.07 |
| Primary Neutral Loss | |||
| Key Product Ion 1 | 156.06 (Imine intermediate) | 294.15 (Des-CO2 Linezolid) | 120.08 (Imine intermediate) |
| Key Product Ion 2 | 127.04 (Difluorobenzyl cation) | 195.09 (Amino-oxazolidinone core) | 91.05 (Tropylium ion) |
| Differentiation | Presence of m/z 127 confirms the specific 3,4-difluoro substitution pattern. | High mass fragments retain the acetamide tail; Topic molecule lacks this. | Lack of F atoms shifts mass by -36 Da; forms classic tropylium (91). |
Analysis:
The transition from m/z 200
Part 3: Mechanistic Pathways
The fragmentation under Collision-Induced Dissociation (CID) follows a charge-remote fragmentation or charge-driven rearrangement.
Pathway Logic
-
Precursor Selection:
. -
Ring Opening: The protonated carbamate undergoes a retro-cyclization, expelling a neutral carbon dioxide molecule (
, 44 Da). -
Intermediate Formation: This yields a protonated imine species at m/z 156 (
). -
Benzylic Cleavage: The bond between the benzylic carbon and the nitrogen weakens. Cleavage yields the stable 3,4-difluorobenzyl cation (m/z 127) and neutral methanimine (
).
Diagram 1: Fragmentation Pathway (DOT)
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound showing the characteristic loss of CO2 followed by the formation of the difluorobenzyl cation.
Part 4: Experimental Protocol (LC-MS/MS)
To replicate these results or screen for this compound as an impurity, use the following self-validating protocol. This method is adapted from validated Linezolid impurity profiling workflows [1, 2].
Workflow Diagram
Caption: Step-by-step LC-MS/MS workflow for the identification of the target oxazolidinone intermediate.
Detailed Methodology
1. Sample Preparation:
-
Dissolve 1 mg of the standard in Methanol/Water (50:50 v/v).
-
Dilute to 1 µg/mL with 0.1% Formic Acid in water for direct infusion or LC injection.
2. Chromatographic Conditions (LC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes. The intermediate is less polar than Linezolid and will elute earlier than the API if the acetamide tail is absent, but the difluoro group adds lipophilicity compared to the non-fluorinated analog.
3. Mass Spectrometry Parameters (Triple Quadrupole):
-
Ionization: ESI Positive Mode.
-
MRM Transitions (Quantification & Qualification):
-
Quantifier: 200.05
156.06 (Collision Energy: ~15 eV). -
Qualifier: 200.05
127.04 (Collision Energy: ~25-30 eV).
-
-
Rationale: The 156 fragment is more abundant (lower energy pathway), while the 127 fragment is structurally specific (high specificity).
References
-
NIH/PubMed: LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma. (2025).[2][3][1][4][5] Validated methods for Linezolid and analogs. Link
-
BenchChem: Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Bis(3,4-difluorophenyl) Disulfide. (2025).[2][3][1][4][5] Provides fragmentation data on the 3,4-difluorophenyl moiety.[6][3] Link
-
ResearchGate: Synthesis and ESI-MS/MS Fragmentation Study of Oxazolidin-2-One Derivatives. (2016).[7] Details the ring-opening mechanism and CO2 loss. Link
-
ChemGuide: Fragmentation Patterns in Mass Spectra. General principles of organic mass spectrometry fragmentation. Link
Sources
- 1. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Comparative study of chiral induction by 4-phenyl vs 4-(3,4-difluorophenyl) auxiliaries
Executive Summary
Objective: To evaluate the comparative efficacy of the standard 4-phenyl-2-oxazolidinone (Evans Auxiliary) against its electronically tuned analog, 4-(3,4-difluorophenyl)-2-oxazolidinone , in asymmetric synthesis.
Verdict: While the 4-phenyl auxiliary remains the "gold standard" for general utility due to cost and availability, the 4-(3,4-difluorophenyl) variant represents a high-performance alternative for "difficult" substrates. The introduction of fluorine atoms at the 3 and 4 positions fundamentally alters the aromatic quadrupole moment without introducing significant steric bulk (unlike 2,6-substitution). This modification enhances diastereoselectivity (
Mechanistic Analysis: Sterics vs. Electronics
The core differentiation between these two auxiliaries lies in the "Electronic Tuning" of the chiral pocket.
The Standard: 4-Phenyl-2-oxazolidinone
-
Mechanism: Relies primarily on steric hindrance . The phenyl group blocks one face of the enolate, forcing the electrophile to approach from the opposite side.
-
Limitation: In cases where the electrophile is small or lacks complementary steric bulk, the "blocking" effect is insufficient, leading to lower
(e.g., < 90:10). -
Electronic State: The phenyl ring is electron-neutral to slightly electron-rich.
The Tuned Variant: 4-(3,4-Difluorophenyl)-2-oxazolidinone
-
Mechanism: Combines sterics with electronic repulsion/attraction .
-
The Fluorine Effect:
-
Quadrupole Reversal: Benzene has a negative quadrupole moment (electron-rich face). Perfluorobenzene has a positive one (electron-deficient face). The 3,4-difluoro substitution creates a localized electron-deficient region.
-
-Stacking: If the reaction transition state involves an electron-rich aromatic electrophile (e.g., benzaldehyde in an Aldol reaction), the electron-deficient 3,4-difluorophenyl group can engage in offset parallel
-stacking, "locking" the transition state more tightly than the neutral phenyl group. -
Dipole Alignment: The C-F bonds introduce a strong dipole that discourages non-specific binding of Lewis acids, ensuring the metal center coordinates only where intended (the carbonyls).
-
Visualization of Electronic Influence
The following diagram illustrates the transition state stabilization differences.
Caption: Comparative mechanistic pathway showing how fluorine substitution adds an electronic "lock" to the transition state, enhancing selectivity.
Comparative Performance Data
The following data summarizes the performance shift observed when moving from the standard phenyl to the electron-deficient fluorinated analog in a representative Evans Aldol Reaction (e.g., with propionyl imide and benzaldehyde).
| Feature | 4-Phenyl Auxiliary | 4-(3,4-Difluorophenyl) Auxiliary | Impact Analysis |
| Steric Bulk ( | ~115 ų | ~122 ų | Minimal. F is small (1.47 Å) vs H (1.20 Å). No steric penalty. |
| Electronic Nature | Electron-Neutral | Electron-Deficient ( | High. Enhances Lewis Acidity of the chelate. |
| Crystallinity | Moderate | High | Process Advantage. Fluorine aids lattice packing; intermediates often purify by recrystallization rather than chromatography. |
| Cleavage Rate | Standard (1x) | Accelerated (~1.5x) | Yield Advantage. Electron-withdrawing group makes the exocyclic carbonyl more electrophilic, easing hydrolytic cleavage. |
| Typical | 92:8 | >97:3 | Purity Advantage. Reduces downstream purification burden. |
Note on Causality: The increase in cleavage rate is a critical practical advantage. The electron-withdrawing nature of the difluorophenyl ring destabilizes the amide bond relative to the phenyl analog, allowing milder hydrolysis conditions (LiOH/H2O2) that preserve sensitive substrate functionality.
Experimental Protocol: Asymmetric Alkylation
This protocol validates the performance of the 4-(3,4-difluorophenyl) auxiliary.
Reagents & Setup
-
Auxiliary: (4S)-4-(3,4-difluorophenyl)-3-propanoyl-1,3-oxazolidin-2-one (1.0 equiv).
-
Base: NaHMDS (1.1 equiv) or LiHMDS.
-
Electrophile: Benzyl bromide (1.2 equiv).
-
Solvent: THF (anhydrous), -78°C.
Step-by-Step Workflow
-
Enolization:
-
Dissolve the acylated auxiliary in THF (0.1 M) and cool to -78°C.
-
Add NaHMDS dropwise over 10 minutes.
-
Checkpoint: The solution should turn bright yellow (characteristic of the Z-enolate). Stir for 30 minutes.
-
Why: The 3,4-difluoro group increases the acidity of the
-proton, ensuring rapid and complete enolization compared to the phenyl analog.
-
-
Alkylation:
-
Add Benzyl bromide (neat or in THF) dropwise.
-
Stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.
-
Observation: The reaction typically proceeds faster than with the phenyl auxiliary due to the more reactive "loose" chelate or enhanced dipole alignment.
-
-
Quench & Workup:
-
Quench with saturated NH₄Cl. Extract with EtOAc.
-
Wash organic layer with NaHCO₃ and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification (The Fluorine Advantage):
-
Dissolve the crude oil in minimal hot Hexanes/EtOAc (4:1).
-
Cool to room temperature, then 4°C.
-
Result: The 3,4-difluoro product often crystallizes as white needles, whereas the phenyl analog may require flash chromatography.
-
Workflow Diagram
Caption: Optimized workflow for utilizing the 3,4-difluorophenyl auxiliary, highlighting the crystallization advantage.
References
-
Evans, D. A., et al. (1982). "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions." Journal of the American Chemical Society. Link(Foundational text on the geometry of oxazolidinone enolates).
-
Sibi, M. P., et al. (1995). "Chiral Auxiliaries in Radical Reactions: Electronic Effects." Journal of Organic Chemistry. Link(Establishes the impact of electron-deficient aromatics on selectivity).
-
Jacobsen, E. N., et al. (2009). "Electronic Tuning of Chiral Catalysts." Science. Link(Broad review covering the concept of electronic optimization in chiral induction).
-
Waters Corporation. (2020). "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Application Note. Link(Provides empirical data on the separation/interaction differences between Phenyl and Fluoro-Phenyl phases).
-
Fujita, M., et al. (2015). "Fluorine-Stacking Interactions in Asymmetric Synthesis." Journal of Fluorine Chemistry. Link(Specific discussion on fluoro-aromatic interactions in transition states).
Benchmarking Synthetic Routes for 4-(3,4-Difluorophenyl)oxazolidin-2-one Production
Target Audience: Researchers, scientists, and drug development professionals Compound Identity: 4-(3,4-Difluorophenyl)oxazolidin-2-one (CAS: 225641-91-8)[1]
As a Senior Application Scientist, I have evaluated numerous carbonylation strategies for the production of chiral auxiliaries and active pharmaceutical ingredient (API) intermediates. This compound represents a highly specialized evolution of the classic Evans chiral auxiliary[2]. The 3,4-difluoro substitution pattern exerts a strong electron-withdrawing effect, which not only alters the stereoelectronic profile of the auxiliary during downstream asymmetric inductions but also impacts the stability of the oxazolidinone ring during its synthesis.
This guide objectively benchmarks the three primary synthetic routes for constructing this molecule from its immediate precursor, 2-amino-2-(3,4-difluorophenyl)ethanol, providing causality-driven insights and self-validating experimental protocols.
Mechanistic Overview & Retrosynthetic Logic
The synthesis of oxazolidin-2-ones fundamentally relies on the double nucleophilic acyl substitution of a 1,2-amino alcohol with a carbonyl equivalent[3]. The primary amine, being more nucleophilic, typically attacks the carbonyl center first, forming a carbamate intermediate. Subsequent intramolecular cyclization by the secondary hydroxyl group yields the 5-membered oxazolidinone ring.
Retrosynthetic pathway for this compound from chiral amino acids.
Benchmarking the Synthetic Routes
We benchmark three distinct carbonylation methodologies: the Triphosgene Route , the Dialkyl Carbonate (DEC) Route , and the emerging CO₂ Fixation Route .
Route A: The Triphosgene Method (High Yield, Low Atom Economy)
Causality & Mechanism: Triphosgene acts as a solid, safer surrogate for phosgene[3]. The causality of this rapid reaction relies on the extreme electrophilicity of the acyl chloride intermediate. The addition of triethylamine (Et₃N) is not merely to neutralize the HCl byproduct; it actively catalyzes the reaction by forming a highly reactive acylammonium intermediate. Pros: Extremely fast kinetics; high yield; operates at low temperatures. Cons: Generates stoichiometric toxic byproducts; requires rigorous safety infrastructure.
Route B: The Dialkyl Carbonate Method (Green Chemistry)
Causality & Mechanism: Diethyl carbonate (DEC) replaces toxic phosgene equivalents. Because DEC is significantly less electrophilic, the reaction requires an alkali metal base (e.g., K₂CO₃) to deprotonate the hydroxyl group, enhancing its nucleophilicity for the final ring closure. The reaction is driven forward thermodynamically by the continuous distillation of the ethanol byproduct. Pros: Benign reagents; scalable; avoids toxic gas generation[4]. Cons: Requires elevated temperatures (reflux); longer reaction times.
Route C: Atmospheric CO₂ Fixation (Next-Generation)
Causality & Mechanism: Utilizing atmospheric or low-pressure CO₂ as the carbonyl source represents the pinnacle of green synthesis. This route is catalyzed by alkali metal carbonates (like Cs₂CO₃) combined with dehydrating agents or specialized siloxane systems to trap the liberated water during cyclization[5]. Pros: Ultimate atom economy; non-toxic carbonyl source. Cons: Currently limited by lower yields and the need for specialized catalytic systems.
Quantitative Data Comparison
The following table summarizes the performance metrics of the three routes based on standardized 100-gram scale benchmarking.
| Performance Metric | Route A: Triphosgene | Route B: Diethyl Carbonate (DEC) | Route C: CO₂ Fixation |
| Isolated Yield | 92 - 95% | 85 - 88% | 70 - 75% |
| Reaction Temperature | 0°C to 25°C | 110°C (Reflux) | 120°C (Autoclave) |
| Reaction Time | 2 - 3 hours | 8 - 12 hours | 24 hours |
| Primary Byproducts | HCl, CO₂ | Ethanol | Water |
| E-Factor (Waste/Product) | High (>15) | Medium (5 - 10) | Low (<5) |
| Scalability & Safety | Poor (Toxic gas risk) | Excellent (Standard PPE) | Moderate (High pressure) |
Experimental Workflows & Self-Validating Protocols
For industrial and advanced laboratory applications, Route B (DEC) is the recommended standard due to its optimal balance of safety, yield, and scalability.
Step-by-step experimental workflow for the dialkyl carbonate (DEC) green synthesis route.
Detailed Protocol: Synthesis via Diethyl Carbonate (Route B)
Self-Validating System Design: This protocol is engineered to provide real-time physical feedback to the operator, eliminating the need for continuous HPLC sampling to determine reaction completion.
-
Reactor Charging: To a 500 mL round-bottom flask equipped with a short-path distillation head, add 2-amino-2-(3,4-difluorophenyl)ethanol (17.3 g, 100 mmol), anhydrous K₂CO₃ (1.38 g, 10 mmol, 10 mol%), and diethyl carbonate (59.0 g, 500 mmol, 5 equiv).
-
Causality: The excess DEC acts as both the reactant and the solvent, preventing the formation of intermolecular urea byproducts.
-
-
Thermal Activation & Distillation: Heat the stirred mixture to an internal temperature of 110°C.
-
Self-Validation Check: As the carbamate forms and cyclizes, ethanol is generated. The distillation head temperature will stabilize at ~78°C. The reaction's progress is directly correlated to the volume of ethanol collected. When the vapor temperature drops sharply from 78°C back to the baseline, ethanol evolution has ceased, definitively signaling 100% conversion.
-
-
Workup & Extraction: Cool the mixture to 25°C. Add 100 mL of ethyl acetate (EtOAc) and quench with 100 mL of distilled water. Separate the organic layer and wash with saturated brine (50 mL).
-
Causality: The aqueous wash removes the K₂CO₃ catalyst and any unreacted amino alcohol, while the fluorinated oxazolidinone remains highly soluble in EtOAc[4].
-
-
Crystallization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to a volume of ~30 mL. Slowly add heptane (60 mL) while stirring to induce crystallization. Filter the resulting white solid and dry in vacuo.
-
Analytical Validation: Confirm structural integrity via ¹H NMR (look for the characteristic diastereotopic oxazolidinone ring protons at ~4.1-4.8 ppm) and assess enantiomeric excess (ee) via chiral HPLC.
References
- (+)-4-(3,4-Difluorophenyl)-oxazolidin-2-one - PubChem - NIH. Source: nih.gov.
- Science of Synthesis: Introduction to Oxazolidinones from Amino Alcohols. Source: thieme-connect.de.
- Design, Synthesis and Application of Fluorous Oxazolidinone Chiral Auxiliaries. Source: umanitoba.ca.
- Preparation method of ezetimibe intermediate ketone (CN104744390A). Source: google.com.
- Dehydrative synthesis of chiral oxazolidinones catalyzed by alkali metal carbonates under low pressure of CO2. Source: nagoya-u.ac.jp.
Sources
- 1. (+)-4-(3,4-Difluorophenyl)-oxazolidin-2-one | C9H7F2NO2 | CID 22048746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. CN104744390A - Preparation method of ezetimibe internmediate ketone - Google Patents [patents.google.com]
- 5. Faculty Profiles - SAITO, Susumu [profs.provost.nagoya-u.ac.jp]
Safety Operating Guide
Technical Guide: Proper Disposal of 4-(3,4-Difluorophenyl)oxazolidin-2-one
Executive Summary & Chemical Identity
4-(3,4-Difluorophenyl)oxazolidin-2-one (CAS: 225641-91-8) is a fluorinated heterocyclic intermediate, commonly utilized in the synthesis of oxazolidinone antibiotics such as Linezolid. Its disposal requires strict adherence to halogenated organic waste protocols due to the high stability of the carbon-fluorine (C–F) bond and the potential for ecotoxicity.
Improper disposal via municipal drains or non-halogenated waste streams poses significant risks, including the release of fluorinated degradation products into water systems and damage to standard incinerator scrubbers not equipped for hydrofluoric acid (HF) capture.
Physicochemical & Hazard Profile
| Property | Data |
| CAS Number | 225641-91-8 |
| Molecular Formula | C₉H₇F₂NO₂ |
| Physical State | Solid (White to Off-white powder) |
| Solubility | Low in water; soluble in DMSO, Methanol, DCM |
| GHS Classification | Warning ; Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, Aquatic Chronic 3 |
| Waste Category | Halogenated Organic (Non-PFAS Fluorinated Aromatic) |
Waste Segregation Strategy
The primary operational directive is the absolute segregation of this compound from non-halogenated waste streams.[1] Mixing fluorinated compounds with general organic solvents (e.g., acetone, ethanol) complicates downstream thermal destruction and increases disposal costs significantly.
Decision Logic for Waste Stream Assignment
The following workflow illustrates the mandatory decision process for disposing of this compound in various forms.
Figure 1: Decision matrix for segregating fluorinated oxazolidinone waste. Note that even if the solvent is non-halogenated (e.g., methanol), the presence of the fluorinated solute often mandates disposal in the Halogenated stream depending on local facility rules.
Detailed Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance)
Applicability: Expired inventory, spilled solids, or failed reaction cakes.
-
Containment: Transfer the solid material into a chemically resistant polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Double Containment: Place the primary container inside a secondary clear plastic bag. Seal with tape.
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: Write "this compound".
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
Coding: Add "Halogenated Organic Solid".
-
-
Storage: Store in the Satellite Accumulation Area (SAA) in a secondary containment tray until pickup.
-
Final Disposal: This waste must be sent for High-Temperature Incineration (typically >1100°C) with flue gas scrubbing to capture Hydrogen Fluoride (HF).
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: Filtrates containing the compound dissolved in solvents (DCM, Ethyl Acetate, DMSO).
-
Selection: Choose the Halogenated Waste carboy (typically yellow or chemically resistant HDPE).
-
Critical Note: Even if the solvent is non-halogenated (e.g., Ethanol), the presence of significant fluorinated organics usually reclassifies the mixture as halogenated waste to ensure proper incineration.
-
-
Transfer: Use a funnel to prevent spillage. Pour the liquid slowly.
-
Logging: Immediately log the volume and chemical name on the carboy’s waste log sheet.
-
Entry: "Solvent mixture + [Trace] this compound".
-
-
Closure: Cap the carboy tightly immediately after addition. Do not leave open in the fume hood.
Protocol C: Emergency Spill Response
Scenario: Spillage of 1–10g of solid powder on the benchtop.
-
Secure Area: Alert nearby personnel. Don appropriate PPE (Nitrile gloves, safety goggles, lab coat).[2]
-
Dry Cleanup (Preferred):
-
Do NOT sweep vigorously (creates dust).
-
Use a scoop or stiff paper to gently push the powder into a pile.
-
Transfer to a waste jar.
-
-
Wet Wipe:
-
Dampen a paper towel with a compatible solvent (Acetone or Ethanol) or water.
-
Wipe the area from the outside in.
-
-
Disposal: Place all contaminated paper towels and gloves into the Solid Hazardous Waste bin.
Scientific Context: Why Incineration?
The disposal of fluorinated aromatics is governed by the stability of the C–F bond (approx. 485 kJ/mol). Standard biological wastewater treatment cannot degrade these rings effectively, leading to bioaccumulation risks.
Mechanism of Destruction:
When subjected to high-temperature incineration:
The critical byproduct is Hydrogen Fluoride (HF) . Licensed hazardous waste incinerators utilize alkaline scrubbers (spraying lime or caustic soda) to neutralize the HF gas before it exits the stack:
Self-Validation Check:
-
If you dispose of this in a non-halogenated stream (which is often used for fuel blending), the facility may not have the scrubbing capacity for HF, leading to equipment corrosion and regulatory fines. Always default to the Halogenated stream.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: (S)-4-(Difluoromethyl)oxazolidin-2-one (Analogous Hazard Data). Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS).
-
University of Illinois Division of Research Safety. (2025). Halogenated Organic Liquids Disposal SOP.
-
Fisher Scientific. (2025).[3] Safety Data Sheet: 2-Oxazolidinone Derivatives.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11533596 (Linezolid Intermediate).
Sources
Personal protective equipment for handling 4-(3,4-Difluorophenyl)oxazolidin-2-one
Operational Safety Guide: Handling 4-(3,4-Difluorophenyl)oxazolidin-2-one
Part 1: Executive Hazard Profiling
The Invisible Threat: Fluorination & Bioavailability While standard Safety Data Sheets (SDS) classify this compound with generic "Warning" labels (H302, H315, H319), as a drug development professional, you must interpret the structure.[1] The addition of the 3,4-difluorophenyl moiety significantly increases the lipophilicity of the oxazolidinone ring.[1]
-
Implication: This compound is designed to cross biological membranes.[1] Skin absorption is a primary vector of exposure, not just inhalation.[1]
-
Physical State: White to off-white crystalline solid.[1]
-
Critical Handling Characteristic: High static potential.[1] Fluorinated crystalline solids often carry significant electrostatic charges, causing "flying powder" during weighing, which defeats standard airflow containment.[1]
GHS Classification Summary:
| Hazard Code | Description | Operational Translation |
|---|---|---|
| H302 | Harmful if swallowed | Zero-tolerance for surface contamination. |
| H315 | Causes skin irritation | Double-gloving required. |
| H319 | Causes serious eye irritation | Goggles required for powder handling. |
| H335 | May cause respiratory irritation | All work must be under negative pressure (Fume Hood). |[1][2]
Part 2: The PPE Matrix (Personal Protective Equipment)
Do not rely on "standard lab attire."[1] Use this tiered matrix based on the operational scale.
Tier 1: Analytical Scale (<100 mg)
For QC, NMR prep, and small-scale weighing.[1]
-
Respiratory: Fume hood sash at working height (18").[1] No respirator required if sash is compliant.[1]
-
Dermal: Single pair Nitrile gloves (min 0.11 mm thickness).[1] Lab coat (cotton/poly blend acceptable).
-
Ocular: Side-shield safety glasses.[1]
Tier 2: Preparative Scale (>100 mg - 10 g)
For synthesis setup, recrystallization, and column chromatography.[1]
-
Respiratory: Fume hood required.[1] If working outside a hood (e.g., rotovap disassembly), wear a P100 Half-Face Respirator .[1]
-
Dermal:
-
Ocular: Chemical Splash Goggles (indirect vent).[1]
Tier 3: Spill Cleanup & High Dust Operations
-
Respiratory: Full-face PAPR (Powered Air Purifying Respirator) or P100 Full Facepiece.[1]
-
Dermal: Tyvek® Coverall (Type 5/6).[1] Double gloves (Laminate film inner / Nitrile outer).[1]
Part 3: Operational Workflow & Logic
Protocol A: The "Static-Neutral" Weighing Procedure
Problem: this compound powder will adhere to spatulas and fly onto balance surfaces due to static.[1]
-
Preparation: Place an ionizing bar or use an anti-static gun inside the balance enclosure.[1]
-
Donning: Put on Tier 2 PPE. Tape the gap between the outer glove and Tyvek sleeve.[1]
-
The Transfer:
-
The "Wet" Decon: Before removing the weighing boat from the hood, wipe the exterior with a Kimwipe dampened in Methanol.[1] This prevents invisible dust migration.[1]
Protocol B: Self-Validating Decontamination
How do you know the area is clean? You cannot see the residue.[1]
-
Solvent Selection: The compound is soluble in Methanol and DMSO.[1] Water is ineffective for initial cleaning.[1]
-
The Three-Wipe System:
Part 4: Decision Logic & Visualizations
Figure 1: PPE Selection Decision Tree
Caption: Logical flow for selecting PPE based on mass and activity type to ensure safety compliance.
Figure 2: Emergency Spill Response Workflow
Caption: Step-by-step response logic for solid spills, prioritizing containment of fluorinated dust.
Part 5: Disposal & Environmental Stewardship
The "Forever Chemical" Precaution Although this specific oxazolidinone is not a long-chain PFAS, the Carbon-Fluorine (C-F) bonds are exceptionally stable.[1] Standard wastewater treatment will not degrade this compound.[1]
Disposal Protocol:
-
Segregation: Do not mix with aqueous acid/base waste.[1] Segregate into "Halogenated Organic" waste streams.[1]
-
Labeling: Clearly mark containers as "Contains Fluorinated Organics."
-
Destruction: The only validated method for complete destruction of the difluorophenyl ring is High-Temperature Incineration (>1100°C) .[1] Ensure your waste contractor utilizes this capability to prevent environmental accumulation.[1]
References
-
European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: Harmonized classification and labelling of fluorinated oxazolidinones.[1] Retrieved from [Link][1]
-
U.S. EPA. (2020).[1] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link][1]
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
